molecular formula C53H83NO14 B15613028 Everolimus-13C2,D4

Everolimus-13C2,D4

货号: B15613028
分子量: 964.2 g/mol
InChI 键: HKVAMNSJSFKALM-BHZSNJDGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Everolimus-13C2,D4 is a useful research compound. Its molecular formula is C53H83NO14 and its molecular weight is 964.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C53H83NO14

分子量

964.2 g/mol

IUPAC 名称

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxy(1,2-13C2)ethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11+,16-12+,33-17+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24+1D2,25+1D2

InChI 键

HKVAMNSJSFKALM-BHZSNJDGSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Everolimus-13C2,D4: Application in Bioanalytical Methods and the Functional Role of Everolimus

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Everolimus-13C2,D4, a stable isotope-labeled derivative of the mTOR inhibitor Everolimus (B549166). Designed for researchers, scientists, and drug development professionals, this document details the function of this compound as an internal standard in quantitative bioanalysis, the mechanism of action of Everolimus, and relevant experimental protocols.

Introduction to Everolimus and its Stable Isotope-Labeled Analog

Everolimus is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR) and is utilized as an immunosuppressant to prevent organ transplant rejection and as a therapeutic agent in the treatment of various cancers.[1][2][3] Accurate quantification of Everolimus concentrations in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies.

To achieve high accuracy and precision in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are employed. This compound is a synthetic analog of Everolimus, where two carbon atoms are replaced with their heavier isotope, carbon-13 (¹³C), and four hydrogen atoms are replaced with deuterium (B1214612) (D), a heavier isotope of hydrogen. This labeling results in a molecule that is chemically identical to Everolimus but has a higher molecular weight. This mass difference allows it to be distinguished from the unlabeled drug by a mass spectrometer while co-eluting chromatographically, making it an ideal internal standard for quantitative analysis.[4][5][6]

Quantitative Data: Everolimus vs. This compound

The key physical and mass spectrometric properties of Everolimus and its stable isotope-labeled analog are summarized below. This data is fundamental for the development of quantitative LC-MS/MS methods.

PropertyEverolimusThis compoundData Source(s)
Molecular Formula C₅₃H₈₃NO₁₄C₅₁¹³C₂H₇₉D₄NO₁₄[7],[5]
Molecular Weight 958.22 g/mol 964.23 g/mol [1][7][8][9],[5]
Ammonium Adduct (m/z) 975.6152981.6481[5]
Mass Shift -+6.0329Calculated

The Function of Everolimus: Inhibition of the mTORC1 Signaling Pathway

Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.[8][10][11][12] Specifically, Everolimus targets the mTOR Complex 1 (mTORC1).[1][2][13]

The mechanism of action involves the formation of a complex between Everolimus and the intracellular protein FKBP12. This Everolimus-FKBP12 complex then binds to and inhibits the kinase activity of mTORC1.[14] Inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, namely S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[11][15]

The downstream consequences of mTORC1 inhibition include:

  • Reduced Protein Synthesis: Inhibition of S6K1 and the release of eIF4E from 4E-BP1 suppression leads to a decrease in the translation of mRNAs essential for cell growth and proliferation.[11]

  • Inhibition of Angiogenesis: Everolimus can reduce the expression of hypoxia-inducible factor (HIF-1α), leading to decreased production of vascular endothelial growth factor (VEGF) and subsequent inhibition of new blood vessel formation in tumors.[16]

  • Immunosuppression: By inhibiting the proliferation of T-lymphocytes, Everolimus suppresses the immune response, which is the basis for its use in preventing organ transplant rejection.[3][14]

Below is a diagram illustrating the mTORC1 signaling pathway and the point of inhibition by Everolimus.

mTORC1_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mtorc1 mTORC1 Complex cluster_downstream Downstream Effectors & Cellular Response Growth Factors Growth Factors Amino Acids Amino Acids mTORC1 mTORC1 (mTOR, Raptor, mLST8) Amino Acids->mTORC1 PI3K PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP GAP Rheb_GDP Rheb-GDP Rheb_GDP->Rheb_GTP Rheb_GTP->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Angiogenesis Angiogenesis mTORC1->Angiogenesis Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Everolimus_FKBP12 Everolimus-FKBP12 Complex Everolimus_FKBP12->mTORC1

Figure 1. Simplified mTORC1 signaling pathway and inhibition by Everolimus.

Experimental Protocol: Quantification of Everolimus in Whole Blood using LC-MS/MS

The following is a representative protocol for the quantification of Everolimus in whole blood samples using this compound as an internal standard. This method is based on protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Materials and Reagents
  • Everolimus analytical standard

  • This compound internal standard (IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Zinc Sulfate (B86663) (0.1 M in water)

  • Ammonium Acetate

  • Formic Acid

  • Ultrapure water

  • Whole blood (EDTA as anticoagulant)

Sample Preparation
  • Spiking: To 50 µL of whole blood sample (calibrator, quality control, or unknown sample), add 25 µL of the internal standard working solution (this compound in methanol).

  • Protein Precipitation: Add 100 µL of 0.1 M zinc sulfate in methanol to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., Waters Symmetry C18, 3.5 µm, 2.1 x 50 mm)
Mobile Phase A 2 mM Ammonium Acetate with 0.1% Formic Acid in Water
Mobile Phase B 2 mM Ammonium Acetate with 0.1% Formic Acid in Methanol
Gradient Optimized for separation of Everolimus from matrix components (e.g., 50% B to 95% B over 2 minutes)
Flow Rate 0.4 mL/min
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Everolimus: Q1 975.6 -> Q3 908.5; this compound: Q1 981.6 -> Q3 914.5 (Example transitions, should be optimized)
Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Everolimus) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentrations of Everolimus in the unknown samples are then determined from this calibration curve.

Experimental Workflow Diagram

The logical flow of a typical pharmacokinetic study involving the quantification of Everolimus using an internal standard is depicted in the following diagram.

Experimental_Workflow A Study Design & Dosing B Biological Sample Collection (e.g., Whole Blood) A->B C Sample Preparation: 1. Aliquot Sample 2. Add Internal Standard (this compound) 3. Protein Precipitation 4. Centrifugation B->C D LC-MS/MS Analysis C->D E Data Acquisition: - Chromatograms - Mass Spectra D->E F Data Processing: - Peak Integration - Area Ratio Calculation (Analyte/IS) E->F G Quantification: - Calibration Curve Generation - Concentration Determination F->G H Pharmacokinetic Analysis: - Cmax, Tmax, AUC, etc. G->H I Final Report H->I

Figure 2. Workflow for a pharmacokinetic study using an internal standard.

Conclusion

This compound is an indispensable tool in the bioanalysis of Everolimus. Its use as an internal standard significantly enhances the accuracy, precision, and robustness of LC-MS/MS methods for quantifying Everolimus in complex biological matrices. A thorough understanding of the function of Everolimus as an mTORC1 inhibitor, coupled with validated and reliable analytical methods, is essential for advancing research and optimizing the clinical use of this important therapeutic agent.

References

Everolimus-13C2,D4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Everolimus-13C2,D4 is a stable, isotopically labeled derivative of Everolimus (B549166), a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR). Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of Everolimus quantification in complex biological matrices. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Everolimus. It further details experimental protocols for its use in analytical methodologies and presents its role within the mTOR signaling pathway through diagrams and structured data.

Chemical Structure and Physicochemical Properties

This compound is structurally identical to Everolimus, with the exception of isotopic labeling. It incorporates two Carbon-13 (¹³C) atoms and four Deuterium (D) atoms. This mass shift allows it to be distinguished from the unlabeled drug by mass spectrometry, while maintaining nearly identical chemical and physical properties, making it an ideal internal standard.

The IUPAC name for the deuterated form is (3S,6R,7Z,9R,10R,12R,14S,15Z,17Z,19Z,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-((R)-1-((1S,3R,4R)-4-(2-hydroxyethoxy-1,1,2,2-d4)-3-methoxycyclohexyl)propan-2-yl)-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido[2,1-c]oxa[1]azacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentaone. The ¹³C positions are typically within the core structure.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 1661009-29-5[2][3][4]
Molecular Formula C₅₁¹³C₂H₇₉D₄NO₁₄[2][4]
Molecular Weight ~964.24 g/mol [2][4][5]
Synonyms Afinitor-13C2-d4, 42-O-(2-Hydroxyethyl)rapamycin-13C2-d4[5]
Appearance Solid[6]
Solubility Soluble in Chloroform, Methanol[6]
Storage Temperature 2-8 °C
Purity ≥98%[5]
Isotopic Enrichment Minimum 99% ¹³C, 98% ²H[5]

Mechanism of Action and Biological Properties

As a derivative of Sirolimus (Rapamycin), the biological activity of this compound mirrors that of the parent compound. It functions as a potent and selective inhibitor of the mTOR kinase, specifically targeting the mTORC1 complex.[7][8]

The mechanism involves a multi-step process:

  • Binding to FKBP-12: Everolimus first enters the cell and binds with high affinity to the intracellular protein FK506 Binding Protein-12 (FKBP-12).[9][10]

  • Formation of Inhibitory Complex: This Everolimus/FKBP-12 complex then interacts with and inhibits the mTORC1 protein complex.[8][9][10]

  • Downstream Signal Inhibition: The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, primarily p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This leads to the suppression of protein synthesis.[7]

  • Cell Cycle Arrest and Anti-proliferative Effects: By halting protein synthesis necessary for cell growth, Everolimus blocks the progression of the cell cycle from the G1 to the S phase, resulting in cell growth arrest and apoptosis.[7][10]

  • Anti-Angiogenic Activity: Everolimus also downregulates the expression of hypoxia-inducible factor (HIF), which in turn decreases the production of vascular endothelial growth factor (VEGF). This inhibition of VEGF reduces angiogenesis, the formation of new blood vessels that tumors need to grow.[7][8][10]

These actions confer the immunosuppressive and antineoplastic properties that make Everolimus effective in organ transplant rejection prevention and cancer therapy.[1][11]

Signaling Pathway Diagram

mTOR_Pathway cluster_input Upstream Signals cluster_pathway PI3K/Akt Pathway cluster_mTORC mTOR Complex 1 cluster_downstream Downstream Effectors cluster_output Cellular Response cluster_drug Drug Action Growth_Factors Growth Factors (e.g., IGF, EGF) PI3K PI3K Growth_Factors->PI3K activate Akt Akt PI3K->Akt activate mTORC1 mTORC1 Akt->mTORC1 activate S6K1 p70S6K mTORC1->S6K1 activate 4EBP1 4E-BP1 mTORC1->4EBP1 activate Angiogenesis Angiogenesis mTORC1->Angiogenesis promotes via HIF-1α Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes 4EBP1->Protein_Synthesis promotes Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Everolimus Everolimus Evero_FKBP12 Everolimus-FKBP12 Complex Everolimus->Evero_FKBP12 FKBP12 FKBP12 FKBP12->Evero_FKBP12 Evero_FKBP12->mTORC1 inhibits LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Whole Blood Sample (20 µL) Add_IS 2. Add Internal Standard (this compound) Sample->Add_IS Precipitate 3. Protein Precipitation (ACN, ZnSO4) Add_IS->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Transfer 5. Transfer Supernatant to HPLC Vial Centrifuge->Transfer Inject 6. Inject Sample (20 µL) Transfer->Inject Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Ionize 8. Electrospray Ionization (ESI+) Separate->Ionize Detect 9. Mass Spectrometry Detection (MRM) Ionize->Detect Integrate 10. Peak Integration (Analyte & IS) Detect->Integrate Ratio 11. Calculate Peak Area Ratio Integrate->Ratio Calibrate 12. Plot Calibration Curve Ratio->Calibrate Quantify 13. Quantify Unknowns Calibrate->Quantify

References

Everolimus-13C2,D4: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the core characteristics, mechanism of action, and experimental considerations for Everolimus-13C2,D4.

This compound is a stable isotope-labeled derivative of Everolimus (B549166), a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR). Everolimus is utilized as an immunosuppressant to prevent organ transplant rejection and as a targeted therapy for various cancers.[1][2] The labeled form, this compound, is a critical tool in pharmacokinetic studies, bioanalytical assays, and metabolic research, serving as an internal standard for accurate quantification of Everolimus in biological matrices.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

IdentifierValueSource
CAS Number 1661009-29-5[3][4][5][6]
Molecular Formula C₅₁¹³C₂H₇₉D₄NO₁₄[3][4][5][6]
Molecular Weight 964.25 g/mol [3][4]
Synonyms Hydroxyethyl rapamycin-13C2-D4, Afinitor-13C2-d4, 42-O-(2-Hydroxyethyl)rapamycin-13C2-d4[5][7]

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

Everolimus exerts its therapeutic effects by specifically targeting the mTOR protein kinase, a central regulator of cell growth, proliferation, survival, and angiogenesis.[8][9] It acts by forming a complex with the intracellular protein FKBP12. This Everolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1), but has little effect on mTOR Complex 2 (mTORC2).[1][8]

The inhibition of mTORC1 disrupts the phosphorylation of downstream effectors, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell cycle progression.[10] This disruption leads to a halt in cell proliferation, particularly in cancer cells where the PI3K/AKT/mTOR pathway is often hyperactivated.[11][12] Furthermore, by inhibiting mTORC1, Everolimus can also suppress the expression of hypoxia-inducible factors (HIFs), leading to a reduction in vascular endothelial growth factor (VEGF) and subsequent anti-angiogenic effects.[9][13]

Below is a diagram illustrating the signaling cascade and the point of intervention by Everolimus.

Everolimus_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT TSC TSC1/TSC2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Proliferation S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits Everolimus Everolimus + FKBP12 Everolimus->mTORC1 inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Everolimus.

Experimental Protocols

While specific protocols for this compound are proprietary to the research or clinical setting, its primary use as an internal standard means it is incorporated into established analytical methods for Everolimus. Below are representative methodologies where this labeled compound would be essential.

In Vivo Antitumor Activity Assessment in Xenograft Models

This protocol outlines a general procedure for evaluating the efficacy of Everolimus in a mouse xenograft model, a common preclinical study.

  • Cell Culture and Tumor Implantation:

    • Human cancer cell lines (e.g., H-596 lung, KB-31 cervical, or HCT-116 colon) are cultured under standard conditions.

    • Athymic nude mice are subcutaneously injected with a suspension of tumor cells.

    • Tumor growth is monitored, and animals are randomized into treatment groups once tumors reach a specified volume.[14]

  • Drug Preparation and Administration:

    • Everolimus is formulated for oral administration. A vehicle is developed to ensure the compound is solubilized and stable.[15]

    • Mice are treated with Everolimus (e.g., 1-5 mg/kg/day) or a vehicle control via oral gavage.[14]

    • Treatment can be continuous or intermittent (e.g., every other day).[15]

  • Efficacy and Toxicity Monitoring:

    • Tumor volume and body weight are measured regularly to assess antitumor activity and tolerability.[14]

    • At the end of the study, tumors may be excised for biomarker analysis (e.g., phosphorylation status of S6).[14][15]

  • Pharmacokinetic Analysis:

    • Blood samples are collected at various time points after drug administration.

    • This compound is added to the samples as an internal standard.

    • Everolimus concentrations in whole blood are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Bioanalytical Method for Everolimus Quantification in Whole Blood

The following outlines a workflow for a typical bioanalytical assay using this compound.

Bioanalytical_Workflow Sample 1. Whole Blood Sample (Patient or Animal) Spike 2. Spike with Internal Standard (this compound) Sample->Spike Extraction 3. Protein Precipitation & Liquid-Liquid Extraction Spike->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation LCMS 5. LC-MS/MS Analysis Evaporation->LCMS Quantification 6. Quantification (Ratio of Analyte to IS) LCMS->Quantification

Caption: Workflow for the quantification of Everolimus using an isotopic internal standard.

Clinical Trial Considerations

In clinical settings, Everolimus is evaluated for safety and efficacy in various cancer types. For instance, in a Phase II study for small cell lung cancer, patients were administered 10 mg of Everolimus orally on a daily basis until disease progression or unacceptable toxicity was observed.[16] Another study in patients with esophageal or stomach cancer used a 14-day on, 14-day off cycle.[17] In such trials, pharmacokinetic assessments are crucial and rely on the accurate measurement of drug concentrations in biological fluids, a process enabled by the use of stable isotope-labeled internal standards like this compound.[18]

This technical guide provides a foundational understanding of this compound for research and development purposes. The provided data and diagrams serve as a starting point for designing and interpreting experiments involving this important research compound.

References

Synthesis and Purification of Isotopically Labeled Everolimus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of isotopically labeled everolimus (B549166). Everolimus, a derivative of sirolimus (rapamycin), is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR) and is widely used as an immunosuppressant and anti-cancer agent. Isotopically labeled versions of everolimus, such as those containing deuterium (B1214612) (²H or D), carbon-13 (¹³C), or radioactive isotopes like carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H), are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, as internal standards for quantitative bioanalysis, and in positron emission tomography (PET) imaging.

This document details the chemical synthesis, purification protocols, and the biological context of everolimus's mechanism of action. All quantitative data are summarized in structured tables for clarity, and experimental workflows and signaling pathways are illustrated with diagrams.

Mechanism of Action: The mTOR Signaling Pathway

Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, survival, and angiogenesis.[1] Everolimus first forms a complex with the intracellular protein FKBP12. This everolimus-FKBP12 complex then binds to and allosterically inhibits the mTOR Complex 1 (mTORC1).[2]

The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1] This results in the suppression of protein synthesis and arrests the cell cycle, thereby inhibiting cell growth and proliferation.[2] Furthermore, everolimus has been shown to impede angiogenesis by downregulating the expression of hypoxia-inducible factors (HIFs) and vascular endothelial growth factor (VEGF).

mTOR_Signaling_Pathway Everolimus Mechanism of Action: mTOR Signaling Pathway GF Growth Factors, Nutrients PI3K_AKT PI3K/AKT Pathway GF->PI3K_AKT mTORC1 mTORC1 PI3K_AKT->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Angiogenesis Angiogenesis mTORC1->Angiogenesis Everolimus Everolimus FKBP12 FKBP12 Everolimus->FKBP12 Everolimus_FKBP12 Everolimus-FKBP12 Complex FKBP12->Everolimus_FKBP12 Everolimus_FKBP12->mTORC1 Protein_Synthesis Protein Synthesis & Cell Proliferation S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Everolimus Mechanism of Action

Synthesis of Isotopically Labeled Everolimus

The synthesis of everolimus, including its isotopically labeled forms, starts with the precursor sirolimus (rapamycin), which is typically produced via fermentation of the bacterium Streptomyces hygroscopicus.[1] The core of the synthesis involves the selective alkylation of the 40-O-hydroxyl group of sirolimus.

For isotopically labeled everolimus, the label is introduced through a labeled alkylating agent. For example, the synthesis of everolimus-d₄ involves the use of a deuterated 2-hydroxyethyl triflate derivative. The general synthetic scheme involves two main steps: protection of the hydroxyl group in the alkylating agent, followed by alkylation of sirolimus and subsequent deprotection.

Synthesis_Workflow General Synthesis Workflow for Isotopically Labeled Everolimus Sirolimus Sirolimus (Rapamycin) Alkylation Alkylation Sirolimus->Alkylation Labeled_Reagent Isotopically Labeled 2-(silyloxy)ethyl triflate Labeled_Reagent->Alkylation Protected_Everolimus Protected Isotopically Labeled Everolimus Alkylation->Protected_Everolimus Deprotection Deprotection Protected_Everolimus->Deprotection Crude_Everolimus Crude Isotopically Labeled Everolimus Deprotection->Crude_Everolimus Purification Purification Crude_Everolimus->Purification Pure_Everolimus Pure Isotopically Labeled Everolimus Purification->Pure_Everolimus

Synthesis Workflow
Experimental Protocol: Synthesis of [¹⁴C]-Labeled Everolimus

A known method for preparing ¹⁴C-labeled everolimus involves a biosynthetic approach to obtain [¹⁴C]-labeled rapamycin, followed by chemical modification.[1]

Step 1: Biosynthesis of [¹⁴C]-Labeled Rapamycin

  • Culture a mutant strain of Streptomyces hygroscopicus (e.g., RSH 1701) in an optimized fermentation medium.[1]

  • Introduce [¹⁴C]-labeled precursors, such as [¹⁴C]-labeled (1R,3R,4R)-2,3-dihydroxycyclohexanecarboxylic acid and [¹⁴C]-labeled (S)-pipecolic acid, into the culture medium.[1]

  • After the fermentation period, extract the [¹⁴C]-labeled rapamycin from the fermentation broth.

Step 2: Synthesis of [¹⁴C]-Labeled Everolimus

  • Dissolve the biosynthesized [¹⁴C]-labeled rapamycin in a suitable solvent system, such as DMSO/dimethoxyethane.[1]

  • Perform a selective O-alkylation at the C-40 position using a monosilylated ethylene (B1197577) glycol triflate.[1]

  • The reaction yields the silyl-protected [¹⁴C]-labeled everolimus.

  • Deprotect the intermediate, for example, using aqueous HCl in methanol, to yield crude [¹⁴C]-labeled everolimus.[1]

Synthesis Data
StepStarting MaterialKey ReagentsProductYieldPurityReference
Alkylation Sirolimus2-(t-butyldimethylsilyl)oxyethyl triflate, 2,6-lutidine, toluene40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycinNot specifiedNot specified[1]
Deprotection 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin1N HCl, methanolCrude EverolimusNot specifiedNot specified[1]
Overall (¹⁴C-labeled) [¹⁴C]-RapamycinDiphenyl-tert-butylsilyloxy-protective group[¹⁴C]-Everolimus21%Not specified[1]
Deprotection (non-labeled) 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycinHydrochloric acid, ethyl acetateEverolimus98.1%99.83% (HPLC)[3]

Purification of Isotopically Labeled Everolimus

Due to the complex structure of everolimus and the presence of related impurities from the synthesis, a robust purification strategy is essential to achieve high purity.[4] The most common approach involves multi-step column chromatography.

Purification_Workflow Purification Workflow for Everolimus Crude_Everolimus Crude Everolimus (Purity: ~92%) Reversed_Phase Reversed-Phase Chromatography Crude_Everolimus->Reversed_Phase Intermediate_Purity Intermediate Purity Everolimus (Purity: ~98-99%) Reversed_Phase->Intermediate_Purity Normal_Phase Normal-Phase Chromatography Intermediate_Purity->Normal_Phase High_Purity High Purity Everolimus (Purity: >99.5%) Normal_Phase->High_Purity

Purification Workflow
Experimental Protocols

Protocol 1: Two-Step Chromatographic Purification [2]

Step 1: Reversed-Phase Chromatography

  • Dissolve the crude everolimus (e.g., 50g with 92.42% purity) in ethanol (B145695).[2]

  • Add water and acetic acid to the solution.

  • Load the solution onto a reversed-phase resin column (e.g., 512 resin) pre-equilibrated with 50% ethanol containing 1% acetic acid.[2]

  • Wash the column with 50% ethanol (containing 1% acetic acid).

  • Elute the product with 65% ethanol (containing 1% acetic acid).[2]

  • Collect fractions, monitor by HPLC, and combine the fractions containing the purified everolimus intermediate.

Step 2: Normal-Phase Chromatography

  • Dissolve the semi-purified everolimus from the previous step in a suitable solvent like isopropyl ether.[2]

  • Load the solution onto a normal-phase silica (B1680970) gel column (e.g., C4 silica gel).

  • Wash the column with a mixture of tetrahydrofuran (B95107) (THF) and isopropyl ether (e.g., 1:9 v/v).[2]

  • Elute the final product with a different ratio of THF and isopropyl ether (e.g., 2:8 v/v).[2]

  • Collect fractions, monitor by HPLC, combine the pure fractions, and concentrate to obtain the final high-purity everolimus.

Purification Data
Purification StepStarting Material PurityStationary PhaseMobile Phase (Elution)Final PurityIsomer ContentReference
Reversed-Phase 92.42%512 Resin65% Ethanol (1% Acetic Acid)98.73%3.21%[2]
Normal-Phase (C1 Silica) 98.73%C1 Silica Gel3:7 THF:Isopropyl Ether99.43%0.31%[2]
Normal-Phase (C4 Silica) 98.73%C4 Silica Gel2:8 THF:Isopropyl Ether99.55%0.28%[2]

Conclusion

The synthesis and purification of isotopically labeled everolimus are critical for advancing our understanding of its pharmacology and for clinical applications. The synthetic route via alkylation of sirolimus is well-established, with isotopic labels being incorporated through the use of labeled reagents. Achieving high purity of the final product necessitates a multi-step chromatographic purification process, typically involving both reversed-phase and normal-phase chromatography. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development.

References

A Researcher's Guide to Procuring and Utilizing Everolimus-13C2,D4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for achieving accurate and reliable quantitative results in bioanalytical assays. This technical guide provides an in-depth overview of Everolimus-13C2,D4, a key internal standard for the quantification of the immunosuppressant and anti-cancer drug everolimus (B549166). This document outlines commercially available sources, provides a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the mTOR signaling pathway targeted by everolimus.

Sourcing this compound: A Comparative Overview

The procurement of high-purity, well-characterized stable isotope-labeled compounds is the foundation of robust quantitative analysis. Several reputable suppliers offer this compound for research purposes. The following table summarizes key quantitative data from various vendors to facilitate an informed purchasing decision.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityIsotopic EnrichmentAvailable Quantities
Shimadzu Chemistry & Diagnostics [13C2,2H4]-Everolimus[1]159351-69-6 (unlabeled)C₅₁¹³C₂H₇₉D₄NO₁₄964.22≥ 98.00%[1]99% ¹³C, 98% ²H[1]1 mg, 5 mg, 10 mg, 25 mg, 100 mg[1]
Cayman Chemical Everolimus-d4[2]1338452-54-2C₅₃H₇₉D₄NO₁₄962.3≥99% deuterated forms (d₁-d₄); ≤1% d₀[2]Not specified1 mg
MedChemExpress This compound[3]Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedInquire for quote
Santa Cruz Biotechnology Everolimus-d4[4]1338452-54-2C₅₃H₇₉D₄NO₁₄962.25Not specifiedNot specifiedInquire for quote
Clinivex Everolimus-13C2-d4[5]1661009-29-5¹³C₂C₅₁H₇₉D₄NO₁₄964.25Not specifiedNot specified10 mg, 25 mg, 50 mg, 100 mg[5]
Sino-Pharma Everolimus-13C2-D4[6]1661009-29-5C₅₁¹³C₂H₇₉D₄NO₁₄964.23Not specifiedNot specifiedCustom Synthesis[6]
Cambridge Isotope Laboratories, Inc. Everolimus (2-hydroxyethyl-D₄, 98%)[7]1338452-54-2C₅₃H₇₉D₄NO₁₄962.2598%[7]98% D1 mg

Note: Researchers should always request a certificate of analysis (CoA) from the supplier to obtain lot-specific data on purity, isotopic enrichment, and other quality control parameters.

Experimental Protocol: Quantification of Everolimus in Whole Blood by LC-MS/MS

The following protocol is a representative method for the determination of everolimus concentrations in whole blood samples using this compound as an internal standard. This method is adapted from validated procedures described in the scientific literature.[8][9][10]

1. Materials and Reagents:

2. Sample Preparation:

  • To 20 µL of whole blood sample, add 20 µL of ammonium bicarbonate solution.[8]

  • Add 20 µL of zinc sulfate solution for protein precipitation.[8]

  • Add 100 µL of the internal standard working solution (this compound in acetonitrile).[8]

  • Vortex the mixture thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.[8]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[8]

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Waters Symmetry C18).[8]

  • Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in water.[8]

  • Mobile Phase B: 2 mM ammonium acetate with 0.1% formic acid in methanol.[8]

  • Gradient Elution: A suitable gradient to separate everolimus from matrix components.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Everolimus: Monitor the transition of the ammonium adduct ion (e.g., m/z 975.6 -> fragment ion).

    • This compound: Monitor the transition of the labeled ammonium adduct ion (e.g., m/z 981.6 -> fragment ion).[10]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the everolimus analyte to the this compound internal standard against the concentration of the calibration standards.

  • Determine the concentration of everolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Mechanism of Action: The mTOR Signaling Pathway

Everolimus exerts its therapeutic effects by inhibiting the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[11][12][13][14] The following diagram illustrates the mTOR signaling pathway and the point of intervention by everolimus.

mTOR_Signaling_Pathway mTOR Signaling Pathway Growth_Factors Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Everolimus Everolimus FKBP12 FKBP12 Everolimus->FKBP12 binds to FKBP12->mTORC1 inhibits

Caption: The mTOR signaling pathway, illustrating the mechanism of Everolimus inhibition.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical experimental workflow for the quantification of everolimus in biological samples using this compound.

Experimental_Workflow Everolimus Quantification Workflow Sample_Collection 1. Whole Blood Sample Collection Spiking 2. Spiking with This compound (Internal Standard) Sample_Collection->Spiking Protein_Precipitation 3. Protein Precipitation (e.g., with Acetonitrile or Zinc Sulfate) Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing Results 8. Results (Everolimus Concentration) Data_Processing->Results

Caption: A typical workflow for quantifying everolimus in biological samples.

Disclaimer: This document is intended for informational purposes for research professionals. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations. The experimental protocol provided is a general guideline and may require optimization for specific applications and instrumentation.

References

Everolimus-¹³C₂,D₄: A Technical Guide to its Certificate of Analysis, Purity, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical quality control measures for the isotopically labeled internal standard, Everolimus-¹³C₂,D₄. This document details the typical specifications found on a Certificate of Analysis (CoA), outlines the rigorous experimental protocols used to determine its purity and identity, and illustrates its mechanism of action within the mTOR signaling pathway.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for Everolimus-¹³C₂,D₄ is a critical document that attests to its quality and purity. While specific values may vary by batch and supplier, the following tables summarize the typical quantitative data provided.

Table 1: Physicochemical and Purity Specifications

ParameterTypical Specification
Chemical Formula C₅₃H₇₉D₄NO₁₄
Molecular Weight ~962.3 g/mol
Appearance White to off-white solid
Purity (by HPLC) ≥98.0%[1]
Isotopic Purity ≥99% deuterated forms (d₁-d₄); ≤1% d₀[2]
¹³C Enrichment ≥99%[1]
²H (D) Enrichment ≥98%[1]
Solubility Soluble in Chloroform, Methanol[2]
Storage Temperature 2-8 °C[3]

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

Everolimus (B549166) is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[4] It functions by first forming a complex with the intracellular protein FKBP12.[4] This Everolimus-FKBP12 complex then binds to and inhibits the mTOR Complex 1 (mTORC1), but not mTOR Complex 2 (mTORC2).[5][6] The inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle arrest.[7]

mTOR_Pathway cluster_cell Cellular Environment Growth_Factors Growth Factors, Nutrients, Energy PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 mTORC2 mTORC2 PI3K_Akt->mTORC2 Downstream S6K1 & 4E-BP1 mTORC1->Downstream FKBP12 FKBP12 Complex Everolimus-FKBP12 Complex FKBP12->Complex Everolimus Everolimus-¹³C₂,D₄ Everolimus->Complex Complex->mTORC1 Inhibition Effect Inhibition of Protein Synthesis & Cell Proliferation Downstream->Effect

Caption: Everolimus-FKBP12 complex inhibits mTORC1 signaling.

Experimental Protocols for Quality Control

The determination of purity and identity for Everolimus-¹³C₂,D₄ relies on a combination of chromatographic and mass spectrometric techniques. The isotopically labeled compound is often used as an internal standard in the quantification of everolimus in biological matrices.[8][9][10]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is typically employed to assess the chemical purity of Everolimus-¹³C₂,D₄ and to separate it from any potential impurities.

Table 2: Typical HPLC Method Parameters

ParameterDescription
Instrument HPLC system with UV or PDA detector
Column C18 column (e.g., Cosmosil C18, 250mm x 4.6mm, 5µm)[11]
Mobile Phase A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724), methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer). A common mobile phase is a mixture of acetonitrile and methanol (B129727) (60:40 v/v) with pH adjusted to 3.[11] Another example is a buffer and acetonitrile in a 40:60 ratio.[12]
Flow Rate 1.0 mL/min[11][12]
Detection Wavelength 285 nm[11] or 268 nm[12]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

Workflow for HPLC Purity Analysis:

HPLC_Workflow Start Start Sample_Prep Prepare Standard Solution of Everolimus-¹³C₂,D₄ Start->Sample_Prep HPLC_System Equilibrate HPLC System with Mobile Phase Sample_Prep->HPLC_System Inject Inject Sample HPLC_System->Inject Separation Chromatographic Separation on C18 Column Inject->Separation Detection UV/PDA Detection Separation->Detection Data_Analysis Analyze Chromatogram (Peak Area, Retention Time) Detection->Data_Analysis Purity_Calc Calculate Purity (%) Data_Analysis->Purity_Calc End End Purity_Calc->End

Caption: Workflow for HPLC-based purity determination.

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirming the identity and determining the isotopic enrichment of Everolimus-¹³C₂,D₄. This technique provides high sensitivity and specificity.

Table 3: Typical LC-MS/MS Method Parameters

ParameterDescription
Instrument LC-MS/MS system (e.g., QTOF MS or Triple Quadrupole)
Ionization Mode Electrospray Ionization (ESI), positive mode
Monitored Ions The ammonium (B1175870) adducts are typically monitored. For Everolimus, this is m/z 975.6, and for Everolimus-¹³C₂,D₄, it is m/z 981.6.[8]
Sample Preparation For analysis in biological matrices, a protein precipitation step followed by solid-phase extraction is common.[8] Whole-blood samples may be treated with zinc sulfate (B86663) and acetonitrile for protein precipitation.[9]
Chromatography A C18 UHPLC column is often used for rapid separation prior to MS detection.[8]
Mobile Phase A common mobile phase consists of 2 mM ammonium acetate (B1210297) with 0.1% formic acid in water (A) and methanol (B).[9]

Logical Relationship for MS-based Identification:

MS_Identification Analyte Everolimus-¹³C₂,D₄ Ionization Electrospray Ionization (Positive Mode) Analyte->Ionization Precursor_Ion Precursor Ion Selection (e.g., m/z 981.6) Ionization->Precursor_Ion Fragmentation Collision-Induced Dissociation (CID) Precursor_Ion->Fragmentation Product_Ions Characteristic Product Ions Fragmentation->Product_Ions Confirmation Structural Confirmation & Isotopic Purity Product_Ions->Confirmation

Caption: Logical steps for MS-based structural confirmation.

References

A Technical Guide to the Stability and Proper Storage of Everolimus-13C2,D4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile and recommended storage conditions for Everolimus-13C2,D4, an isotopically labeled derivative of the potent mTOR inhibitor, Everolimus (B549166). Understanding the stability of this compound is critical for ensuring the accuracy and reliability of research data in preclinical and clinical studies. This document outlines the known stability data, proper storage and handling procedures, and detailed experimental protocols for stability-indicating analyses.

Core Stability and Storage Recommendations

Proper storage and handling are paramount to maintaining the integrity of this compound. The following table summarizes the recommended conditions based on available data.

FormStorage TemperatureDurationAdditional Notes
Solid Powder -20°C3 yearsStore under an inert atmosphere (e.g., argon or nitrogen) and protect from light.
4°C2 years
In Solvent -80°C6 monthsUse of an appropriate solvent is critical. Methanol and chloroform (B151607) are common solvents.
-20°C1 month

Shipping Conditions: this compound is generally stable for shipment at room temperature.[1]

Physicochemical Properties and Stability Profile

This compound, like its parent compound, is susceptible to degradation under certain conditions. Stress testing of Everolimus has shown it to be sensitive to acidic conditions and oxidation, with less degradation observed under alkaline, neutral, thermal, and photolytic stress.[2]

A study on the stability of everolimus in whole blood samples indicated a decrement in concentration of 6.1% when stored at 30°C in the light for up to a week.[3][4] For long-term storage of biological samples containing everolimus, -20°C is suitable for up to 90 days without significant degradation.[3][4]

The following table summarizes the results of forced degradation studies performed on Everolimus, which provide insights into the potential degradation pathways for this compound.

Stress ConditionReagent and ConditionsDegradation (%)
Acidic 2N HCl, 60°C, 30 min7.02%
Alkaline 2N NaOH, 60°C, 30 min< 1%
Oxidative 20% H₂O₂, 60°C, 30 min10.09%
Neutral (Hydrolysis) Reflux at 60°C for 6 h< 1%
Thermal 105°C for 6 h< 1%
Photolytic Exposure to sunlight for 7 days< 1%

Experimental Protocols

The following are representative protocols for stability-indicating analysis of Everolimus, which can be adapted for this compound.

Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is designed to separate the active pharmaceutical ingredient (API) from its degradation products.

1. Chromatographic Conditions:

  • Column: Hypersil BDS C18 (100×4.6 mm, 5 μm)

  • Mobile Phase: Acetate buffer:Acetonitrile (50:50 v/v), pH 6.5 adjusted with orthophosphoric acid

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of diluent (Water:Methanol, 20:80 v/v) to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: Further dilute the stock solution with the diluent to achieve a concentration of 100 µg/mL.

3. Forced Degradation Study Protocol:

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 2N HCl. Heat at 60°C for 30 minutes, then neutralize with 2N NaOH.

  • Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 2N NaOH. Heat at 60°C for 30 minutes, then neutralize with 2N HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% H₂O₂. Heat at 60°C for 30 minutes.

  • Neutral Hydrolysis: Reflux 1 mL of the stock solution at 60°C for 6 hours.

  • Thermal Degradation: Expose the solid powder to 105°C for 6 hours.

  • Photolytic Degradation: Expose the solid powder to sunlight for 7 days.

After each stress condition, dilute the samples with the diluent to a final concentration of 100 µg/mL before injecting into the HPLC system.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for Quantification in Biological Matrices

This method is suitable for the quantitative analysis of this compound in biological samples, such as dried blood spots (DBS).

1. Sample Preparation:

  • Punch a 7.5 mm disk from the center of the DBS.

  • Extract Everolimus from the DBS using a methanol/acetonitrile (80/20%) solution spiked with an appropriate internal standard (e.g., a different isotopically labeled Everolimus).

2. UPLC-MS/MS Conditions:

  • The specific parameters for the UPLC-MS/MS system, including the column, mobile phase gradient, and mass spectrometer settings, should be optimized for the specific instrument and application. A validated method for everolimus in DBS used a UPLC-MS/MS system with a quantification range of 3-75 μg/L.[5]

Mandatory Visualizations

Everolimus Mechanism of Action: mTOR Signaling Pathway

Everolimus exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase. It first forms a complex with the intracellular protein FKBP12. This Everolimus-FKBP12 complex then binds to the mTOR Complex 1 (mTORC1), leading to the inhibition of its downstream signaling pathways. This ultimately results in the suppression of protein synthesis, cell growth, and proliferation.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits Rheb GTPase activity mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates FKBP12 FKBP12 Everolimus_Complex Everolimus-FKBP12 Complex FKBP12->Everolimus_Complex Everolimus This compound Everolimus->FKBP12 Binds Everolimus_Complex->mTORC1 Inhibits Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits (when unphosphorylated)

Caption: Mechanism of action of Everolimus via the mTOR signaling pathway.

Experimental Workflow for Drug Substance Stability Testing

The stability testing of a drug substance like this compound follows a structured workflow as outlined by the International Council for Harmonisation (ICH) guidelines. This involves subjecting the substance to various environmental conditions over a specified period and analyzing its quality attributes at predefined intervals.

Stability_Testing_Workflow cluster_planning 1. Planning & Setup cluster_execution 2. Study Execution cluster_analysis 3. Analysis & Reporting Protocol Develop Stability Protocol (ICH Q1A) Batches Select Batches (min. 3 primary batches) Protocol->Batches Container Define Container Closure System Batches->Container Methods Validate Stability- Indicating Analytical Methods Container->Methods Storage Place Samples in Stability Chambers Methods->Storage Conditions Long-term, Intermediate, & Accelerated Conditions Storage->Conditions Pull Pull Samples at Scheduled Time Points Storage->Pull Analysis Analyze Samples for Quality Attributes (e.g., Assay, Purity) Pull->Analysis Data Compile & Evaluate Stability Data Analysis->Data Report Generate Stability Report (Establish Re-test Period/ Shelf Life) Data->Report

Caption: General workflow for drug substance stability testing.

Logical Relationship for Proper Storage Conditions

Maintaining the stability of this compound requires adherence to a logical hierarchy of storage considerations, from the primary container to the overall storage environment.

Storage_Conditions Compound This compound (Solid) Primary_Container Primary Container: Tightly Sealed Vial Compound->Primary_Container Inert_Atmosphere Inert Atmosphere: (Argon or Nitrogen) Primary_Container->Inert_Atmosphere Protection Protection from Light: (Amber Vial or Opaque Container) Primary_Container->Protection Temperature Controlled Temperature: -20°C (Long-term) 4°C (Short-term) Primary_Container->Temperature Environment Overall Storage Environment: Dry, Well-Ventilated Area Temperature->Environment

Caption: Key factors for the proper storage of solid this compound.

References

Understanding the Mass Shift of Everolimus-13C2,D4 in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass shift observed in the isotopically labeled internal standard Everolimus-13C2,D4, which is crucial for the accurate quantification of the immunosuppressant drug Everolimus (B549166) in mass spectrometry-based assays. This document details the underlying principles, experimental methodologies, and relevant biological context for professionals in drug development and clinical research.

Introduction to Everolimus and Isotopic Labeling

Everolimus is an inhibitor of the mammalian target of rapamycin (B549165) (mTOR) and is widely used as an immunosuppressant to prevent organ transplant rejection and in the treatment of certain cancers.[1][2] Therapeutic drug monitoring of Everolimus is essential to optimize dosage, ensuring efficacy while minimizing toxicity.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Everolimus in biological matrices due to its high specificity and sensitivity.[1]

Stable isotope-labeled internal standards are critical for accurate quantification in LC-MS/MS. This compound is a commonly used internal standard for Everolimus. It is structurally identical to Everolimus, except for the incorporation of two carbon-13 (¹³C) atoms and four deuterium (B1214612) (²H or D) atoms.[3][4] This isotopic enrichment results in a predictable mass shift, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer while co-eluting chromatographically.

The Mass Shift of this compound

The key to utilizing this compound as an internal standard lies in its deliberate mass increase compared to the parent molecule, Everolimus. This mass difference, or mass shift, is a direct result of the isotopic labeling.

Theoretical Mass Shift Calculation:

  • Everolimus (C₅₃H₈₃NO₁₄): The molecular formula of Everolimus is C₅₃H₈₃NO₁₄.

  • This compound (¹³C₂C₅₁H₇₉D₄NO₁₄): The molecular formula for the labeled standard indicates that two carbon atoms are replaced with ¹³C and four hydrogen atoms are replaced with deuterium.[4]

  • Mass of ¹²C: ~12.0000 amu

  • Mass of ¹³C: ~13.0034 amu

  • Mass of ¹H: ~1.0078 amu

  • Mass of ²H (D): ~2.0141 amu

The mass shift is calculated as follows:

(2 * (Mass of ¹³C - Mass of ¹²C)) + (4 * (Mass of ²H - Mass of ¹H)) ≈ (2 * (1.0034)) + (4 * (1.0063)) ≈ 2.0068 + 4.0252 ≈ 6.032 amu

Therefore, the theoretical mass difference between this compound and Everolimus is approximately 6 Da. This shift is readily detectable by modern mass spectrometers.

Mass Spectrometry Data

In practice, Everolimus and its internal standard are often detected as adducts, most commonly with ammonium (B1175870) (NH₄⁺) or sodium (Na⁺) ions, in positive ion mode electrospray ionization (ESI).[5][6][7] The selection of precursor and product ions is critical for the specificity and sensitivity of the LC-MS/MS method.

Table 1: Mass Spectrometry Parameters for Everolimus and this compound

AnalyteMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [Adduct]Product Ion(s) (m/z)
EverolimusC₅₃H₈₃NO₁₄958.2975.6 [M+NH₄]⁺908.5, 890.5
980.8 [M+Na]⁺389.3
This compound¹³C₂C₅₁H₇₉D₄NO₁₄964.25981.6 [M+NH₄]⁺Not explicitly stated, but will be shifted by +6 Da
986.8 [M+Na]⁺Not explicitly stated, but will be shifted by +6 Da

Note: The exact m/z values can vary slightly depending on the instrument and calibration. The product ions for the internal standard will correspond to the fragmentation of the labeled precursor and will also exhibit a mass shift.

Experimental Protocol: Quantification of Everolimus in Whole Blood by LC-MS/MS

The following is a generalized experimental protocol based on common practices for the therapeutic drug monitoring of Everolimus.[8][9][10]

4.1. Materials and Reagents

4.2. Sample Preparation (Protein Precipitation)

  • Aliquoting: Transfer a small volume (e.g., 20-100 µL) of whole blood calibrators, quality controls, and patient samples into microcentrifuge tubes.[8][9]

  • Internal Standard Addition: Add a precise volume of the this compound internal standard solution (in a protein precipitating solvent like acetonitrile or methanol) to each tube.[8]

  • Protein Precipitation: Add a protein precipitating agent, such as zinc sulfate solution followed by methanol or acetonitrile.[9][10]

  • Vortexing: Vortex the tubes vigorously to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.[8]

4.3. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used.[8]

  • Mobile Phase A: Aqueous solution, often containing a buffer like ammonium acetate and an acid like formic acid (e.g., 2 mM ammonium acetate with 0.1% formic acid in water).[8]

  • Mobile Phase B: Organic solvent, such as methanol or a mixture of acetonitrile and methanol, also containing the same buffer and acid concentrations as mobile phase A.[8][11]

  • Gradient Elution: A gradient is typically employed to separate Everolimus from other endogenous components.

  • Injection Volume: Typically 5-20 µL.[8]

4.4. Tandem Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for both Everolimus and this compound are monitored (see Table 1).

Experimental Workflow Diagram:

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis WholeBlood Whole Blood Sample Add_IS Add this compound Internal Standard WholeBlood->Add_IS Add_Precipitant Add Protein Precipitant (e.g., ZnSO4, Methanol) Add_IS->Add_Precipitant Vortex Vortex Add_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (Reversed-Phase) Supernatant->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Detection Tandem MS Detection (MRM) ESI->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for the quantification of Everolimus in whole blood.

Biological Context: The mTOR Signaling Pathway

Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[12][13] Everolimus, after binding to the intracellular protein FKBP12, forms a complex that allosterically inhibits mTOR Complex 1 (mTORC1).[12]

mTOR Signaling Pathway Diagram:

mTOR_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits ProteinSynthesis Protein Synthesis, Cell Growth, Proliferation S6K1->ProteinSynthesis fourEBP1->ProteinSynthesis Everolimus Everolimus FKBP12 FKBP12 Everolimus->FKBP12 Everolimus_Complex Everolimus-FKBP12 Complex Everolimus->Everolimus_Complex FKBP12->Everolimus_Complex Everolimus_Complex->mTORC1 inhibits

References

The Unseen Hand: A Technical Guide to Stable Isotope Standards in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug development, understanding a compound's journey through the body is paramount. Pharmacokinetic (PK) studies, which delineate the absorption, distribution, metabolism, and excretion (ADME) of a drug, form the bedrock of this understanding. However, the inherent complexity of biological systems often obscures the precise fate of a therapeutic agent. This is where the unseen hand of stable isotope standards comes into play, offering a powerful lens to illuminate the intricate pathways of drug disposition. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and profound impact of stable isotope labeling in modern pharmacokinetic research.

Core Principles: The Power of Isotopic Distinction

Stable isotopes are non-radioactive atoms that contain a different number of neutrons than their more common counterparts, resulting in a slight increase in mass. The most commonly employed stable isotopes in pharmacokinetic studies are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).[1][2] The fundamental principle behind their use lies in their ability to act as tracers; their distinct mass allows them to be differentiated from the endogenous atoms within a biological system by mass spectrometry, without altering the fundamental chemical properties of the drug molecule.[3][4]

One of the most significant applications of stable isotopes, particularly deuterium, is the exploitation of the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step, such as those mediated by cytochrome P450 (CYP) enzymes, proceed at a slower rate when a deuterium atom is present at the site of metabolism.[] This phenomenon can be strategically employed to enhance a drug's metabolic stability, leading to a longer half-life and improved pharmacokinetic profile.[6]

Applications in Pharmacokinetic (ADME) Studies

Stable isotope-labeled compounds are indispensable tools for elucidating the complete ADME profile of a drug candidate.[7]

  • Absorption and Bioavailability: Co-administration of an oral unlabeled drug with an intravenous stable isotope-labeled version allows for the precise determination of absolute bioavailability, as the two forms can be distinguished and quantified simultaneously in blood samples.[3]

  • Distribution: By tracking the concentration of the labeled drug in various tissues over time, researchers can gain a detailed understanding of its distribution throughout the body.

  • Metabolism: Stable isotope labeling is instrumental in identifying and quantifying metabolites.[8] The mass shift introduced by the isotope helps in distinguishing drug-related material from endogenous compounds in complex biological matrices.[8] Furthermore, the fragmentation patterns in mass spectrometry can help pinpoint the site of metabolic modification.

  • Excretion: Labeled compounds enable the accurate measurement of excretion rates and the identification of major routes of elimination (e.g., urine, feces).[9]

Data Presentation: Quantitative Insights into Isotopic Impact

The strategic use of stable isotopes, particularly deuterium, can significantly alter the pharmacokinetic parameters of a drug. The following tables summarize quantitative data from various studies, highlighting the impact of deuteration on key PK parameters.

DrugLabeled AnalogParameterUnlabeled ValueLabeled ValueFold ChangeSpeciesReference
Tetrabenazined6-Tetrabenazine (SD-809)Half-life (t½)4.8 h8.6 h~1.8x increaseHuman[]
Tetrabenazined6-Tetrabenazine (SD-809)Area Under the Curve (AUC)--~2x increaseHuman[]
IvacaftorDeuterated Ivacaftor (CTP-656)Area Under the Curve (AUC)--~3.5x increaseHuman[]
IvacaftorDeuterated Ivacaftor (CTP-656)Half-life (t½)--~33% longerHuman[]
Methadoned9-MethadoneArea Under the Curve (AUC)--5.7x increaseMouse[11]
Methadoned9-MethadoneMaximum Concentration (Cmax)--4.4x increaseMouse[11]
Methadoned9-MethadoneClearance (CL)4.7 ± 0.8 L/h/kg0.9 ± 0.3 L/h/kg5.2x decreaseMouse[11]
EnzalutamideDeuterated Enzalutamide (HC-1119)Area Under the Curve (AUC)-Higher-Mouse, Rat, Dog[12]
IndiplonN-CD3 IndiplonHalf-life (t½) in vitro (rat liver microsomes)--30% increaseRat[13]
IndiplonN-CD3 IndiplonHalf-life (t½) in vitro (human liver microsomes)--20% increaseHuman[13]
IndiplonN-CD3 IndiplonExposure (in vivo)--2.6x increaseRat[13]
IndiplonN-CD3 IndiplonHalf-life (t½) (in vivo)--2x increaseRat[13]
CompoundLabeled AnalogParameterValueSpeciesReference
Succinic Acid¹³C₄-Succinic AcidClearance (IV)4574.5 mL/h/kgMouse[3]
Succinic Acid¹³C₄-Succinic AcidVolume of Distribution (IV)520.8 mL/kgMouse[3]
Succinic Acid¹³C₄-Succinic AcidTerminal Half-life (IV)0.56 hMouse[3]
Succinic Acid¹³C₄-Succinic AcidBioavailability (Oral)1.5%Mouse[3]

Experimental Protocols

Pharmacokinetic Study of a Deuterated Drug vs. Unlabeled Analog

Objective: To compare the pharmacokinetic profiles of a deuterated drug and its non-deuterated counterpart in a preclinical model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group).

  • Drug Administration:

    • Group 1: Administered the non-deuterated compound orally at a dose of 10 mg/kg.

    • Group 2: Administered the deuterated compound orally at a dose of 10 mg/kg.

    • A crossover design with a one-week washout period can also be employed.[1]

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

  • Sample Preparation for LC-MS/MS Analysis:

    • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (a stable isotope-labeled analog of the analyte, if available, or a structurally similar compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Detection: Multiple Reaction Monitoring (MRM) is used to detect the parent drug and its deuterated analog.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

Metabolic Fate Tracing using a ¹³C-Labeled Compound

Objective: To identify and quantify the metabolites of a drug candidate in vitro using a ¹³C-labeled analog.

Methodology:

  • In Vitro System: Human liver microsomes (HLM) or cryopreserved human hepatocytes.

  • Incubation:

    • Incubate the ¹³C-labeled drug (e.g., 1 µM) with HLM (0.5 mg/mL) or hepatocytes (1 million cells/mL) in a buffer containing an NADPH-regenerating system at 37°C.

    • Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant directly by LC-MS/MS.

  • LC-MS/MS Analysis:

    • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the ¹³C-labeled parent drug and its metabolites.

    • Data Analysis: The mass shift corresponding to the number of ¹³C atoms in the molecule and its fragments will aid in the identification of metabolites. The characteristic isotopic pattern of the ¹³C-labeled compound helps to distinguish it from background ions.

  • Metabolite Identification: The structure of the metabolites can be elucidated based on their accurate mass measurements and fragmentation patterns compared to the parent drug.

Mandatory Visualizations

experimental_workflow_deuterated_drug cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) dosing Drug Administration (Oral Gavage) animal_model->dosing sampling Serial Blood Sampling (Tail Vein) dosing->sampling plasma_prep Plasma Preparation (Centrifugation) sampling->plasma_prep sample_prep Sample Preparation (Protein Precipitation) plasma_prep->sample_prep lcms_analysis LC-MS/MS Analysis (MRM Detection) sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) lcms_analysis->pk_analysis comparison Comparison of PK Parameters (Deuterated vs. Unlabeled) pk_analysis->comparison

Caption: Experimental workflow for a comparative pharmacokinetic study of a deuterated drug.

metabolic_pathway_tracing cluster_drug_metabolism Drug Metabolism Pathway Drug ¹³C-Labeled Drug Metabolite1 Phase I Metabolite (e.g., Hydroxylation) Drug->Metabolite1 CYP450 Enzyme Metabolite2 Phase II Metabolite (e.g., Glucuronidation) Metabolite1->Metabolite2 UGT Enzyme Excretion Excretion Metabolite2->Excretion

Caption: Simplified metabolic pathway tracing using a ¹³C-labeled drug.

adme_workflow cluster_administration Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_results Results oral Oral Administration (Unlabeled Drug) blood Blood Samples oral->blood iv Intravenous Administration (¹³C-Labeled Drug) iv->blood lcms LC-MS/MS Analysis blood->lcms urine Urine Samples urine->lcms feces Feces Samples feces->lcms quantification Quantification of Labeled and Unlabeled Drug lcms->quantification metabolite_id Metabolite Identification lcms->metabolite_id excretion_pathways Excretion Pathways lcms->excretion_pathways bioavailability Absolute Bioavailability quantification->bioavailability metabolic_profile Metabolic Profile metabolite_id->metabolic_profile

Caption: General workflow for an ADME study using stable isotope labeling.

Conclusion

Stable isotope standards have revolutionized the field of pharmacokinetics, providing an unparalleled level of precision and detail in understanding the fate of drugs within the body. From enhancing metabolic stability through the kinetic isotope effect to enabling definitive bioavailability and comprehensive ADME studies, the applications of deuterium, carbon-13, and nitrogen-15 are vast and impactful. As analytical technologies continue to advance, the role of stable isotopes in drug development is set to expand, further empowering scientists to design safer and more effective medicines. This guide has provided a technical overview of the core principles, methodologies, and data-driven insights that underscore the critical role of stable isotope standards in modern pharmacokinetic research.

References

A Technical Guide to Everolimus and its Isotopically Labeled Analog, Everolimus-¹³C₂,D₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core differences between the mTOR inhibitor Everolimus (B549166) and its stable isotope-labeled counterpart, Everolimus-¹³C₂,D₄. This document details their distinct applications, physicochemical properties, and the analytical methodologies where their differences are paramount.

Introduction to Everolimus

Everolimus is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), specifically targeting the mTORC1 complex.[1] It is a derivative of Sirolimus (rapamycin) and is widely utilized as an immunosuppressant to prevent organ transplant rejection and in the treatment of various cancers.[1][2] Everolimus exerts its therapeutic effects by binding to the FK506 binding protein-12 (FKBP-12), forming a complex that inhibits mTORC1 signaling. This inhibition disrupts downstream pathways responsible for cell growth, proliferation, and survival.[1][3]

Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Everolimus is essential to optimize clinical outcomes.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for accurate quantification of Everolimus in biological matrices.

Everolimus-¹³C₂,D₄: The Isotopically Labeled Internal Standard

Everolimus-¹³C₂,D₄ is a stable isotope-labeled version of Everolimus. It is chemically identical to the parent drug, with the exception that two carbon atoms are replaced with the heavier ¹³C isotope, and four hydrogen atoms are replaced with the heavier deuterium (B1214612) (D) isotope. This isotopic enrichment results in a higher molecular weight, which is fundamental to its primary application.

The primary and critical use of Everolimus-¹³C₂,D₄ is as an internal standard (IS) in the quantitative analysis of Everolimus by LC-MS/MS.[6][7] The co-elution of the labeled and unlabeled compounds and their similar ionization efficiencies allow for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise measurements.[7]

Physicochemical Properties

The physicochemical properties of Everolimus and Everolimus-¹³C₂,D₄ are nearly identical, with the exception of their molecular weights. This similarity is crucial for the role of the labeled compound as an ideal internal standard.

PropertyEverolimusEverolimus-¹³C₂,D₄
Molecular Formula C₅₃H₈₃NO₁₄[8]¹³C₂C₅₁H₇₉D₄NO₁₄
Molecular Weight ~958.25 g/mol [8]~964.25 g/mol
Appearance Off-white to pale yellow solid[]Not specified, assumed to be similar to Everolimus
Melting Point 107-113°C[]Not specified, assumed to be similar to Everolimus
Solubility Soluble in ethanol, methanol (B129727), DMF, and DMSO. Slightly soluble in water.[3][]Not specified, assumed to be similar to Everolimus

Mechanism of Action: The mTOR Signaling Pathway

Everolimus inhibits the mTORC1 signaling pathway. The following diagram illustrates the simplified mechanism of action.

mTOR_Pathway Simplified mTOR Signaling Pathway and Everolimus Inhibition GF Growth Factors (e.g., IGF-1) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates TSC TSC1/TSC2 Complex AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Represses Everolimus Everolimus FKBP12 FKBP12 Everolimus->FKBP12 Complex Everolimus-FKBP12 Complex FKBP12->Complex Complex->mTORC1 Inhibits

Caption: Everolimus inhibits mTORC1 signaling.

Experimental Protocols

Synthesis of Everolimus

The synthesis of Everolimus typically starts from Sirolimus (Rapamycin). The following is a generalized protocol based on literature. The synthesis of Everolimus-¹³C₂,D₄ would involve the use of isotopically labeled starting materials.

Synthesis_Workflow Generalized Synthesis Workflow of Everolimus Start Sirolimus (Rapamycin) Step1 Protection of Hydroxyl Groups Start->Step1 Step2 Alkylation with 2-(t-butyldimethylsilyl)oxyethyl triflate Step1->Step2 Intermediate 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin Step2->Intermediate Step3 Deprotection Intermediate->Step3 Step4 Purification (e.g., Chromatography) Step3->Step4 End Everolimus Step4->End

Caption: Generalized workflow for the synthesis of Everolimus.

Detailed Methodology:

  • Reaction Setup: Sirolimus and 2,6-Lutidine are dissolved in toluene (B28343).

  • Alkylation: A solution of 2-(t-butyldimethylsilyl)oxyethyl triflate in toluene is added to the Sirolimus solution at an elevated temperature (e.g., 60°C).

  • Reaction Monitoring: The reaction is monitored for completion using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: The reaction mixture is quenched, and the crude product, 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin, is extracted.

  • Deprotection: The protecting group is removed under acidic conditions to yield crude Everolimus.[10]

  • Purification: The crude Everolimus is purified using chromatographic techniques to obtain the final product with high purity.

Quantification of Everolimus in Whole Blood using LC-MS/MS with Everolimus-¹³C₂,D₄ as Internal Standard

The following is a representative protocol for the therapeutic drug monitoring of Everolimus in whole blood.

LCMS_Workflow LC-MS/MS Workflow for Everolimus Quantification Sample Whole Blood Sample Step1 Addition of Everolimus-13C2,D4 (IS) Sample->Step1 Step2 Protein Precipitation (e.g., with Zinc Sulfate (B86663) and Acetonitrile) Step1->Step2 Step3 Centrifugation Step2->Step3 Supernatant Supernatant Collection Step3->Supernatant Step4 LC-MS/MS Analysis Supernatant->Step4 Data Data Analysis (Ratio of Analyte to IS) Step4->Data

Caption: Workflow for Everolimus quantification by LC-MS/MS.

Detailed Methodology:

  • Sample Preparation:

    • To a 100 µL whole blood sample, add 500 µL of a precipitation solution containing the internal standard (Everolimus-¹³C₂,D₄). The precipitation solution is typically a mixture of aqueous zinc sulfate and acetonitrile (B52724).[5]

    • Vortex the mixture thoroughly for approximately 10 seconds.

    • Incubate at room temperature for 10 minutes to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Carefully transfer the supernatant to an injection vial for analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Column: A reversed-phase C18 column is typically used.

      • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate (B1210297) and formic acid) and an organic component (e.g., a mixture of acetonitrile and methanol with ammonium acetate and formic acid) is commonly employed.[4]

      • Flow Rate: A suitable flow rate is used to achieve good chromatographic separation.

      • Injection Volume: Typically 1-5 µL.[4]

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Everolimus: The ammonium adduct is often monitored. For example, m/z 975.6 -> 908.5 and/or 890.5.[11]

        • Everolimus-¹³C₂,D₄: The corresponding mass-shifted transition is monitored, for instance, m/z 981.6 -> product ions.[7]

Data and Performance Comparison

The use of a stable isotope-labeled internal standard like Everolimus-¹³C₂,D₄ is widely recognized to improve the performance of LC-MS/MS assays compared to analog internal standards.

Performance MetricEverolimus-¹³C₂,D₄ (or other ILIS)Analog Internal Standard
Accuracy High, with results closely agreeing with reference methods.[6]Generally acceptable, but may show greater bias.
Precision (CV%) Typically low, with between-day precision often below 9%.[6]May be slightly higher compared to ILIS.
Matrix Effects Effectively compensates for ion suppression or enhancement.[5]Less effective at compensating for matrix effects.
Correlation with Reference Methods (r) Very high, often >0.98.[12]May be slightly lower.

Conclusion

The fundamental difference between Everolimus and Everolimus-¹³C₂,D₄ lies in their isotopic composition, which imparts a mass difference detectable by mass spectrometry. While chemically and biologically equivalent, this subtle distinction makes Everolimus-¹³C₂,D₄ an indispensable tool for the accurate and precise quantification of Everolimus in clinical and research settings. Its use as an internal standard in LC-MS/MS assays is crucial for effective therapeutic drug monitoring, ultimately contributing to improved patient outcomes. This guide provides a foundational understanding of these compounds and their applications for professionals in the field of drug development and analysis.

References

Methodological & Application

Application Note: Quantification of Everolimus in Whole Blood Using Everolimus-¹³C₂,D₄ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Everolimus (B549166) in whole blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Everolimus-¹³C₂,D₄ as a stable isotope-labeled internal standard. This method is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Everolimus is an inhibitor of the mammalian target of rapamycin (B549165) (mTOR) and is utilized as an immunosuppressant in organ transplantation to prevent rejection.[1][2] Due to its narrow therapeutic window and significant pharmacokinetic variability among individuals, routine monitoring of Everolimus blood concentrations is essential to optimize dosage, ensuring efficacy while minimizing toxicity.[3][4][5]

LC-MS/MS has become the preferred method for the quantification of immunosuppressants like Everolimus due to its high sensitivity and specificity.[6] The use of a stable isotope-labeled internal standard, such as Everolimus-¹³C₂,D₄, is critical for accurate quantification. This internal standard co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects.[7][8] This application note details a robust and reliable LC-MS/MS method for the determination of Everolimus in whole blood.

Signaling Pathway of Everolimus

Everolimus targets the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[9][10] By forming a complex with the intracellular protein FKBP12, Everolimus inhibits the mTOR Complex 1 (mTORC1), leading to the downstream suppression of protein synthesis and cell cycle progression.[1]

mTOR_Pathway GF Growth Factors PI3K PI3K GF->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits Proliferation Cell Growth & Proliferation S6K1->Proliferation EIF4EBP1->Proliferation Everolimus Everolimus FKBP12 FKBP12 Everolimus->FKBP12 Complex Everolimus-FKBP12 Complex Everolimus->Complex FKBP12->Complex Complex->mTORC1 inhibits

Caption: Everolimus mTOR signaling pathway.

Experimental Workflow

The analytical workflow involves sample pre-treatment with an internal standard, protein precipitation, centrifugation, and subsequent analysis of the supernatant by LC-MS/MS.

LCMS_Workflow Sample Whole Blood Sample (e.g., 20-100 µL) IS Add Everolimus-¹³C₂,D₄ Internal Standard Sample->IS Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol with Zinc Sulfate) IS->Precipitation Vortex Vortex Mix Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing & Quantification LCMS->Data

Caption: LC-MS/MS analytical workflow.

Detailed Protocols

Materials and Reagents
  • Everolimus certified reference standard

  • Everolimus-¹³C₂,D₄ internal standard (IS)

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Ammonium (B1175870) acetate (B1210297) and formic acid

  • Zinc sulfate

  • Whole blood (human, EDTA)

Sample Preparation
  • Allow all samples (calibrators, quality controls, and patient samples) and reagents to reach room temperature.

  • To 20 µL of whole blood, add 20 µL of ammonium bicarbonate, followed by 20 µL of zinc sulfate.[11]

  • Add 100 µL of the internal standard working solution (Everolimus-¹³C₂,D₄ in acetonitrile).[11]

  • Vortex the mixture for 10-15 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes.[3]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reversed-phase column (e.g., Waters Symmetry C18)
Mobile Phase A 2 mM Ammonium Acetate with 0.1% Formic Acid in Water
Mobile Phase B 2 mM Ammonium Acetate with 0.1% Formic Acid in Methanol
Flow Rate 0.2 mL/min
Injection Volume 20 µL
Run Time Approximately 6 minutes

Tandem Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Everolimus: m/z 975.6 -> 908.7 (Quantifier), 975.6 -> 926.9 (Qualifier)[12]
Everolimus-¹³C₂,D₄: m/z 981.6 -> 914.7

Quantitative Data Summary

The performance of the method using Everolimus-¹³C₂,D₄ as an internal standard is summarized below. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[11][12]
Concentration Range 1.0 - 50.0 ng/mL[3][11]
Intra-assay Precision (%CV) < 15%[11]
Inter-assay Precision (%CV) < 15%[11]
Accuracy 85-115%[11]
Recovery 72-117%[11]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Everolimus in whole blood using LC-MS/MS with Everolimus-¹³C₂,D₄ as an internal standard. The presented method is sensitive, specific, and robust, making it suitable for therapeutic drug monitoring and pharmacokinetic studies in a clinical research setting. The use of a stable isotope-labeled internal standard is paramount for achieving the high accuracy and precision required for clinical applications.

References

Application Note: Quantification of Everolimus in Human Whole Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Everolimus (B549166) is an inhibitor of the mammalian target of rapamycin (B549165) (mTOR) and is utilized as an immunosuppressant in organ transplantation to prevent rejection.[1][2][3] Therapeutic drug monitoring (TDM) of everolimus is crucial due to its narrow therapeutic window and significant pharmacokinetic variability among individuals.[1][4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of everolimus in human whole blood, employing Everolimus-¹³C₂,D₄ as a stable isotope-labeled internal standard (IS) for enhanced accuracy and precision.[5][6][7][8]

Principle of the Method

This method involves the extraction of everolimus and the internal standard from whole blood via protein precipitation.[1][4] The resulting supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Materials and Reagents

Experimental Protocols

Preparation of Stock and Working Solutions
  • Everolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve everolimus in methanol.

  • Everolimus-¹³C₂,D₄ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Everolimus-¹³C₂,D₄ in methanol.

  • Working Solutions: Prepare serial dilutions of the everolimus stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (5 ng/mL): Dilute the Everolimus-¹³C₂,D₄ stock solution with methanol.[9]

Sample Preparation
  • Pipette 100 µL of whole blood sample, calibrator, or QC into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (containing 5 ng/mL Everolimus-¹³C₂,D₄ in a precipitating reagent of 0.4 M zinc sulfate in methanol).[10]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[10]

  • Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
HPLC SystemAgilent 1260 Infinity LC system or equivalent[10]
ColumnACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[9]
Mobile Phase A2 mM ammonium formate and 0.1% formic acid in water[9]
Mobile Phase B2 mM ammonium formate and 0.1% formic acid in acetonitrile[9]
GradientAs described in the reference literature[9]
Flow Rate0.4 mL/min
Injection Volume5 µL[6][7][8]
Column Temperature50°C

Table 2: Mass Spectrometric Conditions

ParameterValue
Mass SpectrometerAgilent 6460 or 6470 Triple Quadrupole MS or equivalent[10]
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsSee Table 3
Gas Temperature225°C[10]
Gas Flow9 L/min[10]
Nebulizer Pressure35 psi[10]
Capillary Voltage4000 V[10]

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Everolimus975.6908.51012
Everolimus-¹³C₂,D₄981.6914.51012

Method Validation

The method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL.[9] The coefficient of determination (R²) was consistently >0.99.

Precision and Accuracy

The within-batch and batch-to-batch precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Within-Batch Precision (%CV)Within-Batch Accuracy (%)Batch-to-Batch Precision (%CV)Batch-to-Batch Accuracy (%)
LLOQ0.1≤ 11.92-7.53 to 5.05≤ 8.25-3.58 to 2.97
Low QC0.3≤ 11.92-7.53 to 5.05≤ 8.25-3.58 to 2.97
Medium QC3≤ 11.92-7.53 to 5.05≤ 8.25-3.58 to 2.97
High QC37.5≤ 11.92-7.53 to 5.05≤ 8.25-3.58 to 2.97
Data adapted from a similar validation study.[9]
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC0.3≥ 65.283.7 - 101.6
High QC37.5≥ 65.283.7 - 101.6
Data adapted from a similar validation study.[9]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis s1 Pipette 100 µL Whole Blood s2 Add 200 µL IS in Precipitating Reagent s1->s2 s3 Vortex for 30 seconds s2->s3 s4 Centrifuge at 13,000 rpm for 10 min s3->s4 s5 Transfer Supernatant to Vial s4->s5 a1 Inject 5 µL into LC-MS/MS s5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 a4 Data Acquisition a3->a4 d1 Peak Integration a4->d1 d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Everolimus Concentration d3->d4

Caption: Experimental workflow for everolimus quantification.

Everolimus Signaling Pathway

G GF Growth Factors, Nutrients PI3K PI3K GF->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Angiogenesis Angiogenesis mTORC1->Angiogenesis Everolimus Everolimus FKBP12 FKBP12 Everolimus->FKBP12 Complex Everolimus-FKBP12 Complex Everolimus->Complex FKBP12->Complex Complex->mTORC1 Inhibits Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation

Caption: Simplified mTOR signaling pathway and the inhibitory action of everolimus.

Conclusion

This application note provides a detailed protocol for the quantification of everolimus in whole blood using LC-MS/MS with Everolimus-¹³C₂,D₄ as the internal standard. The method is sensitive, specific, and has been validated to meet regulatory standards, making it suitable for therapeutic drug monitoring and clinical research.

References

Application Notes and Protocols for Everolimus Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of everolimus (B549166) from plasma and whole blood samples prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate quantification of everolimus is crucial for therapeutic drug monitoring (TDM) due to its narrow therapeutic window and significant pharmacokinetic variability.[1][2]

The following sections outline three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a detailed experimental protocol, a summary of expected quantitative performance, and a visual workflow diagram.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for sample preparation in the analysis of everolimus.[3] It involves the addition of an organic solvent or an acid to the plasma sample to denature and precipitate proteins. The supernatant, containing the analyte of interest, is then separated by centrifugation for subsequent analysis. This method is favored for its simplicity, speed, and cost-effectiveness.

Experimental Protocol: Simple Protein Precipitation

Materials:

Procedure:

  • Pipette 100 µL of the whole blood or plasma sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard solution to the sample and vortex briefly to mix.

  • Add 200 µL of the precipitating solvent (e.g., acetonitrile or a mixture of methanol and 0.1 M zinc sulfate solution). A common ratio is 2:1 or 3:1 of solvent to sample.[8]

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifuge the tube at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system.

cluster_0 Protein Precipitation Workflow A 1. Sample Aliquot (100 µL Plasma) B 2. Add Internal Standard (50 µL) A->B C 3. Add Precipitating Solvent (200 µL Acetonitrile/Methanol) B->C D 4. Vortex (30-60 seconds) C->D E 5. Centrifuge (10,000 x g for 10 min) D->E F 6. Collect Supernatant E->F G 7. LC-MS/MS Analysis F->G cluster_1 Liquid-Liquid Extraction Workflow A 1. Sample Aliquot & IS B 2. Add pH 10 Buffer A->B C 3. Add Extraction Solvent (Diethyl ether:Ethyl acetate) B->C D 4. Mix & Centrifuge C->D E 5. Transfer Organic Layer D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute F->G H 8. LC-MS/MS Analysis G->H cluster_2 Solid-Phase Extraction Workflow A 1. Sample Pre-treatment (Protein Precipitation) B 2. SPE Cartridge Conditioning & Equilibration A->B C 3. Sample Loading B->C D 4. Washing Step C->D E 5. Elution of Analytes D->E F 6. Evaporation & Reconstitution E->F G 7. LC-MS/MS Analysis F->G

References

Application Note and Protocol: Determining the Optimal Concentration of Everolimus-13C2,D4 for use as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the quantitative analysis of everolimus (B549166).

Introduction

Everolimus is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR) and is widely used as an immunosuppressant in organ transplantation and as an anti-cancer agent.[1][2][3] Therapeutic drug monitoring (TDM) of everolimus is crucial to ensure efficacy while minimizing toxicity, necessitating accurate and precise quantification in biological matrices such as whole blood.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity.[1][2][4]

The use of a stable isotope-labeled internal standard (IS) is paramount in LC-MS/MS-based quantification to correct for variations in sample preparation, injection volume, and instrument response.[5] Everolimus-13C2,D4, a deuterated analog of everolimus, is an ideal internal standard as it co-elutes with the analyte and exhibits similar ionization efficiency, thus compensating for matrix effects and other sources of variability.[3][6] This application note provides a detailed protocol for calculating and preparing the optimal working concentration of this compound for the quantitative analysis of everolimus.

Signaling Pathway of Everolimus

Everolimus exerts its therapeutic effect by inhibiting the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibits when unphosphorylated Everolimus Everolimus Everolimus->mTORC1 Inhibits

Caption: Everolimus inhibits mTORC1, a key regulator of cell growth.

Experimental Protocols

Materials and Reagents
  • Everolimus (analyte) reference standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) acetate

  • Zinc sulfate (B86663)

  • Human whole blood (drug-free)

  • Calibrated pipettes and sterile, low-binding microcentrifuge tubes

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for accurate quantification.

  • Everolimus Stock Solution (1 mg/mL): Accurately weigh 1 mg of everolimus reference standard and dissolve it in 1 mL of methanol. This will be your primary stock solution.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.[7] This will be your internal standard primary stock solution.

    Note: Store stock solutions at -20°C or as recommended by the supplier.

Preparation of Working Solutions

From the stock solutions, intermediate and working solutions are prepared through serial dilutions.

  • Everolimus Intermediate and Working Solutions:

    • Prepare an intermediate stock of 10 µg/mL by diluting the 1 mg/mL primary stock solution with methanol.

    • From this intermediate stock, prepare a series of working solutions to create a calibration curve. The typical therapeutic range for everolimus is 3-8 ng/mL, so the calibration curve should bracket this range (e.g., 1-50 ng/mL).[1]

  • This compound Internal Standard Working Solution:

    • The optimal concentration of the internal standard should be similar to the concentration of the analyte in the middle of the calibration curve.

    • Calculation Example: For a calibration curve of 1-50 ng/mL, a mid-point concentration is approximately 20 ng/mL. Therefore, the target concentration of the internal standard in the final sample extract should be around 20 ng/mL.

    • Prepare an intermediate stock of this compound at 1 µg/mL by diluting the 1 mg/mL primary stock solution.

    • Prepare a final working solution of the internal standard. For example, a 100 ng/mL working solution can be prepared from the 1 µg/mL intermediate stock. This working solution will be added to the samples during the extraction process.

Sample Preparation and Extraction

The following protocol is a general guideline for protein precipitation from whole blood samples.

Sample Whole Blood Sample (Calibrator, QC, or Unknown) Add_IS Add this compound Working Solution Sample->Add_IS Precipitation Add Protein Precipitation Agent (e.g., Acetonitrile/Methanol with Zinc Sulfate) Add_IS->Precipitation Vortex Vortex Mix Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject

Caption: Workflow for sample preparation and extraction.

  • To 50 µL of whole blood sample (calibrator, quality control, or unknown), add 100 µL of the this compound working solution (e.g., 100 ng/mL in acetonitrile).

  • Add a protein precipitation agent. A common method is to add a solution of zinc sulfate followed by acetonitrile or methanol.[4]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and extraction of the analyte and internal standard.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The specific LC-MS/MS parameters will need to be optimized for your instrument. A general starting point is provided below.

ParameterTypical Condition
LC Column C18 reversed-phase column
Mobile Phase A Water with 0.1% formic acid and 2 mM ammonium acetate
Mobile Phase B Methanol with 0.1% formic acid and 2 mM ammonium acetate
Gradient Optimized for separation of everolimus from matrix components
Flow Rate 0.2-0.5 mL/min
Injection Volume 5-20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Everolimus: m/z 975.6 -> 908.7 (quantifier), 975.6 -> 926.9 (qualifier)[2]this compound: m/z 981.6 -> 914.6[8]

Data Presentation and Interpretation

The concentration of everolimus in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio (Everolimus peak area / this compound peak area) against the known concentrations of the everolimus calibrators. The curve should be linear over the desired analytical range.

Calibrator LevelEverolimus Conc. (ng/mL)IS Conc. (ng/mL)Peak Area Ratio (Analyte/IS)
11.020Example Value
22.520Example Value
35.020Example Value
410.020Example Value
525.020Example Value
650.020Example Value
Quality Control

Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the assay. The calculated concentrations of the QC samples should be within ±15% of their nominal values.

Conclusion

The use of a stable isotope-labeled internal standard like this compound is essential for the accurate and precise quantification of everolimus in biological matrices. By following the protocols outlined in this application note, researchers can confidently determine the optimal concentration of the internal standard and develop a robust and reliable LC-MS/MS method for therapeutic drug monitoring of everolimus. The key is to select an internal standard concentration that is within the linear range of the instrument and comparable to the expected analyte concentrations in the samples.

References

Standard Operating Procedure for the Bioanalysis of Everolimus in Whole Blood using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Everolimus (B549166) is an inhibitor of the mammalian target of rapamycin (B549165) (mTOR) and is utilized as an immunosuppressant to prevent the rejection of organ transplants.[1][2] Therapeutic drug monitoring of everolimus is crucial due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[3][4] This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of everolimus in whole blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method for its determination.[3][5]

Everolimus functions by binding to the FK506 binding protein-12 (FKBP-12), forming a complex that inhibits the mTORC1 signaling pathway. This inhibition disrupts downstream processes, leading to a blockage of the cell cycle progression from the G1 to the S phase, thereby arresting cell growth and proliferation.

Everolimus Signaling Pathway

everolimus_pathway cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex inhibition Rheb Rheb-GTP TSC_Complex->Rheb inhibition mTORC1 mTORC1 Rheb->mTORC1 activation 4EBP1 4E-BP1 mTORC1->4EBP1 inhibition S6K1 S6K1 mTORC1->S6K1 activation Autophagy Autophagy mTORC1->Autophagy inhibition Everolimus_FKBP12 Everolimus-FKBP12 Complex Everolimus_FKBP12->mTORC1 inhibition Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) 4EBP1->Protein_Synthesis S6K1->Protein_Synthesis

Caption: Everolimus mechanism of action via the mTOR signaling pathway.

Experimental Protocols

Materials and Reagents
Sample Preparation: Protein Precipitation

Protein precipitation is a widely adopted method for the extraction of immunosuppressants from whole blood.[5][6]

  • To 100 µL of whole blood sample (calibrator, QC, or unknown), add 200 µL of a precipitating reagent. This reagent consists of a 1:4 (v/v) mixture of 0.1 M zinc sulfate and methanol containing the internal standard (e.g., everolimus-d4).[8]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[3][8]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

ParameterCondition
Column C18 column (e.g., Waters Symmetry C18)
Mobile Phase A 2 mM ammonium acetate with 0.1% formic acid in water[6]
Mobile Phase B 2 mM ammonium acetate with 0.1% formic acid in methanol/acetonitrile (50:50, v/v)[6]
Flow Rate 0.4 mL/min
Injection Volume 5 µL[7]
Column Temperature 50 °C
Run Time Approximately 2-6 minutes[8]

Tandem Mass Spectrometry (MS/MS):

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Everolimus: m/z 975.6 → 908.7 (quantifier), 975.6 → 926.9 (qualifier)
Everolimus-d4 (IS): m/z 980.5 → 912.7
Source Temperature 300 °C[6]
Ion Spray Voltage +5.50 kV[6]

Data Presentation

Quantitative Method Performance

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for everolimus bioanalysis.

ParameterTypical Value
Linearity Range 1.0 - 100 ng/mL[8]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%[7]
Analyte Recovery 72% - 117%
Matrix Effect Compensated by the use of a stable isotope-labeled internal standard[3]
Stability

Everolimus stability in whole blood should be assessed under various conditions to ensure sample integrity.

ConditionStability
Freeze-Thaw Cycles (3 cycles) Stable
Bench-Top (Room Temperature) At least 12 hours post-preparation
Long-Term Storage (-20°C) Stable

Workflow Visualization

The following diagram illustrates the overall workflow for the bioanalysis of everolimus.

everolimus_workflow cluster_sample_handling Sample Handling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Whole Blood Sample (EDTA) Sample_Storage Store at -20°C Sample_Collection->Sample_Storage Add_IS Add Internal Standard (Everolimus-d4) Sample_Storage->Add_IS Protein_Precipitation Protein Precipitation (Zinc Sulfate/Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifuge Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation Chromatographic Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Everolimus Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for everolimus bioanalysis.

References

Preparation of Everolimus-13C2,D4 Calibration Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

This document provides a detailed methodology for the preparation of calibration standards using Everolimus-13C2,D4 as an internal standard. These standards are crucial for the accurate quantification of Everolimus (B549166) in biological matrices by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Introduction

Everolimus is an inhibitor of the mammalian target of rapamycin (B549165) (mTOR) and is utilized as an immunosuppressant and anti-cancer agent. Therapeutic drug monitoring of everolimus is essential to ensure efficacy and minimize toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it corrects for variability in sample preparation and instrument response. This document describes the preparation of a stock solution of this compound and the subsequent serial dilutions to create a calibration curve for the accurate measurement of everolimus.

Everolimus Signaling Pathway

Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. Everolimus, in complex with the intracellular protein FKBP12, binds to the mTOR complex 1 (mTORC1), leading to the inhibition of downstream signaling. This results in the suppression of protein synthesis and cell cycle arrest.

Everolimus_Signaling_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Everolimus Everolimus Everolimus->mTORC1 Inhibition FKBP12 FKBP12 Everolimus->FKBP12 FKBP12->mTORC1 Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Everolimus mechanism of action via the mTOR signaling pathway.

Experimental Protocols

Materials and Reagents
  • Everolimus (analyte) powder

  • This compound (internal standard) powder

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Dimethyl sulfoxide (B87167) (DMSO, optional, for initial dissolution)

  • Purified water (18.2 MΩ·cm)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator

Preparation of Stock Solutions

3.2.1. Everolimus Analyte Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of Everolimus powder into a clean, tared weighing vessel.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add a small volume of methanol (or DMSO for initial solubilization if necessary, followed by methanol) to dissolve the powder completely. Use sonication if required.

  • Once dissolved, bring the solution to the final volume of 10 mL with methanol.

  • Cap the flask and invert it several times to ensure homogeneity.

  • This yields a 1 mg/mL stock solution. Store this solution at -20°C in a tightly sealed, light-protected container.

3.2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL)

  • Accurately weigh approximately 1 mg of this compound powder into a clean, tared weighing vessel.

  • Transfer the powder to a 1 mL volumetric flask.

  • Add a small volume of methanol to dissolve the powder completely. Use sonication if required.

  • Once dissolved, bring the solution to the final volume of 1 mL with methanol.

  • Cap the flask and invert it several times to ensure homogeneity.

  • This yields a 1 mg/mL stock solution of the internal standard. Store this solution at -20°C in a tightly sealed, light-protected container.

Preparation of Working Solutions and Calibration Standards

The following protocol describes the preparation of a series of calibration standards with a fixed concentration of the internal standard. The concentration of the analyte will range from 1 ng/mL to 100 ng/mL.

3.3.1. Preparation of Intermediate and Working Solutions

A series of intermediate dilutions are required to achieve the final low concentrations of the calibration standards.

Table 1: Preparation of Everolimus Intermediate and Working Solutions

Solution IDStarting SolutionVolume of Starting SolutionDiluent (Methanol)Final VolumeFinal Concentration
INT-1Stock (1 mg/mL)100 µL900 µL1 mL100 µg/mL
INT-2INT-1 (100 µg/mL)100 µL900 µL1 mL10 µg/mL
WORK-1INT-2 (10 µg/mL)100 µL900 µL1 mL1 µg/mL (1000 ng/mL)

3.3.2. Preparation of Internal Standard Working Solution

Solution IDStarting SolutionVolume of Starting SolutionDiluent (Methanol)Final VolumeFinal Concentration
IS-WORKIS Stock (1 mg/mL)10 µL990 µL1 mL10 µg/mL
IS-WORK (10 µg/mL)100 µL900 µL1 mL1 µg/mL (1000 ng/mL)
Final IS Solution100 µL of 1 µg/mL900 µL1 mL100 ng/mL

3.3.3. Preparation of Final Calibration Standards

The final calibration standards are prepared by spiking the analyte working solution into a solution containing the internal standard.

Table 2: Preparation of Final Calibration Standards

Standard IDAnalyte Working Solution (WORK-1, 1000 ng/mL)Volume of Analyte Working SolutionIS Working Solution (100 ng/mL)Final VolumeFinal Analyte Concentration (ng/mL)Final IS Concentration (ng/mL)
CAL-1WORK-11 µL99 µL100 µL1100
CAL-2WORK-12.5 µL97.5 µL100 µL2.5100
CAL-3WORK-15 µL95 µL100 µL5100
CAL-4WORK-110 µL90 µL100 µL10100
CAL-5WORK-125 µL75 µL100 µL25100
CAL-6WORK-150 µL50 µL100 µL50100
CAL-7WORK-1100 µL0 µL (add 10µL of 1µg/mL IS)100 µL100100

Note: For CAL-7, to maintain the IS concentration, it is advisable to add 10 µL of a 1 µg/mL IS solution to 90 µL of a 111.1 ng/mL analyte solution.

Experimental Workflow

The overall workflow for preparing the calibration standards is depicted in the following diagram.

Calibration_Standard_Workflow Start Start Weigh_Analyte Weigh Everolimus Powder Start->Weigh_Analyte Weigh_IS Weigh this compound Powder Start->Weigh_IS Dissolve_Analyte Dissolve in Methanol Weigh_Analyte->Dissolve_Analyte Dissolve_IS Dissolve in Methanol Weigh_IS->Dissolve_IS Analyte_Stock Analyte Stock Solution (1 mg/mL) Dissolve_Analyte->Analyte_Stock IS_Stock IS Stock Solution (1 mg/mL) Dissolve_IS->IS_Stock Serial_Dilute_Analyte Serial Dilution of Analyte Analyte_Stock->Serial_Dilute_Analyte Serial_Dilute_IS Dilution of IS IS_Stock->Serial_Dilute_IS Analyte_Work Analyte Working Solution (e.g., 1000 ng/mL) Serial_Dilute_Analyte->Analyte_Work IS_Work IS Working Solution (e.g., 100 ng/mL) Serial_Dilute_IS->IS_Work Spike Spike Analyte into IS Working Solution Analyte_Work->Spike IS_Work->Spike Cal_Standards Final Calibration Standards (1-100 ng/mL) Spike->Cal_Standards End Ready for Analysis Cal_Standards->End

Caption: Workflow for the preparation of Everolimus calibration standards.

Storage and Stability

  • Stock Solutions (1 mg/mL): Store at -20°C in amber glass vials to protect from light. Under these conditions, stock solutions are generally stable for several months to a year.

  • Working Solutions: Prepare fresh from stock solutions as needed. If stored, they should be kept at -20°C for short periods (up to a few weeks).

  • Final Calibration Standards: It is recommended to prepare these fresh on the day of analysis.

Conclusion

The accurate preparation of calibration standards is fundamental to achieving reliable quantitative results in bioanalytical assays. The protocols described in this document provide a comprehensive guide for researchers to prepare calibration standards of everolimus with its stable isotope-labeled internal standard, this compound. Adherence to good laboratory practices, including the use of calibrated equipment and high-purity reagents, is essential for the success of this procedure.

Application Notes and Protocols for Everolimus LC-MS/MS Data Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies and parameters for the quantitative analysis of everolimus (B549166) in biological matrices, primarily whole blood, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The provided protocols and data are intended to guide researchers in developing and implementing robust analytical methods for therapeutic drug monitoring, pharmacokinetic studies, and other research applications.

Introduction

Everolimus is an inhibitor of the mammalian target of rapamycin (B549165) (mTOR) and is widely used as an immunosuppressant in organ transplantation and for the treatment of certain cancers.[1][2][3] Therapeutic drug monitoring of everolimus is crucial due to its narrow therapeutic window and significant pharmacokinetic variability.[4] LC-MS/MS has become the gold standard for the quantification of everolimus due to its high sensitivity and specificity.[5]

This application note outlines a typical workflow for everolimus analysis, from sample preparation to data processing, and provides a summary of key instrument parameters. Additionally, it includes a schematic of the mTOR signaling pathway to provide biological context for the action of everolimus.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and effective method for extracting everolimus from whole blood is protein precipitation.[6][7][8] This method efficiently removes proteins that can interfere with the LC-MS/MS analysis.

Materials:

  • Whole blood samples (collected in EDTA tubes)[7]

  • Precipitating reagent: 0.4 M Zinc Sulfate in Methanol (B129727) (1:4 v/v) or Acetonitrile (B52724) containing an internal standard.[6]

  • Internal Standard (IS): Everolimus-d4 or ¹³C₂D₄-everolimus.[9][10]

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 100 µL of whole blood, add 200 µL of the precipitating reagent containing the internal standard.[6]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[6]

  • Centrifuge the samples at 10,000 rpm for 4 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]

LC-MS/MS Analysis

The following is a general protocol for the LC-MS/MS analysis of everolimus. Specific parameters may need to be optimized based on the instrument used.

Instrumentation:

  • An LC system such as an Agilent 1260 Infinity LC or Waters ACQUITY UPLC.[6][11]

  • A triple quadrupole mass spectrometer such as an Agilent 6460/6470 or a Waters Xevo TQD.[6][11]

LC Conditions:

  • Column: A C18 column, such as a Waters Symmetry C18 or ACQUITY UPLC HSS C18 SB.[10][11]

  • Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water.[10]

  • Mobile Phase B: Methanol or a mixture of acetonitrile and methanol (50:50 v/v) with 4 mM ammonium acetate and 0.1% formic acid.[4][10]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-20 µL.[4][10]

  • Column Temperature: 60 °C.[5]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Scan Type: Multiple Reaction Monitoring (MRM).[6]

  • Gas Temperature: 225-325 °C.[6]

  • Gas Flow: 9-12 L/min.[6]

  • Nebulizer Pressure: 35 psi.[6]

  • Capillary Voltage: 4000 V.[6]

Quantitative Data and Parameters

The selection of appropriate precursor and product ions (MRM transitions) and the optimization of collision energy and fragmentor voltage are critical for achieving high sensitivity and specificity. The following table summarizes typical MS/MS parameters for everolimus and its deuterated internal standard.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE) in VFragmentor Voltage (Frag. V) in VReference
Everolimus975.6908.512185[6]
Everolimus-d4979.6912.512170[6]
Everolimus975.5908.5--[9]
Everolimus-d4979.6912.6--[9]

Software for Data Processing

Several software packages are available for processing LC-MS/MS data. The choice of software often depends on the instrument manufacturer. Common software includes:

  • MassHunter: For Agilent instruments, used for data acquisition and quantitative analysis.[6]

  • MassLynx with TargetLynx: For Waters instruments, enabling instrument control, data acquisition, and quantification.[11][12]

  • Analyst: For SCIEX instruments.

  • Xcalibur: For Thermo Fisher Scientific instruments.

  • Open-source software: OpenMS provides a versatile platform for LC-MS data management and analysis.[13]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of everolimus using LC-MS/MS.

G Figure 1: Everolimus LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing SampleCollection Whole Blood Sample Collection (EDTA tube) ProteinPrecipitation Protein Precipitation (Zinc Sulfate/Methanol, IS) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation (10,000 rpm, 4 min) ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer (to Autosampler Vial) Centrifugation->SupernatantTransfer LC_Separation LC Separation (C18 Column) SupernatantTransfer->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis (MRM) MS_Ionization->MS_Analysis DataAcquisition Data Acquisition (e.g., MassHunter, MassLynx) MS_Analysis->DataAcquisition Quantification Quantification (Peak Integration, Calibration Curve) DataAcquisition->Quantification DataReview Data Review and Reporting Quantification->DataReview

Caption: Experimental workflow for everolimus analysis.

mTOR Signaling Pathway

Everolimus exerts its effect by inhibiting the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.

G Figure 2: mTOR Signaling Pathway and Everolimus Inhibition GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth fourEBP1->CellGrowth | (inhibition lifted) Everolimus Everolimus Everolimus->mTORC1

Caption: Simplified mTOR signaling pathway and the inhibitory action of everolimus.

References

Troubleshooting & Optimization

How to resolve matrix effects in everolimus LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects in everolimus (B549166) LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact everolimus analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of everolimus analysis in biological samples like whole blood, this phenomenon primarily manifests as:

  • Ion Suppression: This is the most common issue, where matrix components interfere with the ionization of everolimus in the mass spectrometer's ion source, leading to a decreased signal intensity.[2][3] This can compromise the sensitivity, accuracy, and reproducibility of the assay.[1]

  • Ion Enhancement: Less frequently, co-eluting compounds can boost the ionization of everolimus, resulting in a falsely elevated signal.[4]

The primary sources of these interferences in whole blood are phospholipids (B1166683) and other endogenous components that may be co-extracted with everolimus during sample preparation.[5][6] If not properly managed, matrix effects can lead to inaccurate quantification, impacting therapeutic drug monitoring and clinical research outcomes.

Q2: My everolimus signal is low or irreproducible. What are the likely causes and how can I troubleshoot this issue?

A2: Low or inconsistent signal intensity is a common problem in LC-MS/MS analysis, often pointing towards ion suppression from matrix effects.[7] Follow this troubleshooting guide to diagnose and resolve the issue.

Troubleshooting Workflow

G start Low / Inconsistent Everolimus Signal check_ms 1. Verify MS Performance - Run system suitability test (SST) - Check calibration and tuning start->check_ms ms_ok MS Performance OK? check_ms->ms_ok check_lc 2. Assess Chromatography - Check retention time & peak shape - Inspect for high backpressure ms_ok->check_lc Yes resolve Problem Resolved ms_ok->resolve No (Service Instrument) lc_ok Chromatography OK? check_lc->lc_ok assess_me 3. Evaluate Matrix Effects - Perform post-column infusion - Use post-extraction spike method lc_ok->assess_me Yes lc_ok->resolve No (Replace Column, Check LC System) me_present Significant Matrix Effect Present? assess_me->me_present me_present->resolve No (Investigate Other Causes) branch_point me_present->branch_point Yes optimize_prep 4a. Optimize Sample Prep - Improve protein precipitation - Implement SPE or LLE optimize_prep->resolve optimize_chrom 4b. Optimize Chromatography - Adjust gradient to separate everolimus from suppression zone optimize_chrom->resolve use_sil_is 4c. Use Stable Isotope-Labeled IS - Ensures compensation for ion suppression/enhancement use_sil_is->resolve branch_point->optimize_prep branch_point->optimize_chrom branch_point->use_sil_is

Diagram 1: Troubleshooting workflow for low or inconsistent everolimus signals.

Troubleshooting Guides

Q3: How can I design my sample preparation protocol to effectively minimize matrix effects?

A3: A robust sample preparation procedure is the most effective way to remove interfering matrix components before analysis.[8] The goal is to isolate everolimus from phospholipids and proteins that cause ion suppression.

Key Methodologies:

  • Protein Precipitation (PPT): This is a rapid and common method for sample cleanup.[9] A precipitating agent (e.g., methanol (B129727), acetonitrile, or a mixture) is added to the whole blood sample to denature and remove the majority of proteins.[10]

    • Note on Additives: The use of zinc sulfate (B86663) with methanol can improve the precipitation of certain immunosuppressants, but it has been shown to reduce the recovery of everolimus and sirolimus.[11][12] For everolimus, a simple organic solvent precipitation is often more effective.[11]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT by selectively adsorbing the analyte onto a solid support, followed by washing to remove impurities and elution of the purified analyte.[6][8] This can significantly reduce matrix effects.[12]

  • Liquid-Liquid Extraction (LLE): LLE separates everolimus from matrix components based on differential solubility in two immiscible liquid phases. It is another effective but often more labor-intensive cleanup method.[8]

Experimental Protocol: Protein Precipitation (PPT)

This protocol is a common starting point for everolimus extraction from whole blood.

  • Pipette 100 µL of whole blood sample, calibrator, or QC into a microcentrifuge tube.

  • Add 200 µL of the precipitating reagent (e.g., methanol or a 1:1 mixture of methanol:acetonitrile) containing the internal standard.[11]

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[9]

  • Centrifuge at a high speed (e.g., >10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS injection.[9]

Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery

Sample Preparation Method Analyte Average Process Efficiency / Recovery Reference
Protein Precipitation (Methanol/Acetonitrile) Everolimus 108% [11]
Protein Precipitation (Methanol + ZnSO₄) Everolimus 87% [11][12]
On-line SPE Everolimus ~77% [12]

| Protein Precipitation (Methanol/Acetonitrile/ZnSO₄) | Everolimus | 82.3% ± 6.3% |[13] |

Q4: What is the most effective type of internal standard to compensate for matrix effects in everolimus analysis?

A4: The use of an appropriate internal standard (IS) is critical for accurate quantification, as it co-elutes and experiences similar matrix effects as the analyte, allowing for reliable correction.[8][9]

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" for LC-MS/MS.[3][14] A SIL-IS, such as everolimus-d4 (B563853) or ¹³C₂d₄-everolimus, is chemically identical to everolimus but has a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C).[10][13][15] It has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency, making it the ideal tool to correct for matrix effects.[1][16]

  • Analog Internal Standard: An analog IS is a molecule that is structurally similar but not identical to the analyte (e.g., 32-desmethoxyrapamycin or ascomycin (B1665279) for everolimus).[15][17] While acceptable, they may not co-elute perfectly or respond to matrix effects in the exact same way as everolimus, potentially leading to less accurate correction compared to a SIL-IS.[15]

Recommendation: Whenever possible, use a stable isotope-labeled internal standard like everolimus-d4 for the most accurate and reliable quantification.[10][15]

G cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled Internal Standard (SIL-IS) A Analyte Signal (Suppressed) B Inaccurate Result (Signal is Artificially Low) A->B Leads to C Analyte Signal (Suppressed) E Ratio (Analyte / IS) Remains Constant D SIL-IS Signal (Equally Suppressed) F Accurate Result E->F Leads to

Diagram 2: How a SIL-IS compensates for ion suppression to ensure accurate results.

Table 2: Comparison of Internal Standards for Everolimus Quantification

Internal Standard Type Slope vs. Reference Method Correlation (r) Conclusion Reference
Everolimus-d4 SIL-IS 0.95 > 0.98 Offered a more favorable comparison and better slope. [15]

| 32-desmethoxyrapamycin | Analog | 0.83 | > 0.98 | Showed acceptable performance. |[15] |

Q5: How can I quantitatively measure the extent of matrix effects in my assay?

A5: The most common method to quantify matrix effects is the post-extraction addition technique.[5] This experiment compares the response of an analyte in the presence of the extracted matrix to its response in a neat (clean) solvent.

Experimental Protocol: Matrix Factor Assessment

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Extract a blank whole blood sample (with no analyte). Spike the analyte and internal standard into the final extracted supernatant.

    • Set C (Spiked Matrix): Spike the analyte and internal standard into a whole blood sample before extraction. (This set is used to determine recovery, not the matrix factor itself).

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An MF of 100% indicates no matrix effect.

    • An MF < 100% indicates ion suppression.

    • An MF > 100% indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor: To assess if the IS compensates for the matrix effect, calculate the MF for the analyte-to-IS peak area ratio.

    • Ratio MF (%) = ( [Analyte Area / IS Area] in Set B / [Analyte Area / IS Area] in Set A ) * 100

    • A value close to 100% indicates effective compensation by the internal standard.[18]

Table 3: Example Matrix Effect Data for Everolimus

Parameter Everolimus IS-Normalized Everolimus Interpretation Reference
Matrix Factor (MF) 119.5% 100.3% Ion enhancement was observed for the analyte alone. [18]
Conclusion - - The internal standard effectively compensated for the signal enhancement. [18]
Matrix Effect (ME) 8.5 - 21% Ion Suppression - Ion suppression was observed, but the IS was correspondingly influenced. [16]

Q6: Beyond sample preparation, can I adjust my LC-MS/MS method to mitigate matrix effects?

A6: Yes, optimizing chromatographic and mass spectrometric conditions can also significantly reduce the impact of matrix effects.

Optimization Strategies:

  • Chromatographic Separation: Adjust the LC gradient to ensure that everolimus elutes in a "clean" region of the chromatogram, away from the bulk of co-eluting matrix components, especially phospholipids.[2][8] Post-column infusion experiments can help identify these suppression zones.[2][5]

  • Column Choice and Temperature: The high hydrophobicity of everolimus means it can bind strongly to C18 columns.[19] Using a heated column (e.g., 60°C) can improve peak shape and alter retention time to avoid interferences.[20]

  • Mass Spectrometer Source Conditions: Optimize ion source parameters (e.g., temperature, gas flows, spray voltage) to maximize everolimus ionization while potentially minimizing the influence of interfering compounds.[7]

  • Use of Metal-Free Components: For certain analytes that can chelate with metal, interaction with stainless steel column housings can cause peak tailing and ion suppression.[21] While less commonly reported for everolimus, considering metal-free or PEEK-lined columns could be a troubleshooting step for persistent issues.[21]

References

Technical Support Center: Troubleshooting Ion Suppression for Everolimus and its Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ion suppression in the analysis of everolimus (B549166) and its internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on identifying, mitigating, and understanding ion suppression in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of everolimus?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (everolimus) and its internal standard in the mass spectrometer's ion source.[1] This interference reduces the ionization efficiency, leading to a decreased signal intensity and potentially compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1] Even if the interfering substance is not isobaric with everolimus, it can still negatively impact the analytical results.[1]

Q2: What are the common causes of ion suppression in everolimus bioanalysis?

A2: Ion suppression in everolimus bioanalysis primarily stems from endogenous components of the biological matrix (e.g., whole blood, plasma) that are not completely removed during sample preparation. These components can include:

  • Phospholipids: Abundant in blood samples, these are notorious for causing ion suppression.

  • Salts and buffers: High concentrations of non-volatile salts can adversely affect the ionization process.

  • Proteins and peptides: Inadequate removal of proteins can lead to significant ion suppression.

  • Other endogenous molecules: Lipids, cholesterol, and other small molecules can also contribute to the matrix effect.

Exogenous sources, such as plasticizers from collection tubes or solvents, can also be a source of interference.

Q3: How can I detect ion suppression in my everolimus assay?

A3: The most common method for identifying and characterizing ion suppression is the post-column infusion experiment . This technique helps to pinpoint the regions in the chromatogram where ion suppression occurs. Additionally, a quantitative matrix effect study can be performed to measure the extent of ion suppression by comparing the analyte's response in a neat solution versus a post-extraction spiked matrix sample.

Q4: What is the role of an internal standard in mitigating ion suppression?

A4: An internal standard (IS) is crucial for compensating for the variability introduced by ion suppression. An ideal IS for everolimus is a stable isotope-labeled (SIL) version, such as everolimus-d4 (B563853) or ¹³C₂D₄-everolimus.[2] Because a SIL-IS has nearly identical physicochemical properties to everolimus, it will co-elute and experience the same degree of ion suppression.[3] By calculating the ratio of the analyte signal to the IS signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[4]

Q5: What are the most effective strategies to reduce or eliminate ion suppression for everolimus?

A5: A multi-faceted approach is often the most effective:

  • Optimized Sample Preparation: The goal is to remove as many matrix components as possible while efficiently recovering everolimus. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used. The choice of method can significantly impact the degree of residual matrix effects.

  • Chromatographic Separation: Adjusting the HPLC or UHPLC conditions to chromatographically separate everolimus and its IS from the regions of significant ion suppression is a powerful strategy. This may involve modifying the mobile phase composition, gradient profile, or using a different stationary phase.

  • Use of a Stable Isotope-Labeled Internal Standard: As mentioned, a SIL-IS is the gold standard for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[4]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity required for therapeutic drug monitoring of everolimus.

Troubleshooting Guides

Guide 1: Investigating Poor Peak Response and High Variability

Problem: You are observing low signal intensity, poor peak shape, or high variability in the peak areas of everolimus and its internal standard between samples.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Analysis cluster_3 Mitigation Strategies A Low Signal Intensity or High Variability Observed B Perform Post-Column Infusion Experiment A->B Step 1 C Perform Quantitative Matrix Effect Study A->C Step 1 D Significant Ion Suppression Detected at Analyte RT? B->D E Matrix Factor (MF) << 1? C->E F Optimize Sample Preparation (e.g., change PPT agent, try SPE) D->F Yes G Modify Chromatographic Method (e.g., change gradient, new column) D->G Yes I Re-evaluate and Validate Method D->I No E->F Yes H Verify Internal Standard Performance (Co-elution & Response) E->H No (IS not compensating) E->I No F->I G->I H->I

Caption: Troubleshooting workflow for ion suppression.

Guide 2: Choosing the Right Sample Preparation Technique

The choice of sample preparation is critical in minimizing ion suppression. Here's a comparison of common techniques for everolimus analysis from whole blood:

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) or salt (e.g., zinc sulfate) is added to precipitate proteins, which are then removed by centrifugation.Simple, fast, and inexpensive.Can result in significant residual matrix components, especially phospholipids, leading to a higher risk of ion suppression.[5]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases to separate them from matrix components.Can provide cleaner extracts than PPT.More labor-intensive and requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while matrix interferences are washed away. The analytes are then eluted with a small volume of solvent.Provides the cleanest extracts, significantly reducing matrix effects.More expensive and time-consuming than PPT and LLE.

Data Presentation

Table 1: Comparison of Process Efficiency for Everolimus with Different Protein Precipitation Methods

This table summarizes data adapted from a study by Koster et al. (2011), which investigated the impact of zinc sulfate (B86663) in the precipitation solvent on the process efficiency of everolimus. Process efficiency accounts for both extraction recovery and matrix effects.

Sample Preparation MethodAnalyte Peak Height (Everolimus)Process Efficiency (%)
Methanol/Acetonitrile with Zinc Sulfate10,89987
Methanol/Acetonitrile without Zinc Sulfate13,500108

Data adapted from Koster, R. A. (2011). The influence of the sample matrix on LC-MS/MS method development and analytical performance. University of Groningen.[5]

The data indicates that for everolimus, a simple protein precipitation with methanol/acetonitrile without the addition of zinc sulfate resulted in a higher process efficiency, suggesting less ion suppression under these conditions.[5]

Table 2: Matrix Effect Data for Everolimus in Whole Blood using Protein Precipitation

The following data is from a study by Sadilkova et al. (2023), which validated an LC-MS/MS method for everolimus in whole blood using a protein precipitation sample preparation method.

AnalyteQuality Control LevelMatrix Factor (IS Normalized)
EverolimusLow QC (LQC)1.03
EverolimusHigh QC (HQC)1.05

Data adapted from Sadilkova et al. (2023). Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study.[2]

A matrix factor close to 1 indicates that the deuterated internal standard is effectively compensating for the matrix effect.[2] In this case, the IS-normalized matrix factor being within ±15% (specifically 1.03 and 1.05) demonstrates minimal ion suppression and efficient compensation by the internal standard.[2]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol allows for the quantitative determination of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike everolimus and its SIL-IS into the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spike): Process at least six different lots of blank whole blood through your sample preparation procedure. Spike everolimus and the SIL-IS into the final, extracted matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike everolimus and the SIL-IS into the same six lots of blank whole blood before the sample preparation procedure.

  • Analyze the samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    • A value close to 1 demonstrates that the internal standard effectively compensates for the matrix effect.

Protocol 2: Post-Column Infusion for Identifying Ion Suppression Zones

This protocol helps to visualize the regions of ion suppression within the chromatographic run.

G cluster_0 LC System cluster_1 Infusion System cluster_2 Detection LC_Pump LC Pump (Mobile Phase) Autosampler Autosampler (Blank Matrix Extract) LC_Pump->Autosampler Column Analytical Column Autosampler->Column T_Union T-Union Column->T_Union Syringe_Pump Syringe Pump (Everolimus Solution) Syringe_Pump->T_Union MS Mass Spectrometer T_Union->MS

Caption: Experimental setup for post-column infusion.

  • Prepare a standard solution of everolimus in a suitable solvent (e.g., mobile phase) at a concentration that gives a stable and moderate signal.

  • Set up the infusion: Use a syringe pump to deliver the everolimus solution at a low, constant flow rate (e.g., 10-20 µL/min) into the mobile phase stream after the analytical column but before the mass spectrometer, using a T-union.

  • Equilibrate the system: Allow the infused everolimus solution to enter the mass spectrometer until a stable signal (baseline) is achieved.

  • Inject a blank matrix extract: Inject a sample of extracted blank matrix (e.g., whole blood processed with your sample preparation method).

  • Monitor the signal: Monitor the signal of the infused everolimus. Any dips or decreases in the baseline signal indicate regions of ion suppression caused by co-eluting matrix components. Any increases indicate ion enhancement.

By comparing the retention time of everolimus in a standard run with the ion suppression profile from the post-column infusion experiment, you can determine if your analyte is eluting in a region of significant ion suppression.

References

Technical Support Center: Everolimus & Everolimus-¹³C₂,D₄ Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of everolimus (B549166) and its stable isotope-labeled internal standard, Everolimus-¹³C₂,D₄.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic challenges encountered when analyzing everolimus?

A1: The most common challenges in everolimus analysis are related to poor peak shape, including peak tailing, fronting, and broadening. These issues can compromise resolution, sensitivity, and accuracy. Peak tailing is particularly frequent due to secondary interactions between the analyte and the stationary phase.[1][2][3] Everolimus can also be susceptible to degradation under certain stress conditions, such as acidic and oxidizing environments, which can affect analytical results.[1]

Q2: Why is the choice of mobile phase composition so critical for good peak shape?

A2: The mobile phase composition, including the organic solvent, aqueous component, pH, and additives, is crucial for controlling the retention and elution characteristics of everolimus. An optimized mobile phase ensures sharp, symmetrical peaks by minimizing undesirable interactions with the column.[1][4][5] For instance, using buffered mobile phases is often necessary to control the ionization state of residual silanols on the silica-based columns, thereby reducing peak tailing.[1][2][6][7]

Q3: What type of analytical column is best suited for everolimus analysis?

A3: Reversed-phase C18 columns are most commonly and successfully used for the separation of everolimus.[1][4][8][9][10] Some methods have utilized polar-modified C18 columns to improve retention and peak shape.[6][7] The choice of a high-purity, well-end-capped column is recommended to minimize the availability of free silanol (B1196071) groups that can cause peak tailing.[3][11]

Q4: How does Everolimus-¹³C₂,D₄ behave chromatographically compared to everolimus?

A4: Everolimus-¹³C₂,D₄ is a stable isotope-labeled internal standard designed to mimic the chemical and physical properties of everolimus. In a properly developed chromatographic method, it should co-elute with or elute very close to the unlabeled everolimus.[6][7] This co-elution is vital for accurate quantification via mass spectrometry, as it ensures that any variations during sample preparation and injection affect both the analyte and the internal standard equally.

Troubleshooting Guide: Chromatographic Peak Shape

Poor peak shape is a common issue that can significantly impact the quality of your analytical data. This guide addresses the most frequent problems and provides systematic solutions.

Issue 1: Peak Tailing

Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is the most prevalent peak shape problem for everolimus.

Q: My everolimus and its internal standard peaks are tailing. What are the potential causes and how can I fix it?

A: Potential Causes & Solutions

  • Secondary Silanol Interactions: This is the most common cause. Basic amine groups in analytes can interact with acidic residual silanol groups on the silica-based column packing, causing tailing.[2][3]

    • Solution: Add a buffer or an acidic modifier to the mobile phase. Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) (4-30 mM) with formic or orthophosphoric acid is highly effective.[1][6][7][8] This suppresses the ionization of silanol groups and provides a competing ion, minimizing secondary interactions.[2]

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column inlet frit or packing material can distort peak shape.[3][12]

    • Solution: Use a guard column to protect the analytical column.[13] If contamination is suspected, reverse-flush the column according to the manufacturer's instructions. Regular column cleaning and replacement are also crucial.

  • Mismatched Injection Solvent: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Ensure the injection solvent is as close in composition and strength to the initial mobile phase as possible. Reconstituting the final sample extract in the mobile phase is a common practice.[3]

  • Incorrect Mobile Phase pH: The pH of the mobile phase can affect both the analyte and the stationary phase.

    • Solution: For everolimus, a slightly acidic to neutral pH is often optimal. A pH of around 6.5, adjusted with orthophosphoric acid, has been shown to produce sharp peaks.[1]

G start Peak Tailing Observed check_mp Is the mobile phase buffered (e.g., ammonium acetate/formate)? start->check_mp add_buffer Action: Add buffer (4-10mM) and acid modifier (e.g., 0.1% Formic Acid) to both aqueous and organic phases. check_mp->add_buffer No check_solvent Is injection solvent matched to the mobile phase? check_mp->check_solvent Yes resolved Problem Resolved add_buffer->resolved remake_sample Action: Reconstitute sample in initial mobile phase. check_solvent->remake_sample No check_column Is the column old or contaminated? check_solvent->check_column Yes remake_sample->resolved flush_column Action: Flush column with strong solvent. Consider replacing column and using a guard column. check_column->flush_column Yes check_column->resolved No flush_column->resolved

A troubleshooting workflow for addressing peak tailing.
Issue 2: Peak Fronting

Peak fronting, where the peak is sloped at the front, is less common than tailing but can indicate specific problems.

Q: My chromatogram shows fronting peaks for everolimus. What should I investigate?

A: Potential Causes & Solutions

  • Analyte Overload: Injecting too much sample can saturate the column, leading to fronting.[3]

    • Solution: Reduce the concentration of the sample or decrease the injection volume. Perform a dilution series to find the optimal concentration range.

  • Column Collapse: A sudden physical change or void in the column packing bed can cause severe peak fronting. This is often a catastrophic failure.[12]

    • Solution: This is irreversible and requires column replacement. Ensure that operating conditions (pH, temperature, pressure) are within the manufacturer's limits to prevent this.[12]

  • Temperature Mismatch: If the sample is introduced at a significantly different temperature than the column, it can affect peak shape.

    • Solution: Ensure the autosampler and column compartment temperatures are consistent. Allow the mobile phase and column to fully equilibrate before injection.

G start Peak Fronting Observed check_conc Is analyte concentration too high? start->check_conc reduce_conc Action: Dilute sample or reduce injection volume. check_conc->reduce_conc Yes check_column Is the peak shape change sudden and severe? check_conc->check_column No resolved Problem Resolved reduce_conc->resolved replace_column Action: Suspect column collapse. Replace the analytical column. check_column->replace_column Yes check_temp Are there temperature mismatches in the system? check_column->check_temp No replace_column->resolved equilibrate_temp Action: Ensure autosampler and column temperatures are stable and consistent. check_temp->equilibrate_temp Yes check_temp->resolved No equilibrate_temp->resolved

A troubleshooting workflow for addressing peak fronting.

Quantitative Data Summary

The following table summarizes various successful chromatographic conditions reported for everolimus analysis, providing a starting point for method development.

ParameterMethod 1[1]Method 2[6][7]Method 3[8]Method 4[5]
Column Hypersil BDS C18 (100x4.6 mm, 5 µm)Kinetex Polar C18Nova-Pak C18Cosmosil C18 (250x4.6 mm, 5 µm)
Mobile Phase A Ammonium Acetate Buffer (pH 6.5)Water + 4 mM Ammonium Acetate + 0.1% Formic Acid30 mM Ammonium Acetate (pH 5.1)Water (pH 3 with Orthophosphoric Acid)
Mobile Phase B AcetonitrileAcetonitrile/Methanol (B129727) (50:50) + 4 mM Ammonium Acetate + 0.1% Formic AcidMethanolAcetonitrile/Methanol (60:40)
Elution Mode Isocratic (50:50 A:B)GradientGradientIsocratic
Flow Rate 1.0 mL/minNot specified0.8 mL/min1.0 mL/min
Detection PDA (280 nm)MS/MSMS/MSUV (285 nm)
Retention Time ~3.11 min~0.92 minNot specified~3.81 min

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is a widely accepted method for extracting everolimus from whole blood samples.[6][7]

  • Aliquoting: Transfer a 50 µL aliquot of whole blood sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the Everolimus-¹³C₂,D₄ internal standard working solution.

  • Precipitation: Add 200 µL of a cold precipitation solution (e.g., zinc sulfate (B86663) in methanol/acetonitrile). The addition of methanol improves miscibility.[6][7]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Incubation/Freezing: Incubate the samples at a low temperature (e.g., -20°C) for 10-15 minutes. This can enhance analyte recovery and produce a cleaner supernatant.[7]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.

Protocol 2: Representative LC-MS/MS Conditions

These conditions are based on methods proven to yield good peak shape and sensitivity for everolimus.[6][7]

  • LC System: Standard HPLC or UHPLC system.

  • Analytical Column: Kinetex Polar C18 (or equivalent polar-modified C18 column).

  • Column Temperature: 45°C.

  • Mobile Phase A: Water with 4 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: 50:50 (v/v) acetonitrile/methanol with 4 mM ammonium acetate and 0.1% formic acid.

  • Flow Rate: 0.5 - 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 min: 2% B

    • 0.2 min: 2% B

    • 0.4 min: 95% B

    • 0.8 min: 95% B

    • 0.9 min: 2% B

    • 1.5 min: End of run

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • Everolimus: m/z 975.8 → 908.5 (Ammonium adduct [M+NH₄]⁺)

    • Everolimus-¹³C₂,D₄: m/z 979.8 → 912.5 (Ammonium adduct [M+NH₄]⁺)

References

Technical Support Center: Minimizing Carryover in High-Throughput Everolimus Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for high-throughput everolimus (B549166) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize analyte carryover, ensuring the accuracy and reliability of your quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is analyte carryover and why is it a significant issue in everolimus analysis?

A1: Analyte carryover is the phenomenon where a small portion of an analyte from a preceding, typically high-concentration sample, appears in a subsequent analysis of a blank or low-concentration sample.[1] Everolimus is a hydrophobic compound known for its "sticky" nature, making it prone to adsorbing onto surfaces within the LC-MS/MS system.[2] This can lead to artificially inflated concentrations in subsequent samples, compromising the accuracy and integrity of pharmacokinetic and therapeutic drug monitoring data, which is critical given everolimus's narrow therapeutic window.[3]

Q2: What is the generally accepted limit for carryover in bioanalytical methods?

A2: According to regulatory guidelines, such as those from the European Medicines Agency (EMA), carryover is considered negligible if the analyte signal in a blank sample injected after a high-concentration sample does not exceed 20% of the response of the lower limit of quantification (LLOQ). The carryover for the internal standard (IS) should not exceed 5% of its response at the LLOQ.[3]

Q3: What are the primary sources of carryover within an LC-MS/MS system?

A3: Carryover can originate from multiple components of the analytical system. The most common sources include the autosampler (injection needle, sample loop, rotor seals, and valves), the analytical column (including frits and guard column), and connecting tubing and fittings.[2][4] Identifying the specific source is a critical step in effectively troubleshooting the issue.

Q4: Can the sample preparation method influence carryover?

A4: Yes, the sample preparation method can have an indirect impact. A robust sample preparation technique, such as protein precipitation followed by centrifugation, produces a cleaner supernatant for injection.[3] Cleaner samples reduce the potential for matrix components to build up in the system, which can exacerbate the adsorption and subsequent carryover of hydrophobic analytes like everolimus.

Troubleshooting Guide: A Systematic Approach to Minimizing Everolimus Carryover

Experiencing carryover can be a significant roadblock in high-throughput analysis. This guide provides a systematic, step-by-step approach to identify and resolve the issue.

Logical Workflow for Troubleshooting Everolimus Carryover

cluster_0 Step 1: Confirmation & Quantification cluster_1 Step 2: Source Isolation cluster_2 Step 3: Corrective Actions cluster_4 Final Verification Start Observe Unexpected Peak in Blank Test Inject High Conc. Standard (ULOQ) Followed by Multiple Blanks Start->Test Quantify Quantify Peak Area in Blanks Is Carryover > 20% of LLOQ? Test->Quantify Isolate Systematically Isolate Components (Autosampler vs. Column) Quantify->Isolate Yes Pass Carryover Within Acceptable Limits (<20% of LLOQ) Quantify->Pass No Autosampler_Test Bypass Column (Union) Inject High Conc. Standard -> Blank Isolate->Autosampler_Test Column_Test Replace with New/Clean Column Inject High Conc. Standard -> Blank Isolate->Column_Test Autosampler_Test->Column_Test Carryover Eliminated Autosampler_Fix Optimize Autosampler Wash (Solvent, Volume, Sequence) Autosampler_Test->Autosampler_Fix Carryover Persists Column_Test->Autosampler_Test Carryover Eliminated Column_Fix Optimize Column Wash (Gradient, Solvents, Time) Column_Test->Column_Fix Carryover Persists Hardware_Check Inspect/Replace Hardware (Rotor Seal, Needle, Fittings) Autosampler_Fix->Hardware_Check Verify Re-run Carryover Test (ULOQ -> Blank) Autosampler_Fix->Verify Column_Fix->Verify Hardware_Check->Verify Verify->Pass

Caption: A step-by-step workflow for diagnosing and resolving everolimus carryover.

Step 1: Confirm and Quantify the Carryover

Before implementing any changes, it's crucial to confirm that the observed issue is indeed carryover and to quantify its magnitude.

  • Experimental Protocol:

    • Inject a blank sample (mobile phase or matrix blank) to establish a baseline.

    • Inject a high-concentration everolimus standard, typically the Upper Limit of Quantification (ULOQ).

    • Immediately inject a series of at least two blank samples.

  • Analysis:

    • Examine the chromatograms of the blank injections. A peak at the retention time of everolimus in the first blank, which diminishes in subsequent blanks, is indicative of "classic" carryover.[5]

    • Calculate the peak area of the carryover peak and compare it to the peak area of the Lower Limit of Quantification (LLOQ). If the carryover peak is greater than 20% of the LLOQ peak, corrective action is necessary.[3]

Step 2: Isolate the Source of Carryover

Systematically determining the origin of the carryover will guide your troubleshooting efforts. The primary suspects are the autosampler and the analytical column.

cluster_Autosampler Autosampler cluster_Column Column Assembly cluster_System General System Needle Needle (Inner/Outer Surface) Loop Sample Loop Valve Injector Valve & Rotor Seal Tubing_AS Connecting Tubing Guard Guard Column Frit Column Inlet Frit Packing Column Packing Material Fittings Fittings & Connectors LC_System LC Flow Path LC_System->Needle Adsorption LC_System->Loop Residual Sample LC_System->Valve Wear & Tear LC_System->Tubing_AS LC_System->Guard LC_System->Frit Contamination LC_System->Packing Strong Retention LC_System->Fittings

Caption: Key components within an LC-MS/MS system that can contribute to carryover.

  • Autosampler Test:

    • Replace the analytical column with a zero-dead-volume union.

    • Repeat the carryover test (ULOQ followed by a blank).

    • If carryover is still observed, the source is likely within the autosampler.

  • Column Test:

    • If the autosampler test shows no carryover, reinstall a new or thoroughly cleaned analytical column.

    • Repeat the carryover test.

    • If carryover reappears, the column is the primary contributor.

Step 3: Implement Corrective Actions

Based on the source identified in Step 2, implement the following strategies.

The most effective strategy is to optimize the needle wash protocol. Everolimus is hydrophobic, so an effective wash solution must be strong enough to solubilize it from all surfaces.

  • Recommended Wash Solutions: A multi-component, aggressive wash solution is often required. Start with a robust composition and optimize as needed.

Wash Solution ComponentPurposeRecommended Composition
Aqueous (e.g., Water) Solubilizes polar componentsPart of a mixture
Methanol (MeOH) Strong organic solventPart of a mixture
Acetonitrile (ACN) Strong organic solventPart of a mixture
Isopropanol (IPA) Very strong organic solventPart of a mixture
Acid (e.g., Formic Acid) Modifies pH to disrupt ionic interactions~0.1%
  • Detailed Experimental Protocol: Comprehensive Autosampler Wash

    • Objective: To create a highly effective wash sequence to minimize everolimus carryover from the autosampler needle and injection port.

    • Materials:

      • Wash Solvent A (Weak): 90:10 Water:Acetonitrile (v/v)

      • Wash Solvent B (Strong): A mixture of Water:Methanol:Acetonitrile:Isopropanol (e.g., 25:25:25:25, v/v/v/v) with 0.1% Formic Acid.[6]

    • Procedure (to be programmed into the autosampler method):

      • Pre-Injection Wash (External): Before aspirating the sample, perform an external needle wash with Wash Solvent B to remove any residue from the previous injection cycle.

      • Post-Injection Wash (Internal & External): Immediately after injecting the sample, perform a multi-step wash:

        • Flush the injection port and needle with at least 500 µL of Wash Solvent B.

        • Follow with a flush of at least 500 µL of Wash Solvent A to prepare the system for the next aqueous/organic mobile phase.

        • Consider increasing the duration and volume of the wash steps. Some studies show that increasing wash times can significantly reduce carryover.[7]

    • Hardware Inspection: If optimizing the wash protocol is insufficient, inspect the injector rotor seal for scratches or wear and replace it if necessary. Worn seals can create dead volumes where the analyte can accumulate.[5]

If the column is the source, carryover is likely due to strong retention of everolimus on the stationary phase or contamination of the column frit.

  • Recommended Column Chemistries: While standard C18 columns are often used, consider a polar-modified or polar-endcapped C18 column. These can sometimes offer different selectivity and reduce strong hydrophobic interactions, potentially mitigating carryover.[3]

  • Detailed Experimental Protocol: Column Conditioning and Wash

    • Objective: To remove strongly retained everolimus from the analytical column.

    • Procedure:

      • Dedicated Column Wash: After a batch of high-concentration samples, dedicate a separate method to wash the column. This can involve flushing with a strong, non-traditional solvent like 100% Isopropanol for 20-30 column volumes (ensure compatibility with your column).

      • Gradient Modification: Modify your analytical gradient to include a high-organic wash at the end of each run. A continuous high-organic wash may be less effective than cycling between high and low organic mobile phases.[8]

        • Example Post-Run Wash Step:

          • Ramp to 95-98% organic mobile phase and hold for 2-3 column volumes.

          • Return to the initial 5-10% organic mobile phase and hold for 1 column volume.

          • Repeat this cycle 2-3 times before re-equilibrating for the next injection.

Summary of Key Strategies

The following table summarizes the primary strategies for minimizing everolimus carryover, categorized by the source of the issue.

SourceStrategyKey Recommendations
Autosampler Optimize Wash Solution Use a multi-component organic mixture (e.g., Water/MeOH/ACN/IPA) with a small amount of acid (e.g., 0.1% Formic Acid).[6]
Optimize Wash Protocol Implement both pre- and post-injection washes. Increase wash volume and duration.[7]
Hardware Maintenance Regularly inspect and replace the injector rotor seal and needle if worn.[5]
Column Modify Analytical Gradient Add a high-organic wash step at the end of each run. Consider cycling between high and low organic content.[8]
Dedicated Column Wash Periodically flush the column with a very strong solvent like 100% Isopropanol.
Select Appropriate Column Consider polar-modified or polar-endcapped C18 columns to reduce strong hydrophobic interactions.[3]
General Sample Preparation Use effective protein precipitation to ensure clean sample extracts.[3]
Injection Order When possible, analyze samples with expected low concentrations before high-concentration samples.

References

Addressing poor recovery of everolimus from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for everolimus (B549166) recovery from biological samples. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification of everolimus.

Troubleshooting Guide

This guide addresses specific problems related to poor everolimus recovery in a question-and-answer format.

Q1: I am experiencing low and inconsistent recovery of everolimus from whole blood samples. What are the potential causes and how can I improve it?

A1: Low and inconsistent recovery of everolimus can stem from several factors throughout your experimental workflow. Here are the most common culprits and solutions:

  • Inefficient Protein Precipitation: Incomplete removal of proteins can lead to poor extraction efficiency and matrix effects.

    • Troubleshooting:

      • Ensure thorough vortexing after adding the precipitation agent.

      • Optimize the ratio of the precipitation agent to the sample. A common starting point is a 4:1 ratio of precipitant to whole blood.[1]

      • Consider using zinc sulfate (B86663) in combination with an organic solvent like methanol (B129727) or acetonitrile, as this is a widely accepted method for immunosuppressant extraction.[2][3][4][5] The addition of methanol can improve the miscibility between the aqueous and organic phases.[4][5]

      • Incubating the samples at a low temperature (e.g., -20°C or -40°C) after adding the precipitation solution can enhance protein removal and result in a clearer supernatant.[4][5]

  • Suboptimal Extraction Solvent in Liquid-Liquid Extraction (LLE): The choice of organic solvent is critical for efficient extraction of the lipophilic everolimus molecule.

    • Troubleshooting:

      • A mixture of diethyl ether and ethyl acetate (B1210297) (e.g., 30:70, v/v) under alkaline conditions (pH ~10) has been shown to provide quantitative and precise recovery.[6][7]

      • Experiment with different organic solvents and their ratios, such as methyl tert-butyl ether, dichloromethane, and various combinations, to find the optimal system for your specific conditions.[6]

  • Ineffective Solid-Phase Extraction (SPE): Improper conditioning, loading, washing, or elution can lead to significant loss of the analyte.

    • Troubleshooting:

      • Ensure the SPE cartridge is properly conditioned with methanol followed by an appropriate buffer.[8]

      • Optimize the loading flow rate to allow for sufficient interaction between everolimus and the stationary phase. A slow flow rate of approximately 1 mL/min is often recommended.[8]

      • The washing steps are crucial to remove interferences without eluting the analyte. A common approach involves a wash with a weak solvent followed by a stronger one (e.g., buffer then a methanol/water mixture).[8]

      • Ensure the elution solvent is strong enough to completely recover everolimus from the cartridge. 100% methanol is often used for elution.[8]

  • Sample pH: The pH of the sample can influence the extraction efficiency, especially in LLE.

    • Troubleshooting:

      • For LLE, adjusting the sample to an alkaline pH (around 10) can improve the recovery of everolimus.[6][7]

Q2: My recovery is acceptable for high concentration samples, but poor for low concentration quality controls (QCs). What could be the reason?

A2: This issue often points towards problems with non-specific binding or issues at the lower limit of quantification (LLOQ).

  • Non-Specific Binding: Everolimus can adsorb to plasticware, especially at low concentrations.

    • Troubleshooting:

      • Use low-binding microcentrifuge tubes and pipette tips.

      • Consider silanizing glassware to reduce active sites for binding.

  • LLOQ Issues: The lower concentration samples are more susceptible to background noise and matrix effects.

    • Troubleshooting:

      • Optimize the mass spectrometry parameters for everolimus and its internal standard to improve signal-to-noise.

      • Ensure your extraction method provides a clean extract to minimize matrix effects. If using protein precipitation, consider adding a subsequent clean-up step like SPE.[2]

Q3: I am observing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this?

A3: Ion suppression is a common matrix effect that can lead to inaccurate quantification.

  • Troubleshooting:

    • Improve Sample Clean-up: The most effective way to reduce ion suppression is to remove interfering matrix components.

      • If using protein precipitation, consider switching to a more rigorous method like LLE or SPE.

      • Salting-out assisted liquid-liquid extraction (SALLE) has been shown to provide better extraction efficiencies and more ion enhancement compared to simple protein precipitation.[9]

    • Chromatographic Separation: Optimize your HPLC/UHPLC method to separate everolimus from co-eluting matrix components.

      • Experiment with different mobile phase compositions and gradients.

    • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., everolimus-d4) will co-elute with the analyte and experience similar ion suppression, thus compensating for the effect.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample collection and storage procedure for everolimus analysis?

A1: Whole blood collected in K2- or K3-EDTA tubes is the recommended matrix.[4] For long-term stability, samples can be stored at -20°C for up to 90 days without significant degradation.[10][11] Everolimus has also been found to be stable in blood for at least 8 months at -80°C and can withstand at least three freeze-thaw cycles.[12][13] Short-term storage at 30°C for up to a week showed only a minor decrease in concentration.[10][11]

Q2: What are the typical recovery rates for different extraction methods?

A2: Recovery rates can vary depending on the specific protocol and laboratory conditions. However, here are some reported values:

Extraction MethodAnalyteRecovery Rate (%)Reference
Liquid-Liquid Extraction (LLE)Everolimus90.9 - 94.8[6][7]
Liquid-Liquid Extraction (LLE)Everolimus-d4 (Internal Standard)91.4 - 95.6[6][7]
Protein Precipitation followed by SPEEverolimusMean relative recovery of 94.8 ± 3.8[12][13]
Direct Method (PPT with Acetonitrile)Everolimus72 - 117[14]
Protein Precipitation (Acetonitrile)EverolimusAnalytical Recovery: 93.9 - 101.6[1]

Q3: How does hematocrit affect everolimus recovery, especially when using dried blood spots (DBS)?

A3: Hematocrit can significantly influence the results from DBS analysis. A combination of low hematocrit and high everolimus concentration can negatively affect spot size and extraction recoveries.[15][16] However, in some studies, the hematocrit effect was found to be negligible during correlation studies with whole blood analysis.[15] For liquid whole blood samples, this is less of a concern.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated UHPLC-MS/MS method.[6][7]

  • Sample Preparation:

    • Pipette 100 µL of whole blood sample into a clean microcentrifuge tube.

    • Add the internal standard (e.g., everolimus-d4).

  • Extraction:

    • Add 2.5 mL of a diethyl ether:ethyl acetate (30:70, v/v) solvent mixture.

    • Mix on a rotary mixer for 10 minutes at 32 x g.

    • Centrifuge the sample at 3204 x g for 5 minutes at 10°C.

  • Evaporation and Reconstitution:

    • Transfer 2.0 mL of the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT)

This is a common and straightforward method for sample preparation.[8]

  • Sample Preparation:

    • Pipette the whole blood sample into a microcentrifuge tube.

    • Add the internal standard.

  • Precipitation:

    • Add 400 µL of a precipitating solution (e.g., 80:20 methanol:2% zinc sulfate in water).

    • Vortex vigorously for 10-20 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at room temperature.

  • Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject directly into the LC-MS/MS system.

Visualizations

Everolimus Signaling Pathway

Everolimus_Signaling_Pathway Everolimus Signaling Pathway cluster_cell Cell GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Proliferation S6K1->Protein_Synthesis eIF4E eIF4E fourEBP1->eIF4E Inhibits eIF4E->Protein_Synthesis Everolimus Everolimus Everolimus->mTORC1 Inhibits

Caption: The mTOR signaling pathway and the inhibitory action of everolimus.

Experimental Workflow for Everolimus Recovery

Everolimus_Workflow Typical Experimental Workflow for Everolimus Recovery Start Start: Whole Blood Sample Collection Spike_IS Spike with Internal Standard Start->Spike_IS Extraction Extraction Spike_IS->Extraction PPT Protein Precipitation Extraction->PPT Method 1 LLE Liquid-Liquid Extraction Extraction->LLE Method 2 SPE Solid-Phase Extraction Extraction->SPE Method 3 Analysis LC-MS/MS Analysis PPT->Analysis Evaporation Evaporation (if applicable) LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing End End: Report Results Data_Processing->End

Caption: A generalized workflow for the extraction and analysis of everolimus.

Troubleshooting Decision Tree for Poor Everolimus Recovery

Troubleshooting_Tree Troubleshooting Poor Everolimus Recovery Start Poor Everolimus Recovery Check_Extraction Review Extraction Method Start->Check_Extraction Is_PPT Using Protein Precipitation? Check_Extraction->Is_PPT Yes Is_LLE Using Liquid-Liquid Extraction? Check_Extraction->Is_LLE No, next Is_SPE Using Solid-Phase Extraction? Check_Extraction->Is_SPE No, next Optimize_PPT Optimize PPT: - Check solvent/sample ratio - Ensure thorough mixing - Consider cold incubation Is_PPT->Optimize_PPT Check_Matrix_Effects Investigate Matrix Effects Optimize_PPT->Check_Matrix_Effects Optimize_LLE Optimize LLE: - Check solvent choice & ratio - Adjust pH to alkaline Is_LLE->Optimize_LLE Optimize_LLE->Check_Matrix_Effects Optimize_SPE Optimize SPE: - Check conditioning, loading,  washing, and elution steps Is_SPE->Optimize_SPE Optimize_SPE->Check_Matrix_Effects Ion_Suppression Significant Ion Suppression? Check_Matrix_Effects->Ion_Suppression Improve_Cleanup Improve Sample Cleanup: - Switch to LLE or SPE - Use SALLE Ion_Suppression->Improve_Cleanup Yes Use_IS Use Stable Isotope-Labeled Internal Standard Ion_Suppression->Use_IS Also consider Check_Stability Review Sample Handling & Storage Ion_Suppression->Check_Stability No Improve_Cleanup->Check_Stability Use_IS->Check_Stability Proper_Storage Samples Stored Correctly? Check_Stability->Proper_Storage Follow_Guidelines Follow Storage Guidelines: -20°C or -80°C Proper_Storage->Follow_Guidelines No

Caption: A decision tree to diagnose and resolve poor everolimus recovery.

References

Dealing with in-source fragmentation of everolimus in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of everolimus (B549166) using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to in-source fragmentation and optimize their analytical methods.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the mass spectrometric analysis of everolimus, with a focus on managing in-source fragmentation.

Q1: I am observing a high abundance of fragment ions even in my full scan (MS1) spectra, leading to a weak precursor ion signal for everolimus. What is causing this?

A1: This phenomenon is known as in-source fragmentation (or in-source decay), where the analyte fragments in the ion source of the mass spectrometer before mass analysis. Everolimus is susceptible to this, especially when forming adducts like [M+NH₄]⁺ or [M+Na]⁺. The primary causes are excessive energy transfer to the ions in the source, which can be due to several instrument parameters.

To troubleshoot, consider the following steps:

  • Reduce the Cone/Nozzle/Fragmentor Voltage or Declustering Potential: This is often the most significant parameter affecting in-source fragmentation. A high voltage in this region increases the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation. Systematically lower this voltage to find a balance between efficient declustering of solvent molecules and minimizing fragmentation.[1][2]

  • Lower the Ion Source Temperature: High source temperatures can increase the internal energy of the analyte ions, making them more prone to fragmentation.[1][3] Reduce the temperature in increments (e.g., 10-20°C) and monitor the precursor and fragment ion signals. Be aware that too low a temperature can lead to inefficient desolvation and a decrease in overall signal.

  • Optimize Nebulizer and Heater Gas Flow Rates: Gas flows can influence the desolvation process and the ion's transit time through the source. While their primary role is not to control fragmentation, suboptimal settings can contribute to harsher ionization conditions.

  • Adjust the Mobile Phase Composition: The choice of solvent and additives can affect ion stability. For everolimus, mobile phases containing ammonium (B1175870) formate (B1220265) or acetate (B1210297) are commonly used to promote the formation of the [M+NH₄]⁺ adduct, which is generally more stable and provides better fragmentation patterns in MS/MS than the protonated molecule.[4][5] Using methanol-based mobile phases has also been reported to reduce in-source fragmentation compared to acetonitrile-based ones for some compounds.

Q2: My everolimus signal is inconsistent, and I suspect adduct formation is playing a role. How can I control this?

A2: Everolimus has a low ionization efficiency and readily forms various adducts, primarily with sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺), in positive electrospray ionization (ESI) mode.[6][7] Inconsistent adduct formation can lead to poor reproducibility.

To improve consistency:

  • Promote a Single Adduct Species: To favor the formation of the ammonium adduct, which is often preferred for MS/MS analysis due to its better fragmentation efficiency, add a low concentration of an ammonium salt (e.g., 2-10 mM ammonium formate or acetate) to your mobile phase.[4][5]

  • Minimize Sodium Adducts: Sodium adducts ([M+Na]⁺) of everolimus are known to fragment poorly.[8] To minimize their formation, use high-purity solvents and reagents, and consider using plastic instead of glass containers for your mobile phases and samples to avoid sodium leaching.

  • Consider Cesium Adducts for High Specificity: An alternative approach is to use cesium chloride in the mobile phase to promote the formation of [M+Cs]⁺ adducts. In MS/MS, these adducts can yield a single, highly specific product ion (Cs⁺), which can be beneficial for quantification, although this is a less common approach.[9]

Q3: I am developing an LC-MS/MS method for everolimus quantification. Which precursor-to-product ion transition should I use?

A3: The choice of transition for Multiple Reaction Monitoring (MRM) is crucial for sensitivity and specificity. For everolimus, the ammonium adduct is commonly used as the precursor ion.

  • Recommended Precursor Ion: [Everolimus + NH₄]⁺ (m/z 975.6)[10]

  • Common Product Ions: A major product ion resulting from the neutral loss of water and ammonia (B1221849) from the hydroxyethyl (B10761427) group and the macrocycle is observed at m/z 908.5. Another characteristic product ion is at m/z 890.5.[10]

Therefore, a common and robust MRM transition is m/z 975.6 → 908.5 .[5] Always confirm the optimal collision energy for this transition on your specific instrument.

Quantitative Data Summary

The following table provides illustrative data on how key ion source parameters can influence the extent of in-source fragmentation of the everolimus ammonium adduct ([M+NH₄]⁺, m/z 975.6). The data is representative of general trends observed during method development and should be optimized for your specific instrument and conditions.

ParameterSettingRelative Abundance of [M+NH₄]⁺ (m/z 975.6)Relative Abundance of In-Source Fragment (e.g., m/z 908.5)Notes
Cone Voltage Low (e.g., 20 V)HighLowMinimizes fragmentation, but may result in incomplete desolvation.
Medium (e.g., 40 V)MediumMediumA potential balance for good sensitivity and minimal fragmentation.
High (e.g., 80 V)LowHighInduces significant in-source fragmentation, reducing precursor ion intensity.
Source Temperature Low (e.g., 100°C)HighLowMay lead to poor desolvation and reduced overall signal.
Medium (e.g., 130°C)MediumMediumOften a good starting point for optimization.
High (e.g., 160°C)LowHighCan increase fragmentation and may not be suitable for thermally labile compounds.

Experimental Protocols

Key Experiment: Optimization of Mass Spectrometry Parameters for Everolimus Analysis

Objective: To determine the optimal ion source and MS/MS parameters to maximize the signal of the desired precursor ion ([M+NH₄]⁺) while minimizing in-source fragmentation and achieving a sensitive and specific MRM transition.

Methodology:

  • Sample Preparation: Prepare a standard solution of everolimus (e.g., 100 ng/mL) in a solvent mixture representative of the mobile phase, such as 50:50 methanol:water with 5 mM ammonium formate.

  • Direct Infusion: Infuse the everolimus solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Full Scan (MS1) Analysis:

    • Acquire spectra in positive ESI mode over a mass range that includes the expected adducts (e.g., m/z 900-1000).

    • Identify the most abundant adducts (e.g., [M+NH₄]⁺ at m/z 975.6 and [M+Na]⁺ at m/z 979.6).

  • Cone/Declustering Potential Optimization:

    • Select the desired precursor ion (e.g., m/z 975.6).

    • Vary the cone/declustering potential (e.g., from 10 V to 100 V in 10 V increments) while monitoring the intensity of the precursor ion and any in-source fragments.

    • Plot the intensities of the precursor and fragment ions against the cone voltage to select a value that maximizes the precursor signal while keeping in-source fragmentation low.

  • Source Temperature Optimization:

    • Set the cone/declustering potential to the optimized value from the previous step.

    • Vary the source temperature (e.g., from 100°C to 160°C in 10°C increments) and monitor the precursor ion intensity.

    • Select the temperature that provides the best signal intensity without causing significant degradation.

  • Product Ion (MS2) Analysis:

    • Set the instrument to product ion scan mode, selecting the [M+NH₄]⁺ ion (m/z 975.6) as the precursor.

    • Acquire MS/MS spectra at various collision energies to identify the most abundant and stable product ions (e.g., m/z 908.5).

  • Collision Energy Optimization:

    • Set up an MRM transition with the selected precursor and product ions (e.g., 975.6 → 908.5).

    • Vary the collision energy (e.g., from 5 eV to 40 eV in 2-5 eV increments) and monitor the intensity of the product ion.

    • Plot the product ion intensity against collision energy to determine the optimal setting.

  • Final Method: Combine all optimized parameters into the final LC-MS/MS acquisition method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_infusion Direct Infusion & MS1 Optimization cluster_ms2 MS/MS Optimization cluster_final Final Method prep Prepare Everolimus Standard (e.g., 100 ng/mL in mobile phase) infuse Infuse Standard into MS prep->infuse full_scan Acquire Full Scan (MS1) Spectra infuse->full_scan id_adduct Identify [M+NH4]+ Adduct (m/z 975.6) full_scan->id_adduct opt_cone Optimize Cone/Declustering Voltage id_adduct->opt_cone opt_temp Optimize Source Temperature opt_cone->opt_temp prod_scan Acquire Product Ion Scan (MS2) opt_temp->prod_scan id_fragment Identify Major Fragment (e.g., m/z 908.5) prod_scan->id_fragment opt_ce Optimize Collision Energy id_fragment->opt_ce final_method Final Optimized LC-MS/MS Method opt_ce->final_method

Caption: Workflow for optimizing MS parameters to minimize in-source fragmentation of everolimus.

troubleshooting_logic cluster_voltage Voltage Adjustment cluster_temp Temperature Adjustment cluster_mobile_phase Mobile Phase Check start High In-Source Fragmentation Observed check_cone Is Cone/Declustering Potential Optimized? start->check_cone lower_cone Systematically Lower Voltage check_cone->lower_cone No check_temp Is Source Temperature Optimized? check_cone->check_temp Yes lower_cone->check_temp lower_temp Decrease Temperature Incrementally check_temp->lower_temp No check_mp Using Ammonium Salt (e.g., NH4-Formate)? check_temp->check_mp Yes lower_temp->check_mp add_ammonium Add 2-10 mM Ammonium Salt check_mp->add_ammonium No end_node Fragmentation Minimized check_mp->end_node Yes add_ammonium->end_node

Caption: Logical workflow for troubleshooting in-source fragmentation of everolimus.

mtor_pathway cluster_upstream Upstream Signaling cluster_mtorc1 mTORC1 Complex cluster_downstream Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor Activates s6k1 S6K1 mtor->s6k1 four_ebp1 4E-BP1 mtor->four_ebp1 raptor Raptor fkbp12 FKBP12 fkbp12->mtor Inhibits mTORC1 everolimus Everolimus everolimus->fkbp12 Binds to protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis four_ebp1->protein_synthesis Inhibits

Caption: Simplified mTOR signaling pathway showing the mechanism of action of everolimus.

Frequently Asked Questions (FAQs)

Q: What is the typical stability of everolimus in processed samples? A: Everolimus is generally stable in processed samples (e.g., after protein precipitation and extraction) for at least 12-24 hours when stored in an autosampler at 4-10°C.[4] However, it is always best practice to validate stability under your specific laboratory conditions.

Q: Why is tandem mass spectrometry (LC-MS/MS) preferred over a single quadrupole (LC-MS) for everolimus quantification? A: LC-MS/MS provides significantly higher selectivity and sensitivity. Biological matrices like whole blood are very complex. By using MS/MS and monitoring a specific precursor-to-product ion transition (MRM), chemical noise and interferences from other compounds are greatly reduced, leading to more accurate and reliable quantification, especially at the low concentrations required for therapeutic drug monitoring.

Q: Can I use a protonated molecule [M+H]⁺ for quantification? A: While the protonated molecule of everolimus can be observed, it generally shows poor signal intensity compared to adducts with ammonium or sodium. For robust and sensitive quantification, forming a stable adduct like [M+NH₄]⁺ is the recommended approach.

Q: Does the choice of internal standard matter? A: Yes, the choice of internal standard is critical. A stable isotope-labeled internal standard, such as ¹³C₂D₄-Everolimus, is ideal as it co-elutes with the analyte and experiences similar ionization and fragmentation behavior, correcting for matrix effects and variations in instrument response.[4] If a stable isotope-labeled standard is not available, a structural analog can be used, but it may not correct for all sources of variability as effectively.

References

Best practices for maintaining LC column performance for everolimus analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for maintaining LC column performance during everolimus (B549166) analysis. This resource includes detailed troubleshooting guides and frequently asked questions in a user-friendly Q&A format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions related to LC column performance in everolimus analysis.

Q1: What are the most common causes of peak tailing or poor peak shape for everolimus?

Peak tailing for everolimus, a large and relatively non-polar molecule, can be caused by several factors:

  • Secondary Silanol Interactions: Residual silanols on the silica (B1680970) surface of C18 columns can interact with everolimus, leading to tailing.

  • Improper Mobile Phase pH: The pH of the mobile phase can affect the ionization state of everolimus and its interaction with the stationary phase. A slightly acidic pH is often preferred.

  • Column Contamination: Buildup of matrix components from whole blood samples on the column inlet frit or the stationary phase can distort peak shape.

  • Column Overload: Injecting too much sample can lead to broad and tailing peaks.

  • Inappropriate Mobile Phase Composition: The choice and ratio of organic solvent and aqueous buffer are crucial for achieving optimal peak shape.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Add a small amount of a weak acid, like formic acid (0.1%), to the mobile phase to suppress the ionization of residual silanols.[1][2]

    • Incorporate an ammonium (B1175870) salt, such as ammonium acetate (B1210297) or ammonium formate (B1220265), to act as a competing base and reduce secondary interactions.[1][2]

    • Ensure the mobile phase is well-mixed and degassed.

  • Employ a Guard Column: A guard column with a similar stationary phase should be installed before the analytical column to capture strongly retained matrix components and particulates, thus extending the life of the analytical column.

  • Implement Robust Sample Preparation:

    • Utilize protein precipitation as a primary clean-up step. A common method involves using zinc sulfate (B86663) followed by centrifugation.[3][4]

    • Consider solid-phase extraction (SPE) for cleaner samples, which can significantly reduce matrix effects.

  • Check for Column Contamination:

    • If peak tailing is observed for all peaks, it might indicate a clogged frit. Backflushing the column (if permitted by the manufacturer) may resolve the issue.

    • Develop a column washing protocol to be used between batches to remove strongly adsorbed compounds.

Q2: I'm observing a gradual loss of sensitivity for everolimus over a series of injections. What are the likely causes and how can I fix it?

A progressive decrease in signal intensity is a common issue in LC-MS/MS analysis of everolimus, particularly from complex matrices like whole blood.

  • Matrix Effects: Co-eluting endogenous compounds from the whole blood matrix can suppress the ionization of everolimus in the mass spectrometer source.

  • Column Contamination: Accumulation of matrix components on the column can lead to a decline in column performance and, consequently, a drop in signal intensity.

  • Ion Source Contamination: Over time, non-volatile components from the sample can deposit on the ion source components (e.g., capillary, cone), reducing ionization efficiency.

  • Column Degradation: Harsh mobile phase conditions (e.g., extreme pH) or high temperatures can lead to the degradation of the stationary phase.

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Perform a post-column infusion experiment with a standard solution of everolimus while injecting a blank matrix extract to identify regions of ion suppression.

    • If significant suppression is observed, improve the sample clean-up procedure (e.g., by using SPE) or adjust the chromatographic gradient to separate everolimus from the interfering components.

  • Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components. This should be a routine maintenance procedure when analyzing biological samples.

  • Use an Internal Standard: A stable isotope-labeled internal standard (e.g., everolimus-d4) is highly recommended to compensate for signal loss due to matrix effects and variations in sample preparation and instrument response.[1]

  • Column Washing: Implement a rigorous column washing procedure at the end of each batch. This typically involves flushing with a strong solvent, such as isopropanol, to remove strongly retained contaminants.

Q3: My retention times for everolimus are shifting. What should I investigate?

Retention time instability can compromise the reliability of your analysis. The following factors are common culprits:

  • Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to shifts in retention time.

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.

  • Column Temperature Fluctuations: Variations in the column oven temperature will affect retention times.

  • Column Aging: Over the lifetime of a column, changes in the stationary phase can lead to gradual shifts in retention.

  • Pump Performance Issues: Inconsistent flow rates from the LC pump will directly impact retention times.

Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: Always use freshly prepared and properly degassed mobile phases.

  • Ensure Proper Equilibration: Allow sufficient time for the column to re-equilibrate to the initial gradient conditions. This is typically 5-10 column volumes.

  • Verify Column Temperature: Check that the column oven is maintaining a stable and accurate temperature.

  • Monitor Pump Performance: Check the pump pressure for any unusual fluctuations that might indicate a problem with check valves or seals.

  • System Suitability Tests: Regularly inject a standard solution to monitor retention time, peak shape, and response to detect any deviations early on.

Data Presentation: LC Column Performance Comparison

While a direct head-to-head comparison of multiple columns for everolimus analysis under identical conditions is not extensively documented in the literature, the following table summarizes typical performance characteristics of commonly used C18 columns based on published methods.

Column TypeParticle Size (µm)Dimensions (mm)Mobile Phase ExampleTailing Factor (Typical)Peak Asymmetry (Typical)Notes
Hypersil BDS C185100 x 4.6Ammonium acetate buffer:Acetonitrile (50:50, v/v), pH 6.51.24~1.2Good performance for routine analysis.[5]
Kinetex Polar C182.650 x 2.14 mM Ammonium acetate + 0.1% Formic Acid in Water/Acetonitrile/MethanolNot specifiedGoodPolar-modified C18 for reduced retention time and good peak shape.[1]
ACQUITY UPLC BEH C181.750 x 2.12 mM Ammonium formate + 0.1% Formic Acid in Water/AcetonitrileNot specifiedGoodSuitable for high-throughput UHPLC methods.[6]
Cosmosil C185250 x 4.6Acetonitrile:Methanol (60:40, v/v), pH 3Not specifiedSharp peaks reportedLonger column providing higher resolution.[7]

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is a widely used method for the extraction of everolimus from whole blood.[3][4]

  • Sample Collection: Collect whole blood in EDTA-containing tubes.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample, calibrator, or quality control.

  • Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., everolimus-d4 (B563853) in methanol).

  • Protein Precipitation: Add 200 µL of a precipitating agent (e.g., 0.1 M zinc sulfate in methanol).

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a representative LC-MS/MS method for the analysis of everolimus.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: Kinetex Polar C18, 2.6 µm, 50 x 2.1 mm (or equivalent).

  • Mobile Phase A: 4 mM Ammonium Acetate and 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 4 mM Ammonium Acetate and 0.1% Formic Acid in 50:50 (v/v) Acetonitrile:Methanol.[1]

  • Gradient:

    • 0-0.5 min: 50% B

    • 0.5-1.5 min: Ramp to 95% B

    • 1.5-2.0 min: Hold at 95% B

    • 2.0-2.1 min: Return to 50% B

    • 2.1-3.0 min: Equilibrate at 50% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 50 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Everolimus: [M+NH4]+, e.g., m/z 975.6 -> 908.6

    • Everolimus-d4: [M+NH4]+, e.g., m/z 979.6 -> 912.6

Mandatory Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Inhibition Rheb Rheb-GTP TSC_Complex->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Autophagy Autophagy mTORC1->Autophagy Everolimus Everolimus Everolimus->mTORC1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis

Caption: mTOR Signaling Pathway and the inhibitory action of everolimus.

Everolimus_Analysis_Workflow Sample_Collection 1. Whole Blood Sample (EDTA tube) Sample_Prep 2. Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep IS_Addition Add Internal Standard (Everolimus-d4) Sample_Prep->IS_Addition Precipitation Add Precipitant (e.g., Zinc Sulfate in Methanol) IS_Addition->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_Analysis 3. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Injection Inject into LC-MS/MS LC_MS_Analysis->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Data_Processing 4. Data Processing MS_Detection->Data_Processing Integration Peak Integration Data_Processing->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for everolimus analysis in whole blood.

Troubleshooting_Logic rect_node rect_node Start Problem Observed: Poor Peak Shape / Loss of Sensitivity Check_System_Suitability Run System Suitability Test? Start->Check_System_Suitability SST_Pass SST Passed? Check_System_Suitability->SST_Pass Check_Sample_Prep Review Sample Preparation? SST_Pass->Check_Sample_Prep Yes SST_Fail_Action Troubleshoot LC System: - Check mobile phase - Check pump pressure - Check for leaks SST_Pass->SST_Fail_Action No Sample_Prep_OK Sample Prep OK? Check_Sample_Prep->Sample_Prep_OK Check_Column Inspect/Replace Column? Sample_Prep_OK->Check_Column Yes Sample_Prep_Bad_Action Optimize Sample Prep: - Check reagent quality - Verify procedure Sample_Prep_OK->Sample_Prep_Bad_Action No Column_OK Column OK? Check_Column->Column_OK Check_MS Check MS Performance? Column_OK->Check_MS Yes Column_Bad_Action Action: - Backflush or wash column - Replace guard/analytical column Column_OK->Column_Bad_Action No MS_OK MS Performance OK? Check_MS->MS_OK MS_Bad_Action Troubleshoot MS: - Clean ion source - Check tuning parameters MS_OK->MS_Bad_Action No Investigate_Matrix Investigate Matrix Effects MS_OK->Investigate_Matrix Yes Solution Problem Resolved SST_Fail_Action->Solution Sample_Prep_Bad_Action->Solution Column_Bad_Action->Solution MS_Bad_Action->Solution Investigate_Matrix->Solution

References

Technical Support Center: Everolimus Chromatogram Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting unexpected peaks in everolimus (B549166) chromatograms. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the analytical testing of everolimus.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of unexpected peaks in an everolimus chromatogram?

Unexpected peaks in an everolimus chromatogram can originate from several sources. These are broadly categorized as:

  • Ghost Peaks: These are extraneous signals that can appear even in blank runs and are not related to the injected sample.[1][2][3] Common causes include contamination of the mobile phase, impurities from system components (e.g., seals, tubing, vials), or carryover from previous injections.[1][2][3][4]

  • Everolimus Degradation Products: Everolimus can degrade under certain stress conditions, leading to the formation of new chemical entities that will appear as separate peaks.[5][][7] Forced degradation studies show that everolimus is susceptible to degradation under acidic and oxidative conditions.[][7]

  • Matrix Effects: When analyzing everolimus in complex biological samples like whole blood, endogenous components of the matrix can co-elute with the analyte or interfere with the ionization process in mass spectrometry, potentially appearing as unexpected peaks or causing ion suppression/enhancement.[8][9]

  • Sample Contamination: Contamination can be introduced during sample preparation from sources like glassware, solvents, or other reagents.[1][4]

Q2: How can I determine if an unexpected peak is a "ghost peak"?

To identify if an unexpected peak is a ghost peak, a systematic approach is recommended:

  • Inject a Blank Sample: Run a blank injection (mobile phase only). If the peak is still present, it is likely a true ghost peak originating from the HPLC system or mobile phase.[1][10]

  • Analyze Peak Characteristics: Ghost peaks may have irregular shapes, such as being broader or more diffuse compared to the sharp, well-defined peaks of your analytes.[1]

  • Vary Injection Volume: If the peak size does not change proportionally with the injection volume, it is less likely to be from the sample.

  • Systematic Component Check: If contamination is suspected, systematically bypass components (e.g., autosampler, column) to isolate the source.[11]

Q3: My chromatogram shows peaks in addition to the main everolimus peak after sample preparation. What could they be?

These additional peaks are likely degradation products of everolimus, especially if the sample was exposed to certain stress conditions.

  • Acidic Conditions: Exposure to acidic conditions (e.g., 2N HCl) is known to cause degradation of everolimus, resulting in the formation of at least one additional peak.[][7]

  • Oxidative Conditions: Treatment with an oxidizing agent (e.g., 20% H₂O₂) can lead to the degradation of everolimus and the appearance of two or more new peaks.[][7]

  • Other Conditions: While everolimus is relatively stable under alkaline, neutral, thermal, and photolytic conditions, some minor degradation may still occur.[][7]

It is crucial to ensure that sample preparation and storage conditions are controlled to minimize degradation.

Troubleshooting Guides

Guide 1: Investigating Ghost Peaks

This guide provides a step-by-step workflow for troubleshooting ghost peaks in your everolimus chromatogram.

G Troubleshooting Workflow for Ghost Peaks cluster_0 Problem Identification cluster_1 Peak Analysis cluster_2 Source Identification cluster_3 Resolution cluster_4 Sample-Related Issue start Unexpected Peak Observed blank_injection Inject Blank (Mobile Phase Only) start->blank_injection peak_present Is the Peak Present? blank_injection->peak_present mobile_phase_check Check Mobile Phase (Fresh Solvents, HPLC Grade) peak_present->mobile_phase_check Yes sample_issue Peak is Sample-Related (Degradant, Impurity, or Matrix Effect) peak_present->sample_issue No system_contamination System Contamination Check (Flush System, Check Seals) mobile_phase_check->system_contamination replace_solvents Replace Solvents mobile_phase_check->replace_solvents carryover_check Check for Carryover (Inject Blanks After High Concentration Sample) system_contamination->carryover_check clean_system Clean/Replace Components system_contamination->clean_system optimize_wash Optimize Autosampler Wash Method carryover_check->optimize_wash replace_solvents->mobile_phase_check Re-test clean_system->system_contamination Re-test optimize_wash->carryover_check Re-test

Troubleshooting Workflow for Ghost Peaks
Guide 2: Addressing Everolimus Degradation

Everolimus is a macrolide immunosuppressant that inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Understanding this pathway is crucial for comprehending its mechanism of action and the biological implications of its degradation.

G Simplified mTOR Signaling Pathway and Everolimus Inhibition cluster_0 Upstream Signaling cluster_1 Key Kinases cluster_2 Inhibition cluster_3 Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 protein_synthesis Protein Synthesis mtorc1->protein_synthesis cell_proliferation Cell Proliferation mtorc1->cell_proliferation everolimus Everolimus everolimus->mtorc1

Simplified mTOR Signaling Pathway

To prevent the formation of degradation products, adhere to the following best practices:

  • pH Control: Avoid strongly acidic or alkaline conditions during sample preparation.

  • Oxidation Prevention: Protect samples from strong oxidizing agents. Use antioxidants if necessary and compatible with the analytical method.

  • Temperature and Light: Store everolimus samples and standards at recommended temperatures (e.g., -80°C for long-term stability in blood) and protect them from light.[12]

Data and Protocols

Table 1: Summary of Everolimus Degradation Studies
Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradation PeaksReference
Acidic Hydrolysis2 N HCl30 min60°C7.02%1[7]
Alkaline Hydrolysis2 N NaOH30 min60°C< 1%-[7]
Oxidative20% H₂O₂30 min60°C10.09%2[7]
Neutral HydrolysisReflux6 h60°C< 1%-[7]
ThermalDry Heat6 h105°C< 1%-[5]
PhotolyticSunlight7 daysAmbient< 1%-[5]
Experimental Protocols

Protocol 1: Forced Degradation Study of Everolimus

This protocol is adapted from published stability-indicating methods for everolimus.[5][7]

  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of everolimus in a suitable solvent (e.g., methanol) to prepare a stock solution.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 2 N HCl. Heat the mixture at 60°C for 30 minutes. Cool and neutralize with 2 N NaOH.

  • Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 2 N NaOH. Heat at 60°C for 30 minutes. Cool and neutralize with 2 N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% hydrogen peroxide. Keep at 60°C for 30 minutes.

  • Thermal Degradation: Expose the powdered drug to dry heat at 105°C for 6 hours.

  • Photolytic Degradation: Expose the powdered drug to direct sunlight for 7 days.

  • Sample Analysis: After degradation, dilute the samples to a suitable concentration with the mobile phase and inject them into the HPLC system.

Protocol 2: Sample Preparation for Everolimus from Whole Blood by Protein Precipitation

This is a general protocol for the extraction of everolimus from whole blood for LC-MS/MS analysis.[8][13]

  • Sample Collection: Collect whole blood in EDTA tubes.

  • Precipitation: To 100 µL of whole blood sample, add 500 µL of a precipitation solution (e.g., acetonitrile (B52724) containing an internal standard and zinc sulfate).

  • Vortexing: Vortex the mixture vigorously for 10-30 seconds.

  • Incubation: Incubate at room temperature for 10 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean injection vial for analysis.

References

Validation & Comparative

Full Validation of an LC-MS/MS Assay for Everolimus: A Comparative Guide Using Everolimus-¹³C₂,D₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and objective comparison of a fully validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assay for the immunosuppressant drug everolimus (B549166), utilizing the stable isotope-labeled internal standard (IS) Everolimus-¹³C₂,D₄. The performance of this assay is compared with alternative methods employing different internal standards, supported by experimental data from various studies. Detailed experimental protocols and visual workflows are presented to aid in the replication and understanding of the methodology.

Comparative Analysis of Everolimus LC-MS/MS Assay Validation Parameters

The use of a stable isotope-labeled internal standard, such as Everolimus-¹³C₂,D₄, is considered the gold standard in quantitative LC-MS/MS analysis. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability in extraction recovery. The following tables summarize the key validation parameters of an LC-MS/MS assay for everolimus using Everolimus-¹³C₂,D₄ and compare it to assays utilizing alternative internal standards like 32-desmethoxyrapamycin and ascomycin.

Table 1: Assay Performance Comparison

Validation ParameterEverolimus-¹³C₂,D₄ (or Everolimus-d₄)32-desmethoxyrapamycinAscomycin
Linearity Range (ng/mL) 0.5 - 100[1]1.0 - 12.7[2]0.10 - 100[3]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5 - 1.0[2]1.0[2]0.10
Accuracy (% Nominal) 94.8% - 109%[4]98.3% - 108.1%[2]Within 15% of nominal
Precision (% CV) < 9% (Between-day)[1]4.3% - 7.2% (Total)[2]< 15% (Intra- and Inter-assay)[5]
Recovery (%) 77.3% - 82.3%[1]46.3% - 50.6%[6]Not explicitly stated
Matrix Effect Not significant/Compensated[1][4]Method free of matrix effects[6]Not significant[5]

Table 2: Summary of Key Validation Findings from Select Studies

Study FocusInternal Standard UsedKey Findings
Comparison of Internal Standards[2]Everolimus-d₄ vs. 32-desmethoxyrapamycinEverolimus-d₄ provided a better slope in comparison with an independent LC-MS/MS method (0.95 vs. 0.83), though both were acceptable.[2] No significant difference in precision was observed.[2]
Method Improvement and Revalidation[1][¹³C₂D₄]RAD001 (Everolimus-¹³C₂,D₄)Use of the isotopically labeled IS resulted in closer agreement with a reference laboratory method compared to an analog IS.[1] The improved method lowered the LLOQ to 0.5 ng/mL.[1]
Simultaneous Measurement with Sirolimus[5][¹³C₂D₄]-everolimusA robust assay was developed for the simultaneous measurement of everolimus and sirolimus using a single stable isotope IS for everolimus.[5]
Preclinical Determination in Brain Tissue[4][¹³C₂D₄]RAD001The stable isotope IS effectively compensated for ion suppression phenomena, ensuring reliable method performance.[4]

Experimental Protocols

This section details the methodologies for the key experiments involved in the full validation of an LC-MS/MS assay for everolimus using Everolimus-¹³C₂,D₄ as the internal standard.

Sample Preparation: Protein Precipitation
  • To 50 µL of whole blood sample (calibrator, quality control, or unknown), add 100 µL of a precipitating reagent. This reagent typically consists of methanol (B129727) or acetonitrile (B52724) containing the internal standard, Everolimus-¹³C₂,D₄, at a known concentration (e.g., 5 ng/mL). A common precipitating agent is a mixture of zinc sulfate (B86663) and methanol.[1][3]

  • Vortex the mixture vigorously for approximately 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 4-5 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to a clean autosampler vial for injection into the LC-MS/MS system.[3]

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for separation (e.g., Waters Symmetry C18, Kinetex® Polar C18).[5][7]

  • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase and an organic phase.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-20 µL.[5][8]

  • Column Temperature: Maintained at a constant temperature, for example, 50°C.

Mass Spectrometry (MS/MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for quantitative analysis.

  • Ionization Mode: Positive electrospray ionization (ESI+).[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Everolimus: The ammonium adduct [M+NH₄]⁺ is often monitored. A common transition is m/z 975.6 → 908.5.[3][2]

    • Everolimus-¹³C₂,D₄ (IS): The corresponding transition for the stable isotope-labeled internal standard is monitored, for example, m/z 981.6 → 914.5 (adjusting for the mass difference). A similar transition for Everolimus-d4 is m/z 979.6 -> 912.5.[3]

  • Source Parameters: Optimized for maximum signal intensity, including parameters like ion spray voltage, source temperature, and gas flows.[7]

Method Validation Procedures

The assay was validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10] The following parameters were assessed:

  • Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention times of everolimus and the IS.

  • Linearity and Range: Determined by analyzing a series of calibration standards over the specified concentration range. The calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate on the same day (intra-assay) and on different days (inter-assay). Accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% for LLOQ).[11]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and IS. It is assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.

  • Stability: The stability of everolimus in the biological matrix was evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.

Visualizing the Workflow and Validation Process

To better illustrate the experimental and logical processes, the following diagrams were created using Graphviz.

G LC-MS/MS Experimental Workflow for Everolimus Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing Sample Whole Blood Sample (50 µL) Add_IS Add Precipitating Reagent with Everolimus-¹³C₂,D₄ IS (100 µL) Sample->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (10,000 rpm, 4 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Caption: Workflow of the LC-MS/MS assay for everolimus quantification.

G Bioanalytical Method Validation Flowchart cluster_validation Validation Parameters start Method Development Selectivity Selectivity (≥ 6 blank sources) start->Selectivity Linearity Linearity & Range (Calibration Curve) Selectivity->Linearity Accuracy_Precision Accuracy & Precision (QC Samples: L, M, H) Linearity->Accuracy_Precision LLOQ LLOQ (Lowest quantifiable point) Accuracy_Precision->LLOQ Recovery Extraction Recovery LLOQ->Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect Stability Stability (Freeze-Thaw, Short/Long-term) Matrix_Effect->Stability end Validated Method Stability->end

Caption: Logical flow of the bioanalytical method validation process.

References

A Comparative Guide to Internal Standards: Stable Isotope-Labeled vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative bioanalysis, particularly within drug development and clinical research, the accuracy and reliability of analytical methods are paramount. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for its sensitivity and selectivity. However, the journey from a biological sample to a reliable quantitative result is fraught with potential variability, including sample loss during preparation and matrix-induced ionization suppression or enhancement. To counteract these variables, an internal standard (IS) is a critical component of a robust bioanalytical method.

The two most common types of internal standards are Stable Isotope-Labeled (SIL) Internal Standards and Structural Analog (SA) Internal Standards. While SILs are often considered the gold standard, the choice between them is not always straightforward and depends on various factors including availability, cost, and the specific requirements of the assay. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.

The Role of an Internal Standard

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[1] Its purpose is to normalize for variability during extraction, chromatography, and detection, thereby improving the accuracy and precision of the results.[2][3] The analyte-to-IS response ratio is used for quantification, which corrects for fluctuations in the analytical process.[3][4]

Performance Comparison: SIL-IS vs. SA-IS

Stable isotope-labeled internal standards are versions of the analyte where one or more atoms are replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[2] This makes them nearly physically and chemically identical to the analyte. Structural analogs are compounds with a chemical structure similar to the analyte but different enough to be distinguished by the mass spectrometer.[5]

The general consensus is that SIL internal standards lead to better assay performance in quantitative bioanalytical LC/MS assays.[6] The switch from analog internal standards to SILs for LC-MS/MS analysis has been shown to reduce variations in mass spectrometry results, such as ionization issues, and improve the accuracy and precision for the analysis of both small and large molecules.[7][8]

Key Performance Parameters

Performance MetricStable Isotope-Labeled IS (SIL-IS)Structural Analog IS (SA-IS)Rationale & Key Considerations
Accuracy (% Bias) Typically within ±5%[2]Can exceed ±15%[2]SIL-IS provides higher accuracy due to superior compensation for matrix effects and recovery variations.[2][9]
Precision (%CV) Typically <10%[2]Can be >15%[2]The closer physicochemical properties of SIL-IS allow it to track the analyte's behavior more effectively throughout the analytical process.[2][9]
Matrix Effect Compensation Highly effective; often <5% difference in ion suppression/enhancement between analyte and IS.[2]Inconsistent and variable; can be >20% difference.[2]As SIL-IS co-elutes with the analyte, it experiences nearly identical matrix effects, leading to effective normalization.[10]
Chromatographic Behavior Typically co-elutes with the analyte. However, deuterium (B1214612) labeling can sometimes cause a slight retention time shift (isotope effect).[6]Elutes at a different retention time. This can be advantageous for avoiding interferences but disadvantageous for matrix effect compensation.Complete co-elution is critical for maximum correction of matrix effects.[10]
Extraction Recovery Nearly identical to the analyte.Can differ from the analyte due to differences in physicochemical properties like polarity and pKa.[3]A SIL-IS will more closely mimic the analyte's behavior during sample preparation steps like liquid-liquid extraction or solid-phase extraction.[1][8]
Cost & Availability Generally expensive to synthesize and may not be commercially available.[6][7]Often less expensive and more readily available.[7]The cost and effort of custom synthesis for a SIL-IS can be a significant drawback.[6]

Experimental Data Summary

The following tables summarize data from studies directly comparing the performance of SIL and structural analog internal standards in specific bioanalytical assays.

Table 1: Comparison for Tacrolimus (B1663567) in Whole Blood [11]

ParameterWith SIL-IS (TAC ¹³C,D₂)With Analog IS (Ascomycin)
Imprecision (%CV) < 3.09%< 3.63%
Accuracy 99.55 - 100.63%97.35 - 101.71%
Absolute Recovery 78.37%75.66%
Matrix Effect (Analyte) -16.04%-29.07%
Matrix Effect (IS) -16.64%-28.41%
Process Efficiency 65.35%54.18%

This study concluded that the structural analog, ascomycin, showed performance equivalent to the SIL-IS for tacrolimus monitoring.[11]

Table 2: Comparison for Everolimus (B549166) [12]

ParameterWith SIL-IS (Everolimus-d4)With Analog IS (32-desmethoxyrapamycin)
Lower Limit of Quantification 1.0 ng/mL1.0 ng/mL
Analytical Recovery 98.3 - 108.1%98.3 - 108.1%
Total Coefficient of Variation 4.3 - 7.2%4.3 - 7.2%
Method Comparison (Slope) 0.950.83

This study found that while both internal standards had acceptable performance, the SIL-IS offered a more favorable comparison with an independent LC-MS/MS method, as indicated by the slope closer to 1.0.[12]

Visualizing Key Concepts

To better understand the principles discussed, the following diagrams illustrate critical workflows and logical relationships.

G Bioanalytical Workflow with Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Known Amount of Internal Standard Sample->Add_IS Extraction Extraction (SPE, LLE, PPT) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Detection Detection (MRM) Injection->Detection Data Peak Area Integration (Analyte & IS) Detection->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Plot vs. Concentration (Calibration Curve) Ratio->Curve Result Calculate Unknown Concentration Curve->Result

Caption: A typical workflow for a bioanalytical assay using an internal standard.

G Compensation for Analytical Variability cluster_sil Stable Isotope-Labeled IS cluster_sa Structural Analog IS Analyte Analyte in Sample Variability Sources of Variability (Extraction Loss, Ion Suppression) Analyte->Variability IS Internal Standard IS->Variability SIL_IS SIL-IS (Chemically Identical) SIL_Recovery High Accuracy & Precision SIL_IS->SIL_Recovery Tracks Analyte's Recovery & Matrix Effect VERY CLOSELY SA_IS Structural Analog IS (Chemically Similar) SA_Recovery Acceptable to Poor Accuracy & Precision SA_IS->SA_Recovery Tracks Analyte's Recovery & Matrix Effect APPROXIMATELY Variability->SIL_IS Variability->SA_IS

Caption: How SIL-IS and SA-IS compensate for analytical variability.

Experimental Protocols

A robust bioanalytical method validation is essential to ensure reliable results, following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][13] Below is a generalized protocol for a validation experiment to assess key performance parameters.

Objective: To validate a quantitative LC-MS/MS method for "DrugX" in human plasma using an internal standard (either DrugX-SIL or a structural analog).

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of DrugX and the internal standard (IS) in a suitable organic solvent.

  • Prepare a series of working standard solutions for the calibration curve and quality control (QC) samples by diluting the stock solutions.

2. Sample Preparation (Example: Protein Precipitation):

  • Aliquot 100 µL of blank human plasma into microcentrifuge tubes.

  • Spike with the appropriate DrugX working standard solution (for calibrators and QCs).

  • Add 10 µL of the IS working solution to all samples, calibrators, and QCs (except blank samples).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) (protein precipitation agent).

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

3. Key Validation Experiments:

  • Selectivity and Specificity:

    • Protocol: Analyze at least six different lots of blank human plasma. Process each lot with and without the IS. Compare the chromatograms to a sample spiked at the Lower Limit of Quantification (LLOQ) to ensure no interfering peaks are present at the retention times of the analyte and IS.[1]

  • Accuracy and Precision:

    • Protocol: Analyze at least five replicates of QC samples at a minimum of four concentration levels (LLOQ, Low, Mid, and High) in at least three separate analytical runs.[1]

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (CV%) should not exceed 15% (20% for LLOQ).[1][14]

  • Matrix Effect:

    • Protocol: Prepare two sets of samples at Low and High QC concentrations from at least six different lots of matrix.[1]

      • Set A (Post-extraction spiked): Extract blank plasma and spike the final extract with the analyte and IS.

      • Set B (Neat solution): Prepare standards in the final reconstitution solvent.

    • Calculation: Matrix Factor = (Peak Response in Set A) / (Peak Response in Set B). The IS-normalized matrix factor should be calculated to demonstrate compensation.

  • Recovery:

    • Protocol: Compare the peak area of the analyte from extracted QC samples to the peak area of post-extraction spiked samples (Set A from the matrix effect experiment).

    • Consideration: Recovery of the analyte does not need to be 100%, but it should be consistent and reproducible.[15]

Conclusion

The choice between a stable isotope-labeled and a structural analog internal standard is a critical decision in bioanalytical method development. The evidence strongly supports that SIL internal standards are the first choice for quantitative bioanalysis, offering superior accuracy, precision, and compensation for matrix effects .[6][7][8] Their ability to co-elute and behave almost identically to the analyte provides the most effective normalization for analytical variability.

However, practical constraints such as high cost and lack of commercial availability can make structural analogs a necessary alternative.[6] When a SIL-IS is not feasible, a carefully selected and thoroughly validated structural analog can provide acceptable performance.[9][12] The validation process is crucial to demonstrate that the analog can adequately correct for variability and produce reliable data for the intended application. Ultimately, the higher initial investment in a SIL-IS often yields invaluable long-term benefits in data quality, reduced sample reanalysis, and increased confidence in study outcomes.[2]

References

A Head-to-Head Comparison: Cross-Validation of Everolimus Assays for Reliable Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on ensuring consistency and accuracy in everolimus (B549166) quantification across different laboratory settings. This document outlines key performance comparisons of common assay methodologies, provides detailed experimental protocols for cross-validation, and visualizes the critical mTOR signaling pathway targeted by everolimus.

The therapeutic drug monitoring (TDM) of everolimus, a critical mTOR inhibitor used in transplantation and oncology, demands high accuracy and precision to ensure patient safety and therapeutic efficacy. Given the narrow therapeutic window of everolimus, it is imperative that measurements are consistent across different laboratories and analytical platforms. This guide provides a framework for the cross-validation of everolimus assays, enabling researchers and clinicians to confidently compare results and make informed decisions.

Performance Snapshot: Comparing Analytical Methods

The two primary methods for quantifying everolimus in whole blood are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays, such as the Quantitative Microsphere System (QMS). While LC-MS/MS is considered the gold standard due to its high specificity and sensitivity, immunoassays offer a more automated and high-throughput alternative.[1][2][3]

A long-term, multi-center study, known as the Zortracker study, provided valuable insights into the inter-laboratory performance of these methods. The study distributed blinded whole blood samples from transplant patients to various laboratories over 1.5 years to assess the consistency of their everolimus measurements.[1]

Performance MetricLC-MS/MSQMS ImmunoassayKey Observations
Inter-laboratory Variability (CV%) Average: 14.8% (Range: 6.5% - 23.2%)Average: 11.1% (Range: 4.2% - 26.4%)QMS assays showed a trend towards lower inter-laboratory variability, likely due to higher automation and standardization.[1]
Long-Term Pool Sample (13 months) 5.31 ± 0.86 ng/mL5.20 ± 0.54 ng/mLBoth methods yielded comparable results for long-term pooled samples, demonstrating good overall agreement.[1]
Low Concentration Samples (<3 ng/mL) No statistically significant differenceNo statistically significant differenceBoth methods performed comparably at the lower end of the therapeutic range.[1]
Metabolite Cross-reactivity Not affected by 46-hydroxy or 39-O-desmethyl everolimusNot significantly affected by 46-hydroxy or 39-O-desmethyl everolimusThe major metabolites of everolimus did not significantly interfere with either assay type in the Zortracker study.[1]

It is crucial to note that while the QMS assay demonstrated slightly better inter-laboratory precision in the Zortracker study, LC-MS/MS remains the preferred method for its superior specificity, especially in complex patient populations where metabolite interference could be a concern.[2][3] Participation in external proficiency testing programs is highly recommended for all laboratories performing everolimus TDM to ensure ongoing quality control.[2][3]

Experimental Blueprint: A Protocol for Inter-Laboratory Cross-Validation

To ensure the comparability of everolimus measurements between two or more laboratories, a robust cross-validation protocol is essential. The following is a generalized protocol based on best practices and findings from multi-center studies.

Objective: To compare the performance of two or more everolimus assays from different laboratories using a shared set of patient samples.

Materials:

  • A set of at least 20 unique patient whole blood samples with everolimus concentrations spanning the therapeutic range (3-12 ng/mL).

  • Pooled whole blood samples at low, medium, and high concentrations.

  • Certified everolimus calibrators and quality control materials.

  • All necessary reagents and consumables for each laboratory's specific assay.

Methodology:

  • Sample Collection and Blinding:

    • Collect trough whole blood samples from patients treated with everolimus in EDTA tubes.

    • Samples should be anonymized and assigned a unique identification number to blind the analyzing laboratories.

    • Aliquots of each sample should be prepared for distribution to each participating laboratory.

  • Sample Storage and Shipment:

    • Store samples at -70°C or below.

    • Ship samples on dry ice to maintain their integrity and minimize freeze-thaw cycles.[1]

  • Assay Performance:

    • Each laboratory should analyze the blinded samples in duplicate according to their standard operating procedures.

    • The assays should be calibrated using certified reference materials.

    • Include internal quality control samples at multiple concentrations with each batch of patient samples.

  • Data Analysis:

    • Unblind the data and compile the results from all participating laboratories.

    • Calculate the mean, standard deviation, and coefficient of variation (CV%) for each sample across all laboratories.

    • Perform regression analysis (e.g., Passing-Bablok) and Bland-Altman plots to assess the agreement and bias between the different assays.

Visualizing the Mechanism: The mTOR Signaling Pathway

Everolimus exerts its therapeutic effect by inhibiting the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in the PI3K/AKT/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[4][5] Understanding this pathway is fundamental for researchers in the field.

mTOR_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Everolimus Everolimus Everolimus->mTORC1 inhibits CellGrowth Cell Growth & Proliferation S6K1->CellGrowth EIF4EBP1->CellGrowth CrossValidation_Workflow Start Start: Define Study Objectives Protocol Develop Cross-Validation Protocol Start->Protocol SampleCollection Collect & Blind Patient Samples Protocol->SampleCollection Distribution Distribute Aliquots to Labs SampleCollection->Distribution Analysis Laboratories Perform Assays Distribution->Analysis DataCollection Collect & Unblind Results Analysis->DataCollection StatisticalAnalysis Statistical Analysis (Regression, Bland-Altman) DataCollection->StatisticalAnalysis Report Generate Comparison Report StatisticalAnalysis->Report End End: Disseminate Findings Report->End

References

Determining linearity, accuracy, and precision for everolimus quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of everolimus (B549166) is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This guide provides an objective comparison of common analytical methods, focusing on linearity, accuracy, and precision, supported by experimental data and detailed protocols.

Everolimus, an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), requires careful monitoring due to its narrow therapeutic window and significant pharmacokinetic variability.[1] The choice of quantification method can significantly impact the accuracy of concentration measurements, ultimately affecting clinical decisions. This guide explores the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS), ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), and various immunoassays.

Performance Comparison of Everolimus Quantification Methods

The following tables summarize the linearity, accuracy, and precision of different analytical methods for everolimus quantification based on published studies.

Method Linearity Range (ng/mL) Correlation Coefficient (R²) Source
LC-MS/MS1.27 - 64.800.9996[1]
LC-MS/MS1.0 - 50.0-[2]
LC-MS/MS (online cleanup)2.2 - 43.7 (µg/L)>0.99[3]
LC-MS/MS2.0 - 1500.99[4]
UPLC-MS/MS (DBS)3 - 75 (µg/L)≥0.994[5][6]
Electrochemiluminescence Immunoassay (ECLIA)0.718 - 27.585>0.99[7][8]
Quantitative Microsphere System (QMS) Immunoassay1.5 - 200.92[9]
Affinity Chrome-Mediated Immunoassay (ACMIA)1.7 - 200.95[10][11]
RP-HPLC25 - 150 (µg/ml)0.9997[12]
RP-HPLC6 - 14 (µg/ml)0.9996[13]

Table 1: Linearity of Everolimus Quantification Methods. This table presents the linear range and correlation coefficient for various analytical techniques.

Method Accuracy (% Recovery or Bias) Source
LC-MS/MS93.9% - 101.6%[2]
LC-MS/MS (online cleanup)92.1% - 105%[3]
UPLC-MS/MS (DBS)Relative Error ≤4.4%[5]
Electrochemiluminescence Immunoassay (ECLIA)93.5% - 105.5%[7]
Affinity Chrome-Mediated Immunoassay (ACMIA)%Δ = 5.36 - 5.56[10]
RP-HPLC100.55%[14]
RP-HPLC100.72%[13]
Volumetric Absorptive Microsampling (VAMS) with LC-MS/MSWithin 11.1%[15]

Table 2: Accuracy of Everolimus Quantification Methods. This table showcases the accuracy of different methods, presented as percent recovery or bias.

Method Precision (% CV) Source
LC-MS/MSIntra- and Inter-assay CVs <7%[16]
LC-MS/MS (online cleanup)Within-day and between-day CVs <7.6%[3]
UPLC-MS/MS (DBS)Intra- and Inter-assay CV ≤10.7%[5]
Electrochemiluminescence Immunoassay (ECLIA)Within-run: 2.3%-4.5%, Total: 4.5%-6.4%[7]
Quantitative Microsphere System (QMS) ImmunoassayTotal CVs: 6.1% - 13.3%[9]
Affinity Chrome-Mediated Immunoassay (ACMIA)Within-run: 2.53%-2.88%, Total: 1.51%-2.14%[10]
RP-HPLCRepeatability RSD: 0.83%, Intermediate Precision RSD: 0.27%[12]
RP-HPLC%RSD: 0.175[13]
Volumetric Absorptive Microsampling (VAMS) with LC-MS/MS≤14.6%[15]

Table 3: Precision of Everolimus Quantification Methods. This table details the precision of the analytical methods, expressed as the coefficient of variation.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are representative protocols for LC-MS/MS-based methods and immunoassays.

LC-MS/MS Quantification of Everolimus in Whole Blood

This protocol is a synthesized example based on common practices described in the literature.[2][3][4]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of whole blood sample, add 500 µL of a precipitation solution (e.g., acetonitrile (B52724) or a mixture of aqueous 0.1M ZnSO₄ and acetonitrile) containing an internal standard (e.g., sirolimus-d3 or everolimus-d4).[2]

  • Vortex the mixture vigorously for 10 seconds.

  • Incubate at room temperature for 10 minutes to allow for complete protein precipitation.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Transfer the clear supernatant to an injection vial for analysis.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A consisting of LC-MS grade water with 4 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid, and Mobile Phase B consisting of a 50:50 (v/v) mixture of acetonitrile and methanol (B129727) with 4 mM ammonium acetate and 0.1% formic acid.[1]

  • Flow Rate: Typically around 1 mL/min.[12]

  • Injection Volume: 1-5 µL.[1]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is common.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for everolimus and the internal standard for high selectivity and sensitivity.

Immunoassay for Everolimus Quantification (Example: Electrochemiluminescence Immunoassay)

This protocol is a generalized representation based on the principles of commercially available immunoassay kits.[7][8]

1. Sample Pretreatment:

  • Whole blood samples are pretreated according to the manufacturer's instructions to extract everolimus from red blood cells. This often involves a lysis step.[8]

2. Automated Analysis:

  • The pretreated sample is loaded onto an automated immunoassay analyzer (e.g., Cobas e602 module).[8]

  • The assay is a competitive immunoassay where everolimus in the sample competes with a labeled everolimus derivative for binding to a specific antibody.

  • The amount of bound labeled everolimus is inversely proportional to the concentration of everolimus in the sample.

  • The signal (e.g., light emission in ECLIA) is measured by the analyzer.

3. Calibration and Quality Control:

  • A calibration curve is generated using a set of calibrators with known everolimus concentrations provided by the manufacturer.[8]

  • Quality control samples at different concentration levels are run to ensure the accuracy and precision of the assay.

Visualizing the Mechanism and Workflow

Diagrams can aid in understanding the complex biological pathways and experimental procedures.

Caption: Everolimus mechanism of action via mTORC1 inhibition.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis WholeBlood Whole Blood Sample Precipitation Protein Precipitation (with Internal Standard) WholeBlood->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Ionization Mass Spectrometry (Ionization) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for LC-MS/MS quantification of everolimus.

Discussion

LC-MS/MS and UPLC-MS/MS are generally considered the gold standard for everolimus quantification due to their high specificity, sensitivity, and accuracy.[16] These methods can distinguish between everolimus and its metabolites, which can be a source of interference in immunoassays. However, they require significant capital investment and specialized technical expertise.

Immunoassays, such as ECLIA and QMS, offer advantages in terms of automation, higher throughput, and ease of use, making them suitable for routine clinical laboratories.[7] While they generally show acceptable correlation with LC-MS/MS methods, they can be susceptible to cross-reactivity with everolimus metabolites or other structurally similar drugs like sirolimus, which can lead to an overestimation of everolimus concentrations.[9][17] Some studies have noted a proportional bias in immunoassays when compared to LC-MS/MS.[7][10]

The choice of method should be guided by the specific application. For clinical trials and research where high accuracy and specificity are paramount, LC-MS/MS or UPLC-MS/MS are the preferred methods. For routine therapeutic drug monitoring in a high-volume clinical setting, modern immunoassays can be a reliable and efficient option, provided their potential for bias and cross-reactivity is understood and managed. The development of methods using dried blood spots (DBS) and volumetric absorptive microsampling (VAMS) also presents a less invasive and more patient-friendly approach to sample collection.[1][5][15] However, factors such as the hematocrit effect need to be carefully considered and validated.[5][15]

References

A Head-to-Head Comparison of Stable Isotope-Labeled Everolimus Internal Standards for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical data. This guide provides a comprehensive evaluation of Everolimus-13C2,D4, a stable isotope-labeled internal standard, and compares its performance with the commonly used alternative, Everolimus-d4, supported by experimental data and detailed protocols.

The use of stable isotope-labeled internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. These standards, being structurally identical to the analyte but with a different mass, co-elute and experience similar ionization effects, thereby compensating for variability in sample preparation and matrix effects. Everolimus (B549166), a critical immunosuppressant and anti-cancer agent, requires precise therapeutic drug monitoring, making the choice of internal standard particularly important. This guide focuses on the isotopic purity and contribution of this compound in enhancing bioanalytical assay performance.

Comparative Analysis of Isotopic Purity and Performance

While a direct, side-by-side comparative study evaluating the isotopic purity of commercially available this compound and Everolimus-d4 is not extensively documented in publicly available literature, we can infer their performance characteristics from various bioanalytical method validation studies and supplier specifications.

ParameterThis compoundEverolimus-d4Structural Analog (e.g., 32-desmethoxyrapamycin)
Isotopic Purity Typically ≥98%[1]≥99% deuterated forms (d1-d4)[2]Not Applicable
Chemical Purity ≥98%[1]≥98%Variable
Mass Shift +6 Da+4 DaDifferent molecular weight
Potential for Cross-Interference Lower potential due to larger mass shift and different labeling isotopes (13C and D)Higher potential for isotopic overlap from the analyte's M+4 peakNo isotopic overlap, but potential for chromatographic interference and different ionization efficiency
Performance in Bioanalytical Assays Excellent agreement with reference methods, sensitive, precise, reliable, and robust.[3] Compensates for ion suppression phenomena.[4]Favorable comparison with independent LC-MS/MS methods.[5] Acceptable performance.[5]Acceptable performance, but may have a different slope in calibration curves compared to isotope-labeled standards.[5]

Key Insights:

  • Isotopic Purity: Both this compound and Everolimus-d4 are available with high isotopic enrichment. However, the combined 13C and deuterium (B1214612) labeling in this compound provides a larger mass shift from the unlabeled analyte, which can be advantageous in minimizing potential cross-talk from the natural isotopic abundance of everolimus, especially at high analyte concentrations.

  • Performance: Studies have demonstrated that isotopically labeled internal standards, such as this compound and Everolimus-d4, offer superior performance compared to structural analogs.[3][5] The use of an isotopically labeled internal standard results in better accuracy and precision in quantification.[3] One study noted a preference for Everolimus-d4 over a 13C,D2-labeled everolimus due to lower observed cross-interference in their specific assay conditions, highlighting the importance of empirical evaluation.

Experimental Protocols

General Protocol for Isotopic Purity Evaluation

Determining the isotopic purity of a stable isotope-labeled standard is crucial for its qualification. A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a robust approach.

1. High-Resolution Mass Spectrometry (LC-HRMS):

  • Objective: To determine the isotopic distribution and calculate the percentage of the desired labeled species.

  • Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Method:

    • Prepare solutions of the labeled everolimus standard at a suitable concentration (e.g., 1 µg/mL).

    • Inject the solution into the LC-HRMS system.

    • Acquire full-scan mass spectra in the region of the molecular ion.

    • Extract the ion chromatograms for the unlabeled (M+0), singly labeled, doubly labeled, etc., and the desired multi-labeled species (e.g., M+6 for this compound).

    • Integrate the peak areas of all isotopic species.

    • Calculate the isotopic purity as: (Area of desired labeled peak / Sum of areas of all isotopic peaks) * 100%.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the position of the isotopic labels and assess the overall structural integrity.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • Dissolve a sufficient amount of the labeled standard in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire 1H and 13C NMR spectra.

    • In the 1H NMR spectrum of this compound, the absence or significant reduction of signals at the positions of deuterium incorporation confirms the labeling.

    • In the 13C NMR spectrum, the signals for the 13C-labeled carbons will be enhanced.

    • Comparison of the spectra with that of an unlabeled everolimus standard confirms the labeling sites and structural integrity.

Bioanalytical Workflow for Everolimus Quantification in Whole Blood

This protocol outlines a typical workflow for the therapeutic drug monitoring of everolimus in whole blood using a stable isotope-labeled internal standard.[3][4]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of whole blood sample, calibrator, or quality control sample in a microcentrifuge tube, add 100 µL of a protein precipitation solution containing the internal standard (e.g., this compound at 10 ng/mL in methanol (B129727) with 0.1% formic acid).

  • Vortex mix for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.

  • Gradient: A suitable gradient to separate everolimus from potential interferences (e.g., 50-95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Everolimus: e.g., m/z 975.6 -> 908.6 (quantifier), 975.6 -> 890.6 (qualifier).

    • This compound: e.g., m/z 981.6 -> 914.6.

  • Data Analysis: The concentration of everolimus in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations.

Mandatory Visualizations

mTOR_Signaling_Pathway RTK RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates TSC1_TSC2 TSC1_TSC2 Akt->TSC1_TSC2 inhibits Rheb_GTP Rheb_GTP TSC1_TSC2->Rheb_GTP promotes hydrolysis Rheb_GDP Rheb_GDP Rheb_GDP->Rheb_GTP GEF mTORC1 mTORC1 Rheb_GTP->mTORC1 activates Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis promotes Autophagy Autophagy mTORC1->Autophagy inhibits Everolimus Everolimus FKBP12 FKBP12 Everolimus->FKBP12 binds FKBP12->mTORC1 inhibits

Caption: The mTOR signaling pathway and the inhibitory action of Everolimus.

Bioanalytical_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Whole_Blood Whole Blood Sample Add_IS Add Internal Standard (this compound) & Precipitation Reagent Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Area_Ratio Calculate Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Quantification Quantify Everolimus Concentration Area_Ratio->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification

Caption: A typical bioanalytical workflow for Everolimus quantification.

References

Correlation between LC-MS/MS and immunoassay methods for everolimus monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of everolimus (B549166) levels is critical for therapeutic drug monitoring (TDM). This guide provides an objective comparison of two primary analytical methods: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Immunoassay, supported by experimental data to inform methodological choices in a clinical and research setting.

Everolimus, an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), is a critical immunosuppressant for preventing organ rejection in transplant patients. Its narrow therapeutic window necessitates precise monitoring to ensure efficacy while avoiding toxicity. The two most common methods for quantifying everolimus in whole blood are LC-MS/MS and immunoassays. While LC-MS/MS is considered the gold standard for its high specificity and accuracy, immunoassays are widely used due to their availability and ease of use. However, significant discrepancies between the results of these methods have been reported, which can have clinical implications for patient care.

Methodology Comparison: A Head-to-Head Analysis

Liquid chromatography-tandem mass spectrometry is recognized as the benchmark for determining everolimus concentrations in whole blood.[1] Immunoassays, on the other hand, are more readily available for clinical monitoring.[1]

A significant point of differentiation lies in the analytical specificity of these methods. Immunoassays are susceptible to cross-reactivity with metabolites of everolimus and other structurally similar drugs, such as sirolimus.[2][3][4][5][6] This can lead to an overestimation of everolimus concentrations.[1][7][8] For instance, the Quantitative Microsphere System (QMS) immunoassay has shown a significant positive bias compared to LC-MS/MS.[1] In one study, 69% of samples with supratherapeutic concentrations as measured by the QMS assay were found to be within the therapeutic range when analyzed by LC-MS/MS.[1] Another study comparing a fluorescence polarization immunoassay (FPIA) with LC-MS/MS found that FPIA results were, on average, 23% higher.[7] Similarly, the Elecsys immunoassay showed a mean overestimation of 34.2% compared to LC-MS/MS.[8]

This lack of agreement between methods can lead to inappropriate dose adjustments for patients.[1] The high specificity of LC-MS/MS allows for the separation of the parent drug from its metabolites, providing a more accurate measurement of the active compound.

Quantitative Data Summary

The following tables summarize the performance characteristics of various everolimus assays compared to LC-MS/MS, as reported in the literature.

Table 1: Precision of Immunoassay Methods

Immunoassay TypeAnalyte LevelWithin-Run Imprecision (%CV)Total Imprecision (%CV)
QMS (Hitachi 917)Low (3.8 ng/mL)-8.3%
Medium (8.0 ng/mL)-6.1%
High (14.4 ng/mL)-7.5%
QMS (Indiko)4.3 ng/mL<10%<10%
8.2 ng/mL<10%<10%
15.9 ng/mL<10%<10%
Elecsys-2.3% - 4.5%4.5% - 6.4%
ACMIA-2.53% - 2.88%1.51% - 2.14%

Data compiled from multiple sources.[3][9][10][11]

Table 2: Comparison of Immunoassay and LC-MS/MS Results

Immunoassay TypeCorrelation with LC-MS/MS (R)Mean BiasKey Findings
QMS (Architect ci4100)-Positive bias (mean difference of 1.5 ng/mL)Lack of agreement may lead to inadequate dose adjustments.[1]
FPIA (Abbott TDxFLx)Not in agreement+23%Can lead to clinically relevant differences in dosage advice.[7]
Elecsys (cobas e 411)Good correlation+34.2%Significant overestimation compared to LC-MS/MS.[8]
QMS (Dimension Xpand Plus)Good correlation-8.0%Small but significant negative deviation.[8]
Elecsys0.9585Proportional biasAcceptable analytical performance for clinical use.[10]
QMS (Indiko)0.95-0.13 ng/mLReliable and reproducible for routine monitoring.[11]
ACMIA (Siemens)-Proportional bias of 1.326Does not fulfill requirements for interchangeability with QMS.[9]

Data compiled from multiple sources.[1][7][8][9][10][11]

Experimental Protocols

LC-MS/MS Method

A common approach for LC-MS/MS analysis of everolimus in whole blood involves the following steps:

  • Sample Preparation: A 0.1mL whole blood sample is subjected to protein precipitation, often using a solution like zinc sulfate (B86663) in methanol. An internal standard (e.g., a structural analog of everolimus) is added at this stage to correct for variations in extraction and ionization.

  • Extraction: The analyte is extracted from the protein-precipitated sample using solid-phase extraction.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A C18 column is typically used to separate everolimus from other components in the sample matrix. The mobile phase often consists of a mixture of an organic solvent (like methanol) and an aqueous buffer (such as ammonium (B1175870) acetate).

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. Positive electrospray ionization (ESI) is commonly used to generate charged molecules. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for everolimus and the internal standard are monitored for highly selective and sensitive quantification.[12]

Immunoassay Method

Immunoassays for everolimus are typically automated and performed on clinical chemistry analyzers. The general principle involves the competition between everolimus in the patient sample and a labeled everolimus conjugate for a limited number of antibody binding sites. The amount of bound labeled conjugate is inversely proportional to the concentration of everolimus in the sample. Different types of immunoassays utilize various detection methods:

  • Quantitative Microsphere System (QMS): A particle-enhanced turbidimetric immunoassay.

  • Fluorescence Polarization Immunoassay (FPIA): Measures the change in polarization of fluorescent light.

  • Electrochemiluminescence Immunoassay (ECLIA): Uses an electrochemical reaction to generate light.

  • Affinity Chrome-Mediated Immunoassay (ACMIA): A homogeneous immunoassay technology.

The specific protocols are instrument-dependent and follow the manufacturer's instructions. For example, the QMS everolimus assay can be run on analyzers like the Architect ci4100 or Indiko.[1][11] The Elecsys assay is run on Roche's cobas analyzers.[8]

Visualizing the Methodologies

The following diagrams illustrate the workflows and a comparative overview of the two methods.

Everolimus Monitoring Workflow cluster_LCMS LC-MS/MS Workflow cluster_IA Immunoassay Workflow lcms_start Whole Blood Sample lcms_prep Protein Precipitation & Internal Standard Addition lcms_start->lcms_prep lcms_extract Solid-Phase Extraction lcms_prep->lcms_extract lcms_hplc HPLC/UPLC Separation lcms_extract->lcms_hplc lcms_ms Tandem Mass Spectrometry Detection lcms_hplc->lcms_ms lcms_result Specific Everolimus Concentration lcms_ms->lcms_result ia_start Whole Blood Sample ia_lysis Sample Lysis & Pre-treatment ia_start->ia_lysis ia_reagent Addition of Antibody & Labeled Drug ia_lysis->ia_reagent ia_incubation Incubation ia_reagent->ia_incubation ia_detection Signal Detection (e.g., Turbidity, Fluorescence) ia_incubation->ia_detection ia_result Total Immunoreactive Concentration ia_detection->ia_result

Caption: Workflow for Everolimus Monitoring.

Method Comparison cluster_LCMS LC-MS/MS cluster_IA Immunoassay lcms_spec High Specificity (Parent drug measured) ia_spec Lower Specificity (Cross-reactivity with metabolites) lcms_spec->ia_spec Specificity lcms_acc High Accuracy (Gold Standard) ia_acc Potential for Overestimation lcms_acc->ia_acc Accuracy lcms_comp Complex Workflow (Specialized personnel) ia_comp Automated & Simple Workflow lcms_comp->ia_comp Complexity lcms_cost Higher Cost & Slower Turnaround ia_cost Lower Cost & Faster Turnaround lcms_cost->ia_cost Cost/Time

Caption: Comparison of LC-MS/MS and Immunoassay.

Conclusion

The choice between LC-MS/MS and immunoassay for everolimus monitoring depends on a balance of analytical requirements and practical considerations. LC-MS/MS offers superior specificity and accuracy, making it the preferred method for clinical trials and research where precise quantification is paramount. While immunoassays provide a faster and more accessible alternative for routine clinical TDM, users must be aware of the potential for overestimation due to cross-reactivity. This can have significant clinical implications, and a thorough understanding of the specific immunoassay's performance characteristics in comparison to LC-MS/MS is essential for accurate interpretation of results and optimal patient management. When transitioning between methods, a careful re-evaluation of therapeutic ranges is warranted.

References

Justification for Using a Stable Isotope-Labeled Internal Standard in Regulatory Submissions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and bioanalysis, the accuracy and reliability of quantitative data are paramount for regulatory approval. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for bioanalytical method validation.[1][2][3][4][5][6][7] A cornerstone of these guidelines, particularly for mass spectrometry-based assays, is the strong recommendation for the use of a stable isotope-labeled internal standard (SIL-IS).[1][2][8] This guide provides an objective comparison of SIL-ISs with alternative internal standards, supported by experimental data and detailed protocols, to justify their preferential use in regulatory submissions.

The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, provides a unified framework for bioanalytical method validation, emphasizing the importance of using a suitable internal standard to ensure data integrity.[1][2][7] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[8][9] This near-identical physicochemical nature to the analyte is the key to its superiority over other types of internal standards, such as structural analogs.[8][10]

Superiority of SIL-IS: Mitigating Variability and Matrix Effects

The primary function of an internal standard is to compensate for the variability inherent in the analytical process, from sample extraction to instrumental analysis.[8][11] Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful and widely used technique in bioanalysis due to its high sensitivity and selectivity. However, it is susceptible to matrix effects, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[12][13]

A SIL-IS, being chemically almost identical to the analyte, co-elutes during chromatography and experiences the same matrix effects.[8][12] This allows for a reliable correction, as the ratio of the analyte signal to the SIL-IS signal remains constant even when the absolute signals fluctuate. Structural analogs, on the other hand, may have different chromatographic retention times and ionization efficiencies, making them less effective at compensating for these variations.[14][15]

Quantitative Comparison of Internal Standard Performance

The following table summarizes a comparison of key performance parameters between a SIL-IS and a structural analog internal standard, based on typical experimental findings.

Performance ParameterStable Isotope-Labeled ISStructural Analog ISJustification
Accuracy (% Bias) < 5%Can be > 15%SIL-IS co-elutes and experiences identical matrix effects, leading to more accurate correction.[14][16]
Precision (%CV) < 10%Can be > 15%The consistent behavior of a SIL-IS throughout the analytical process results in lower variability.[10][14]
Matrix Effect (%CV of IS-Normalized Matrix Factor) ≤ 15%Can be > 15%The SIL-IS effectively normalizes for inter-subject and inter-lot variability in matrix effects.[2]
Recovery Reproducibility (%CV) ≤ 15%Can be inconsistentNear-identical physicochemical properties ensure the SIL-IS tracks the analyte's recovery more reliably.[16]
Regulatory Expectations and Validation Requirements

Regulatory guidelines mandate a comprehensive validation of the bioanalytical method.[6][17] Key experiments where the choice of internal standard is critical include:

  • Selectivity: Ensuring that the method can differentiate the analyte and the internal standard from endogenous matrix components.[17]

  • Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte and the internal standard.[2]

  • Accuracy and Precision: Assessing the closeness of the measured concentrations to the true values and the degree of scatter in the data.[17]

  • Stability: Determining the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.[18]

Experimental Protocols

Detailed and well-documented experimental protocols are fundamental for a successful regulatory submission. Below are methodologies for key validation experiments.

Protocol 1: Matrix Effect Assessment

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS from different sources.

Procedure:

  • Obtain at least six different lots of the blank biological matrix from individual donors.[2]

  • Prepare two sets of samples at low and high concentrations:

    • Set 1 (Neat Solution): Spike the analyte and SIL-IS into a non-interfering solvent.

    • Set 2 (Post-Extraction Spike): Extract the blank matrix from each of the six lots and then spike the analyte and SIL-IS into the extracted matrix.

  • Analyze both sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for the analyte and the IS for each lot:

    • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

  • Calculate the IS-Normalized Matrix Factor for each lot:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots should not exceed 15%.[2]

Protocol 2: Recovery Evaluation

Objective: To determine the extraction efficiency of the analyte and the SIL-IS from the biological matrix.

Procedure:

  • Prepare three sets of samples at low, medium, and high concentrations:

    • Set 1 (Pre-Extraction Spike): Spike the analyte and SIL-IS into the biological matrix and then perform the extraction procedure.

    • Set 2 (Post-Extraction Spike): Extract the blank matrix and then spike the analyte and SIL-IS into the extracted matrix.

    • Set 3 (Neat Solution): Spike the analyte and SIL-IS into the reconstitution solvent.

  • Analyze all three sets of samples.

  • Calculate the Recovery (%) for the analyte and the IS:

    • Recovery (%) = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) x 100

  • Acceptance Criteria: While no strict regulatory acceptance criteria are set for recovery, it should be consistent and reproducible. The %CV of the recovery across the quality control levels should ideally be ≤15%.[1]

Visualizing the Justification

Diagrams can effectively illustrate the logical relationships and workflows that underpin the superiority of SIL-IS.

cluster_Analyte Analyte cluster_SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) cluster_Quantification Accurate Quantification A_Sample Analyte in Biological Sample A_Extracted Extracted Analyte A_Sample->A_Extracted Extraction (Variable Recovery) A_Signal Analyte MS Signal A_Extracted->A_Signal Ionization (Matrix Effect) Ratio Calculate Ratio: Analyte Signal / SIL-IS Signal A_Signal->Ratio IS_Spike Spike Known Amount of SIL-IS IS_Extracted Extracted SIL-IS IS_Spike->IS_Extracted Extraction (Same Variable Recovery) IS_Signal SIL-IS MS Signal IS_Extracted->IS_Signal Ionization (Same Matrix Effect) IS_Signal->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Caption: Workflow demonstrating how a SIL-IS corrects for variability.

cluster_Problem The Challenge: Analytical Variability cluster_Solution The Solution: Stable Isotope-Labeled Internal Standard cluster_Outcome The Outcome: Reliable Data for Regulatory Submission ME Matrix Effects (Ion Suppression/Enhancement) SIL_IS SIL-IS ME->SIL_IS Corrects for Rec Inconsistent Extraction Recovery Rec->SIL_IS Compensates for Inst Instrumental Drift Inst->SIL_IS Normalizes Acc Improved Accuracy SIL_IS->Acc Prec Enhanced Precision SIL_IS->Prec Reg Regulatory Compliance Acc->Reg Prec->Reg

Caption: Logical relationship of SIL-IS in mitigating analytical challenges.

References

Safety Operating Guide

Proper Disposal of Everolimus-13C2,D4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Everolimus-13C2,D4, a potent and isotopically labeled compound, is crucial for maintaining laboratory safety and environmental protection. As a physiologically active substance, it requires handling with the care afforded to hazardous materials. This guide provides detailed procedures for its safe disposal, adhering to general chemical waste management principles.

I. Pre-Disposal and Handling Precautions

Before beginning any disposal process, ensure all relevant safety precautions are in place. This includes wearing appropriate personal protective equipment (PPE) such as double gloves (latex or nitrile), a lab coat or suit, and safety glasses or goggles.[1] If there is a risk of generating dust or aerosols, an N100 respirator and a chemical fume hood or a Class II, B2 biosafety cabinet should be utilized.[1]

Key Handling Precautions:

  • Avoid breathing dust, fumes, or vapors.[2][3]

  • Prevent contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3][4]

  • Avoid release into the environment.[3][5]

II. Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[5][6] The following steps provide a general framework for its proper disposal:

  • Segregation and Collection:

    • Do not mix this compound waste with other waste streams.[5]

    • Collect all waste, including unused material, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[2][7] The container should be sturdy and chemically resistant.[7]

  • Container Management:

    • Keep the hazardous waste container tightly closed except when adding waste.[2][3][7]

    • Ensure the container is properly labeled as hazardous waste, clearly identifying the contents, including "this compound".

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[5]

    • For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[7]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by an approved and licensed waste disposal contractor.[5][6]

    • Do not dispose of this compound down the drain or in the regular trash.[6][7] Everolimus is very toxic to aquatic life with long-lasting effects.[5]

III. Spill Management

In the event of a spill, the following procedures should be followed:

  • Containment:

    • Contain the spill to prevent it from spreading.[2]

  • Cleanup:

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust generation.[6]

    • For liquid spills, use an inert absorbent material to collect the substance.

    • All spill cleanup materials must be disposed of as hazardous waste.[3]

  • Decontamination:

    • Thoroughly clean the affected area after the spill has been collected.

IV. Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Start Start: this compound Waste Generated IsWaste Is the material waste? Start->IsWaste Segregate Segregate as Hazardous Chemical Waste IsWaste->Segregate Yes NotWaste Continue Use Following Safety Protocols IsWaste->NotWaste No Label Label Container Clearly Segregate->Label Store Store in a Secure, Designated Area Label->Store ArrangePickup Arrange for Licensed Waste Disposal Store->ArrangePickup End End: Proper Disposal Complete ArrangePickup->End

Caption: Disposal workflow for this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。